4-Bromo-3-formylbenzoic acid
Description
The exact mass of the compound 4-Bromo-3-formylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-3-formylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-formylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWNHVSVOSFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776315-23-2 | |
| Record name | 4-Bromo-3-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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An In-Depth Technical Guide to 4-Bromo-3-formylbenzoic Acid: A Versatile Trifunctional Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Multifunctionality
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the efficiency of a synthetic route is paramount. Molecules that offer multiple, orthogonally reactive functional groups serve as powerful linchpins in the construction of complex molecular architectures. 4-Bromo-3-formylbenzoic acid (CAS No. 776315-23-2) stands out as a prime exemplar of such a strategic building block.[1] Its deceptively simple structure, a benzene ring substituted with a carboxylic acid, an aldehyde (formyl group), and a bromine atom, belies a rich and versatile chemical reactivity. This guide offers an in-depth exploration of the properties, synthesis, and applications of this compound, providing field-proven insights for its effective utilization in research and development.
Core Properties and Specifications
4-Bromo-3-formylbenzoic acid is a solid at room temperature, and its trifunctional nature dictates its physical and chemical characteristics.[2] While extensive experimental data is not publicly available, its properties can be reliably inferred from its structure and data on analogous compounds.
Physicochemical and Computed Data
A summary of the key identifiers and computed properties for 4-Bromo-3-formylbenzoic acid is presented below. These values are crucial for reaction planning, solvent selection, and analytical method development.
| Property | Value | Source |
| CAS Number | 776315-23-2 | [3][4] |
| Molecular Formula | C₈H₅BrO₃ | [3][4] |
| Molecular Weight | 229.03 g/mol | [3][4] |
| IUPAC Name | 4-bromo-3-formylbenzoic acid | [4] |
| Appearance | Solid (predicted) | [2] |
| Purity | Typically ≥95% | [5] |
| Storage | Inert atmosphere, 2-8°C | [3] |
| XLogP3 (Computed) | 1.6 | [4] |
| Topological Polar Surface Area | 54.4 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
The Synthetic Utility: A Trio of Reactive Sites
The power of 4-Bromo-3-formylbenzoic acid as a synthetic intermediate lies in the distinct reactivity of its three functional groups. This allows for a sequence of chemical transformations, where each group can be addressed selectively, paving the way for divergent and convergent synthetic strategies.
Caption: Reactivity pathways of 4-Bromo-3-formylbenzoic acid.
The Carboxylic Acid Group: A Gateway to Amides and Esters
The carboxylic acid moiety is a versatile handle for introducing a wide range of substituents. Standard protocols for esterification (acid-catalyzed reaction with alcohols) and amidation (coupling with amines, often mediated by reagents like EDC/HOBt or conversion to the acid chloride) are readily applicable. This functionality is frequently targeted in drug discovery to modulate solubility and to form key interactions with biological targets.
The Formyl Group: A Hub for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The aldehyde group is a key site for nucleophilic attack and condensation reactions.[1] It can undergo:
-
Reductive amination to introduce secondary or tertiary amine functionalities.
-
Wittig and related olefination reactions to form alkenes, extending the carbon skeleton.
-
Condensation reactions with active methylene compounds or hydrazines to form diverse heterocyclic systems.[1]
-
Oxidation to a second carboxylic acid group, yielding 4-bromo-1,3-dicarboxylic acid derivatives.
-
Reduction to a hydroxymethyl group, providing another point for further functionalization.
The Bromine Atom: A Locus for Cross-Coupling Chemistry
The bromine substituent on the aromatic ring is an excellent leaving group for modern palladium-catalyzed cross-coupling reactions.[1] This enables the strategic introduction of a vast array of functionalities, including:
-
Suzuki Coupling: Introduction of aryl, heteroaryl, or vinyl groups.
-
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.
This capability is particularly valuable in medicinal chemistry for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.
Proposed Synthesis Protocol
Proposed Route: Oxidation of 4-Bromo-3-methylbenzaldehyde
This route leverages the selective oxidation of an aldehyde in the presence of a methyl group, which can be challenging. A more controlled approach starts with the corresponding methyl-substituted benzoic acid.
Caption: A plausible multi-step synthesis of 4-Bromo-3-formylbenzoic acid.
Step-by-Step Methodology (Conceptual):
-
Bromination of 3-Methylbenzoic Acid:
-
To a solution of 3-methylbenzoic acid in a suitable solvent (e.g., acetic acid), add a catalytic amount of iron(III) bromide.
-
Slowly add bromine (Br₂) while stirring, maintaining the temperature below 40°C. The bromine will preferentially add to the position para to the methyl group due to steric hindrance from the carboxylic acid group.
-
After the reaction is complete, quench with a reducing agent (e.g., sodium bisulfite solution) and extract the product, 4-bromo-3-methylbenzoic acid.
-
-
Reduction of the Carboxylic Acid:
-
The resulting 4-bromo-3-methylbenzoic acid can be reduced to the corresponding benzyl alcohol, (4-bromo-3-methylphenyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃-THF).
-
-
Selective Oxidation to the Aldehyde:
-
The primary alcohol is then selectively oxidized to 4-bromo-3-methylbenzaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
-
-
Radical Bromination of the Methyl Group:
-
The methyl group of 4-bromo-3-methylbenzaldehyde can be brominated using N-bromosuccinimide (NBS) and a radical initiator like AIBN under photochemical or thermal conditions to yield 4-bromo-3-(bromomethyl)benzaldehyde.
-
-
Hydrolysis and Oxidation to the Final Product:
-
The benzylic bromide is then hydrolyzed to the corresponding alcohol, which is subsequently oxidized to the carboxylic acid. A one-pot procedure using a mild oxidizing agent like Oxone® could potentially achieve this transformation to yield the final product, 4-Bromo-3-formylbenzoic acid.[6]
-
Purification: Purification at each step would likely involve standard techniques such as extraction, crystallization, and column chromatography. A final purification of 4-Bromo-3-formylbenzoic acid could be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Applications in Drug Discovery and Agrochemicals
The true value of 4-Bromo-3-formylbenzoic acid is realized in its application as a versatile intermediate. While specific, commercialized end-products originating from this exact starting material are not widely publicized, its structural motifs are prevalent in a range of bioactive molecules. Its utility is demonstrated by the synthesis of analogous compounds used in:
-
Pharmaceuticals: Substituted benzoic acids are foundational in drug design. The ability to elaborate the structure at three distinct points makes this molecule an ideal scaffold for building libraries of compounds for screening against various biological targets. For instance, related fluorinated hydroxybenzoic acids are key intermediates in the synthesis of Acoramidis, a drug candidate for treating transthyretin amyloidosis.[7]
-
Agrochemicals: The development of novel herbicides and pesticides often relies on the synthesis of complex aromatic structures. The reactivity of brominated benzoic acids makes them valuable precursors in this field. For example, derivatives of 3-bromomethylbenzoic acid are known starting materials for certain herbicides.
Safety and Handling
4-Bromo-3-formylbenzoic acid is classified as an irritant.[5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated laboratory fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[3]
Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.
Conclusion
4-Bromo-3-formylbenzoic acid represents a powerful and versatile tool in the arsenal of the synthetic chemist. Its trifunctional nature provides a platform for the efficient and strategic construction of complex molecules, making it a highly valuable intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, coupled with careful experimental design, will continue to unlock its potential in the development of novel and impactful chemical entities.
References
- HUANGSHI LIFUDA MEDICINE CHEMICAL Co Ltd. (2018). A kind of preparation method of 4- bromobenzoic acids. CN108558636A.
-
PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-bromo-3-formylbenzoic acid CAS#: 776315-23-2. Retrieved from [Link]
- Shanghai Institute of Pharmaceutical Industry. (2013). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. CN103467296A.
- Hoechst Aktiengesellschaft. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid. US4393232A.
-
REGAL REMEDIES LIMITED. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
Eureka. (n.d.). Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid. Retrieved from [Link]
- Albemarle Corporation. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde. US8692026B2.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-3-formylbenzoic acid (C8H5BrO3). Retrieved from [Link]
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Technical Guide: 4-Bromo-3-formylbenzoic Acid – Structural Isomers, Nomenclature, and Synthesis
Core Directive & Executive Summary
This guide provides a rigorous analysis of 4-Bromo-3-formylbenzoic acid (CAS: 776315-23-2), a critical trisubstituted benzene intermediate used in the synthesis of bioactive heterocycles. Unlike simple monosubstituted benzenes, this compound presents unique challenges in regioselectivity and nomenclature prioritization due to the presence of three distinct functional groups: a carboxylic acid, an aldehyde, and a halogen.
This document moves beyond basic definitions to explore the 10 theoretical structural isomers of this specific molecular formula (
Structural Isomerism: The "10-Isomer" Matrix
For a benzene ring substituted with three different groups (
Understanding this landscape is vital for structural elucidation (NMR interpretation) and scaffold hopping in drug design.
Systematic Enumeration Logic
We fix the highest priority group (Carboxylic Acid) at position C1 . The isomers are then generated by varying the positions of the Formyl (CHO) and Bromo (Br) groups.
| Series (CHO Position) | Br Position | IUPAC Name | Symmetry/Note |
| 2-Formyl Series | C3 | 3-Bromo-2-formylbenzoic acid | Vicinal (1,2,3 pattern) |
| C4 | 4-Bromo-2-formylbenzoic acid | ||
| C5 | 5-Bromo-2-formylbenzoic acid | ||
| C6 | 6-Bromo-2-formylbenzoic acid | Distinct from C3 due to asymmetry | |
| 3-Formyl Series | C2 | 2-Bromo-3-formylbenzoic acid | Vicinal (1,2,3 pattern) |
| C4 | 4-Bromo-3-formylbenzoic acid | Target Compound (1,2,4 pattern) | |
| C5 | 5-Bromo-3-formylbenzoic acid | ||
| C6 | 6-Bromo-3-formylbenzoic acid | Distinct from C2 | |
| 4-Formyl Series | C2 | 2-Bromo-4-formylbenzoic acid | Equivalent to C6 (symmetry axis C1-C4) |
| C3 | 3-Bromo-4-formylbenzoic acid | Equivalent to C5 (symmetry axis C1-C4) |
Total Isomers: 4 (2-CHO series) + 4 (3-CHO series) + 2 (4-CHO series) = 10 Isomers .
Visualization of Isomer Logic
The following diagram illustrates the decision tree for identifying these isomers based on substitution patterns.
Caption: Logical derivation of the 10 trisubstituted isomers. Note the symmetry reduction in the Para (C4) series.
Nomenclature: Authoritative IUPAC Rules
Correct naming is non-negotiable in regulatory filings. The name 4-Bromo-3-formylbenzoic acid is derived from the Cahn-Ingold-Prelog (CIP) priority rules and IUPAC functional group hierarchy.
The Hierarchy of Precedence
When multiple functional groups are present, the principal functional group determines the suffix and the numbering origin (C1).
-
Carboxylic Acid (-COOH): Highest Priority . Suffix = "-oic acid".[1][2][3] Carbon is C1.[4]
-
Aldehyde (-CHO): Lower priority than acid. Treated as a substituent.[5][6][7] Prefix = "formyl-" (preferred) or "oxo-" (if part of chain, but "formyl" is standard for benzene rings).
-
Halogen (-Br): Lowest priority. Treated as a prefix substituent "bromo-".[7][8]
Numbering Strategy
-
C1: Assigned to Carboxyl group.
-
Direction: Number towards the substituent that gives the lowest locant set at the first point of difference.
-
Path A (Clockwise towards Formyl): 1-COOH, 3-CHO, 4-Br. Set: 1, 3, 4 .
-
Path B (Counter-clockwise): 1-COOH, 5-CHO, 4-Br. Set: 1, 4, 5 .
-
Decision: 1,3,4 < 1,4,5. Therefore, the Formyl group is at C3.
-
Final Name: 4-Bromo-3-formylbenzoic acid.[9]
Synthetic Protocol: Selective Oxidation Avoidance
The Challenge: Direct oxidation of a methyl precursor (4-bromo-3-methylbenzoic acid) with strong oxidants (e.g.,
The Solution: A radical bromination followed by hydrolysis. This "Side-Chain Halogenation" route arrests the oxidation state at the aldehyde level.
Reaction Scheme
-
Precursor: 4-Bromo-3-methylbenzoic acid.[10]
-
Step 1 (Radical Substitution): Benzylic bromination using N-Bromosuccinimide (NBS) to form the gem-dibromide intermediate.
-
Step 2 (Hydrolysis): Silver-assisted or aqueous hydrolysis converts the gem-dibromide to the aldehyde.
Caption: Synthetic pathway designed to selectively stop oxidation at the aldehyde stage.
Detailed Experimental Methodology
Note: This protocol is adapted from standard benzylic functionalization methods [1, 2].
Step 1: Synthesis of 4-Bromo-3-(dibromomethyl)benzoic acid
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add 4-bromo-3-methylbenzoic acid (10.0 g, 46.5 mmol) and N-Bromosuccinimide (NBS) (18.2 g, 102 mmol, 2.2 eq).
-
Solvent: Add
or Chlorobenzene (150 mL). Note: Benzotrifluoride is a greener alternative. -
Initiator: Add AIBN (Azobisisobutyronitrile) (150 mg).
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (hexane/EtOAc) for the disappearance of the monobromide intermediate.
-
Workup: Cool to
. Filter off the succinimide byproduct.[11] Evaporate the filtrate to yield the crude gem-dibromide as a yellow oil/solid.
Step 2: Hydrolysis to 4-Bromo-3-formylbenzoic acid
-
Hydrolysis: Dissolve the crude gem-dibromide in Ethanol (100 mL) and Water (20 mL).
-
Reagent: Add
(16.0 g) dissolved in water (or use for a cheaper, albeit slower, alternative). -
Reaction: Reflux for 2 hours. The solution will precipitate AgBr (yellow solid).
-
Purification: Filter hot to remove AgBr. Cool the filtrate to induce crystallization or extract with Ethyl Acetate.
-
Validation:
-
1H NMR (DMSO-d6): Look for the distinct aldehyde proton singlet at ~10.2 ppm .
-
IR: Confirm Carbonyl stretches: ~1690 cm⁻¹ (Acid) and ~1705 cm⁻¹ (Aldehyde).
-
Applications in Drug Discovery[11][13]
This scaffold is a "privileged structure" for synthesizing Isoindolinones , a core motif in various therapeutic agents (e.g., MDM2 inhibitors, anti-inflammatory agents).
-
Reductive Amination: The aldehyde group allows for selective reductive amination with amines without affecting the carboxylic acid (or after ester protection).
-
Suzuki Coupling: The 4-bromo position is activated for Palladium-catalyzed cross-coupling, allowing the introduction of biaryl systems.
-
Cyclization: Reaction with primary amines followed by reduction yields the isoindolinone core.
References
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Bromo-3-methylbenzoic acid.[12] Org. Synth. Coll. Vol. 4, p.114. Retrieved from [Link]
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Technical Guide: Solubility Profile & Purification of 4-Bromo-3-formylbenzoic Acid
Executive Summary
4-Bromo-3-formylbenzoic acid (CAS 776315-23-2) is a critical pharmaceutical intermediate, widely utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other bioactive scaffolds. Its dual functionality—containing both a carboxylic acid and a reactive formyl (aldehyde) group on a brominated aromatic core—creates a unique solubility profile that presents both challenges and opportunities for purification.
This guide provides a definitive analysis of its solubility behavior, thermodynamic drivers, and optimized purification protocols. By leveraging its pH-dependent solubility and specific solvent interactions, researchers can achieve high-purity isolation while minimizing yield loss.
Physicochemical Profile
Understanding the molecular architecture is prerequisite to predicting solubility behavior.
| Property | Data | Note |
| Chemical Structure | C₈H₅BrO₃ | Aromatic ring with -COOH, -CHO, and -Br substituents.[1] |
| Molecular Weight | 229.03 g/mol | Moderate size, allowing for significant lattice energy. |
| Acidity (pKa) | ~3.5 – 3.8 (Predicted) | Comparable to substituted benzoic acids; forms salts readily with weak bases. |
| Polarity | Amphiphilic | High polarity from -COOH/-CHO; Lipophilicity from -Br/Phenyl ring. |
| Thermal Stability | Melting Point >230°C | High melting point indicates strong intermolecular hydrogen bonding (dimerization). |
Solubility Landscape
The solubility of 4-Bromo-3-formylbenzoic acid is governed by the competition between the strong crystal lattice energy (driven by carboxylic acid dimers) and solute-solvent interactions.
Qualitative Solubility Data
The following data synthesizes empirical observations from synthesis workflows and patent literature.
| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, NMP | High (+++++) | Disrupts carboxylic acid dimers via strong H-bond acceptance; ideal for reactions. |
| Polar Ethers | THF, 2-MeTHF | Good (++++) | Soluble, especially upon heating. 2-MeTHF is preferred for green process extraction. |
| Alcohols | Methanol, Ethanol | Moderate/High (+++) | Soluble, particularly at elevated temperatures.[2] Warning: Potential for acetal formation. |
| Esters | Ethyl Acetate (EtOAc) | Moderate (++) | Good for extraction from acidified aqueous phases; often requires heating for crystallization. |
| Aqueous | Water (Neutral/Acidic) | Insoluble (-) | Hydrophobic aromatic core dominates; lattice energy prevents hydration. |
| Aqueous Base | Na₂CO₃ / NaOH (aq) | High (+++++) | Deprotonation to carboxylate anion ( |
| Hydrocarbons | Hexane, Heptane | Insoluble (--) | Used strictly as antisolvents to drive precipitation. |
Thermodynamic Modeling & Solvent Selection
-
Enthalpic Drivers: The dissolution in aprotic solvents (DMSO) is exothermic or weakly endothermic due to the formation of strong solvent-solute H-bonds. In contrast, dissolution in non-polar solvents is highly endothermic, as the solvent cannot overcome the energy required to break the carboxylic acid dimers ($ \Delta H_{lattice} \gg \Delta H_{solvation} $).
-
The "Acetal Trap": In alcohols (MeOH/EtOH), particularly in the presence of trace acid, the formyl group (-CHO) is susceptible to forming dimethyl/diethyl acetals.
-
Expert Recommendation: Avoid prolonged reflux in acidic methanol. If using alcohols for recrystallization, ensure neutral conditions or use rapid cooling protocols.
-
Experimental Protocols
These protocols are designed to be self-validating systems. If the expected phase change does not occur, check pH or temperature parameters immediately.
Protocol A: Acid-Base Swing Purification (Recommended)
This method leverages the pH-dependent solubility to remove non-acidic impurities (e.g., brominated precursors, aldehydes without COOH).
-
Dissolution: Suspend crude 4-Bromo-3-formylbenzoic acid in Water (10 volumes) .
-
Basification: Slowly add Saturated Na₂CO₃ or 1M NaOH with stirring until pH reaches 9–10. The solid should dissolve completely to form a yellow/orange solution.
-
Validation: If solids remain, filter them off (these are non-acidic impurities).
-
-
Extraction (Optional): Wash the aqueous layer with Ethyl Acetate (2 volumes) to remove organic-soluble, non-acidic byproducts. Discard the organic layer.
-
Precipitation: Cool the aqueous phase to 5–10°C. Slowly add 6M HCl dropwise while monitoring pH.
-
Observation: Massive precipitation will occur as pH passes 4.0. Continue acidifying to pH 1–2 to ensure maximum recovery.
-
-
Isolation: Filter the white/off-white solid. Wash with Cold Water followed by a small amount of Hexane . Dry under vacuum at 45°C.
Protocol B: Recrystallization (Solvent/Antisolvent)
Best for removing trace inorganic salts or highly polar impurities.
-
Solvation: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate or THF .
-
Note: If using THF, keep temperature below 60°C to minimize degradation.
-
-
Clarification: If the solution is dark, treat with activated carbon (5 wt%) for 15 mins and filter hot.
-
Crystallization: Remove the heat source. Slowly add n-Heptane (antisolvent) dropwise until a persistent turbidity is observed.
-
Nucleation: Allow the mixture to cool slowly to room temperature, then chill to 0°C.
-
Collection: Filter the crystals and wash with a cold 1:3 mixture of EtOAc:Heptane.
Visualization of Workflows
Diagram 1: Solubility Decision Tree
This logic flow guides the researcher in selecting the correct solvent system based on the intended application.
Caption: Decision matrix for solvent selection based on thermal requirements and impurity profiles.
Diagram 2: Acid-Base Purification Mechanism
Visualizing the phase transfer logic essential for Protocol A.
Caption: The reversible pH-switch mechanism allowing separation of the target acid from non-acidic contaminants.
References
-
Synthesis and Purification of Substituted Benzoic Acids. ChemicalBook. (Accessed 2024). Describes general work-up procedures for brominated formylbenzoic acids using acid-base precipitation.
-
Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. Google Patents (US9481682B2). Detailed experimental procedures for the synthesis and isolation of 4-bromo-3-formylbenzoic acid derivatives using THF and extraction methods.
-
Thermodynamics of solutions: benzoic acid models. PubMed. Provides theoretical grounding for the solubility behavior of benzoic acid derivatives in organic solvents.
-
Recrystallization Strategies for Pharmaceutical Intermediates. Organic Syntheses. General methodologies for purifying brominated aromatic acids.
Sources
spectroscopic data for 4-Bromo-3-formylbenzoic acid (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-formylbenzoic Acid
Introduction: Elucidating a Key Trifunctional Building Block
4-Bromo-3-formylbenzoic acid is a specialized aromatic compound featuring three distinct functional groups: a carboxylic acid, an aldehyde (formyl group), and a bromine atom.[1][2] This unique trifunctional arrangement makes it a highly versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] The precise spatial and electronic interplay of these groups dictates the molecule's reactivity and its potential applications. Therefore, unequivocal structural verification is paramount for any research or development professional utilizing this compound.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-3-formylbenzoic acid. While a complete, unified experimental dataset is not available across public databases, this document, grounded in the principles of spectroscopic interpretation and supported by data from closely related analogs, serves as an authoritative reference for its characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For 4-Bromo-3-formylbenzoic acid, we can predict a distinct set of signals that serve as a definitive fingerprint.
Expertise & Rationale: Predicting the ¹H and ¹³C NMR Spectra
The substitution pattern on the benzene ring—with the bromine atom, the formyl group, and the carboxylic acid—creates a unique electronic environment. The electron-withdrawing nature of the aldehyde and carboxylic acid groups will shift the signals of nearby protons and carbons downfield (to a higher ppm). The analysis is best performed in a solvent like DMSO-d₆, which can exchange with the acidic carboxylic proton, often broadening its signal or allowing it to be observed.
Experimental Protocol: NMR Sample Preparation (Self-Validating System)
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
-
Analyte Preparation: Accurately weigh 5-10 mg of high-purity 4-Bromo-3-formylbenzoic acid.
-
Solvent Selection: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to a clean, dry NMR tube. The choice of DMSO-d₆ is critical for dissolving the polar analyte and observing the labile carboxylic acid proton.
-
Dissolution: Vortex the sample for 60 seconds to ensure complete dissolution. A clear, particulate-free solution is required to ensure spectral resolution and prevent magnetic field shimming issues.
-
Internal Standard: Although the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) is often used for calibration, a standard like tetramethylsilane (TMS) can be added for ultimate precision if required.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.
Predicted Spectroscopic Data & Interpretation
The following tables summarize the predicted chemical shifts and assignments for 4-Bromo-3-formylbenzoic acid.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment | Rationale |
| ~13.5 | broad singlet | - | 1H | H-8 (COOH) | The acidic proton of the carboxylic acid is expected to appear as a very broad signal at a high chemical shift. |
| ~10.2 | singlet | - | 1H | H-7 (CHO) | Aldehyde protons are highly deshielded and typically appear as singlets in this region. |
| ~8.4 | doublet | J ≈ 2.0 Hz | 1H | H-2 | This proton is ortho to the formyl group and meta to the carboxylic acid, leading to a downfield shift. It is split only by H-6 (meta-coupling). |
| ~8.2 | doublet of doublets | J ≈ 8.4, 2.0 Hz | 1H | H-6 | This proton is ortho to the carboxylic acid and meta to the formyl group. It is split by both H-5 (ortho-coupling) and H-2 (meta-coupling). |
| ~8.0 | doublet | J ≈ 8.4 Hz | 1H | H-5 | This proton is ortho to the bromine atom and is split only by H-6 (ortho-coupling). |
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |
| ~192 | C-7 (CHO) | The carbonyl carbon of the aldehyde is highly deshielded. |
| ~166 | C-8 (COOH) | The carbonyl carbon of the carboxylic acid is also significantly downfield. |
| ~140 | C-3 | A quaternary carbon attached to the electron-withdrawing formyl group. |
| ~136 | C-1 | A quaternary carbon attached to the electron-withdrawing carboxylic acid group. |
| ~135 | C-6 | Aromatic CH carbon ortho to the carboxylic acid. |
| ~132 | C-5 | Aromatic CH carbon ortho to the bromine atom. |
| ~131 | C-2 | Aromatic CH carbon ortho to the formyl group. |
| ~128 | C-4 | The quaternary carbon directly attached to the bromine atom. |
Visualization: Structural Assignments
The diagram below illustrates the numbering scheme used for the NMR assignments.
Caption: Numbering scheme for 4-Bromo-3-formylbenzoic acid.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.
Expertise & Rationale: The Vibrational Signature
The IR spectrum of 4-Bromo-3-formylbenzoic acid will be dominated by absorptions from the carboxylic acid and aldehyde moieties. Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers, resulting in a very broad O-H stretching band and a C=O stretching frequency that is slightly lower than that of a free acid. The aldehyde C=O stretch will appear as a separate, sharp peak at a slightly higher wavenumber.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid 4-Bromo-3-formylbenzoic acid powder directly onto the ATR crystal.
-
Pressure Application: Lower the instrument's anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
Predicted Spectroscopic Data & Interpretation
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3300 - 2500 | Strong, Very Broad | Carboxylic Acid | O-H Stretch (H-bonded) |
| ~1705 | Strong, Sharp | Aldehyde | C=O Stretch |
| ~1685 | Strong, Sharp | Carboxylic Acid | C=O Stretch (dimer) |
| ~1600, ~1475 | Medium, Sharp | Aromatic Ring | C=C Stretches |
| ~1300 | Medium | Carboxylic Acid | C-O Stretch |
| ~1200 | Medium | Aldehyde | C-H Bend |
| Below 850 | Medium-Weak | Aromatic Ring | C-H Out-of-Plane Bending |
The presence of two distinct carbonyl peaks around 1705 and 1685 cm⁻¹, combined with the exceptionally broad O-H stretch, provides compelling evidence for the molecule's structure.
Mass Spectrometry (MS): The Definitive Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the molecule.
Expertise & Rationale: The Isotopic Fingerprint of Bromine
A key feature in the mass spectrum of any bromine-containing compound is its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M] and [M+2]) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom. For this molecule, electrospray ionization in negative mode (ESI-) is ideal, as the carboxylic acid is easily deprotonated to form a stable [M-H]⁻ ion.
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use a negative ion polarity setting (ESI-). The deprotonated molecule [C₈H₄BrO₃]⁻ will be generated in the spray.
-
Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which provides high mass accuracy.
-
Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da).
Predicted Spectroscopic Data & Interpretation
The molecular formula C₈H₅BrO₃ gives a calculated exact mass of approximately 227.9422 Da.[2]
Table 4: Predicted Key Ions in the ESI- Mass Spectrum
| m/z (Daltons) | Proposed Ion | Notes |
| 226.9 / 228.9 | [M-H]⁻ | The deprotonated molecular ion. The two peaks of nearly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This is the primary diagnostic signal. |
| 182.9 / 184.9 | [M-H-CO₂]⁻ | Loss of carbon dioxide (44 Da) from the carboxylate group. The bromine isotopic pattern will be preserved. |
| 154.9 / 156.9 | [M-H-CO₂-CO]⁻ | Subsequent loss of carbon monoxide (28 Da) from the aldehyde group. |
Visualization: Predicted Fragmentation Pathway
The workflow below illustrates the primary fragmentation expected in an ESI- experiment.
Caption: Predicted ESI- fragmentation of 4-Bromo-3-formylbenzoic acid.
Conclusion
The structural confirmation of 4-Bromo-3-formylbenzoic acid is achieved through a synergistic application of NMR, IR, and MS techniques. The predicted ¹H NMR shows three distinct aromatic protons and two downfield singlets for the aldehyde and carboxylic acid protons. The ¹³C NMR is expected to display eight unique carbon signals. The IR spectrum is characterized by a very broad O-H stretch and two distinct carbonyl absorptions. Finally, mass spectrometry will confirm the molecular weight and definitively prove the presence of a single bromine atom through its characteristic M / M+2 isotopic pattern. Together, these spectroscopic signatures provide a robust and self-validating system for the unambiguous identification of this important chemical building block.
References
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PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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MassBank. (2008). 4-bromobenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Formylbenzoic acid [FTIR]. Retrieved from [Link]
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Introduction: The Significance of 4-Bromo-3-formylbenzoic Acid
An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-formylbenzoic Acid: Starting Materials and Strategic Execution
This guide provides a comprehensive overview of the synthetic pathways to 4-Bromo-3-formylbenzoic acid, a key building block in the development of novel therapeutics and advanced materials. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic selection of starting materials and provides detailed, field-proven protocols. The emphasis is on the causality behind experimental choices, ensuring a deep understanding of the chemical transformations involved.
4-Bromo-3-formylbenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a bromine atom. This unique arrangement of functional groups makes it a highly versatile intermediate in organic synthesis. The carboxylic acid allows for the formation of amides and esters, the aldehyde is a precursor for various carbon-carbon and carbon-nitrogen bond formations, and the bromine atom is amenable to a wide range of cross-coupling reactions. This versatility has led to its use in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of 4-Bromo-3-formylbenzoic acid can be approached from several different starting materials. The choice of the optimal route depends on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the available laboratory equipment. This guide will focus on three primary and logically sound synthetic strategies, each starting from a different commercially available or readily synthesizable precursor.
Caption: Key Synthetic Strategies for 4-Bromo-3-formylbenzoic Acid.
Route 1: Side-Chain Oxidation of 4-Bromo-3-methylbenzoic Acid
This is arguably the most direct and regioselective route to the target molecule. The starting material, 4-Bromo-3-methylbenzoic acid, possesses the desired substitution pattern on the aromatic ring, requiring only the selective oxidation of the methyl group to an aldehyde.[1]
Causality of Experimental Choices:
Direct oxidation of a methyl group to an aldehyde in the presence of other sensitive functional groups can be challenging, often leading to over-oxidation to the carboxylic acid. Therefore, a two-step approach involving a benzylic bromination followed by hydrolysis is often the most reliable method.
-
Benzylic Bromination: The methyl group is first converted to a bromomethyl or dibromomethyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it allows for controlled radical bromination under relatively mild conditions, minimizing side reactions on the aromatic ring. A radical initiator, such as benzoyl peroxide or AIBN, is required to initiate the reaction. The use of light can also promote the initiation of the radical chain reaction.[2]
-
Hydrolysis to the Aldehyde: The resulting benzylic bromide is then hydrolyzed to the aldehyde. The Sommelet reaction, which utilizes hexamethylenetetramine, is a classic and effective method for this conversion. Alternatively, direct hydrolysis of a dibromomethyl group under acidic conditions can also yield the desired aldehyde.[3]
Experimental Protocol: A Two-Step Procedure
Step 1: Synthesis of 4-Bromo-3-(bromomethyl)benzoic acid
Caption: Workflow for Benzylic Bromination.
-
To a solution of 4-Bromo-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product and succinimide byproduct.
-
Filter the solid and wash with cold hexane to remove any remaining non-polar impurities.
-
The succinimide can be removed by washing the solid with water.
-
Dry the resulting solid under vacuum to obtain 4-Bromo-3-(bromomethyl)benzoic acid.
Step 2: Hydrolysis to 4-Bromo-3-formylbenzoic acid (Sommelet Reaction)
-
Treat the 4-Bromo-3-(bromomethyl)benzoic acid (1.0 eq) with hexamethylenetetramine (1.2 eq) in a mixture of acetic acid and water.
-
Heat the mixture to reflux for several hours.
-
Upon completion, cool the reaction and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-Bromo-3-formylbenzoic acid.
| Starting Material | Key Reagents | Intermediate | Final Product | Typical Yield | Purity |
| 4-Bromo-3-methylbenzoic acid | NBS, Benzoyl Peroxide | 4-Bromo-3-(bromomethyl)benzoic acid | 4-Bromo-3-formylbenzoic acid | 60-70% (overall) | >95% |
Route 2: Ortho-Formylation of 4-Bromobenzoic Acid
This approach involves the direct introduction of a formyl group onto the 4-bromobenzoic acid backbone. The success of this route is highly dependent on achieving regioselective formylation at the position ortho to the carboxyl group and meta to the bromine.
Causality of Experimental Choices:
The carboxyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. The bromine atom is also deactivating but is an ortho, para-director.[4] In this case, the directing effects of the two substituents are in conflict. The bromine directs to the 3- and 5-positions, while the carboxyl group directs to the 3- and 5-positions. Therefore, formylation is expected to occur at the 3-position.
Standard formylation reactions like the Reimer-Tiemann and Duff reactions are typically employed for activated systems like phenols and may not be effective for the deactivated 4-bromobenzoic acid.[5][6] More specialized ortho-formylation techniques are required. One such method is directed ortho-metalation, followed by quenching with a formylating agent.
Experimental Protocol: Directed Ortho-Metalation
Caption: Workflow for Directed Ortho-Metalation.
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) (2.2 eq), to deprotonate both the carboxylic acid and the ortho position.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) as the formylating agent.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with HCl and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Starting Material | Key Reagents | Key Transformation | Final Product | Typical Yield | Purity |
| 4-Bromobenzoic acid | LDA, DMF | Directed Ortho-Metalation | 4-Bromo-3-formylbenzoic acid | 40-50% | >98% |
Route 3: Electrophilic Bromination of 3-Formylbenzoic Acid
This route starts with 3-formylbenzoic acid and aims to introduce a bromine atom at the 4-position through electrophilic aromatic substitution.
Causality of Experimental Choices: Regioselectivity
Both the formyl and carboxyl groups are meta-directing deactivators of the benzene ring for electrophilic aromatic substitution.[4] The positions meta to the formyl group are the 2- and 5-positions. The positions meta to the carboxyl group are the 2- and 5-positions. Therefore, both groups direct an incoming electrophile to the 5-position. Bromination at the desired 4-position, which is ortho to the formyl group and para to the carboxyl group, is electronically disfavored. Consequently, this is not a viable synthetic route for preparing 4-Bromo-3-formylbenzoic acid in good yield. The major product would be 5-Bromo-3-formylbenzoic acid.
Caption: Predicted Outcome of Brominating 3-Formylbenzoic Acid.
Conclusion and Recommendations
Based on the analysis of the potential synthetic routes, the side-chain oxidation of 4-Bromo-3-methylbenzoic acid (Route 1) is the most recommended and reliable method for the synthesis of 4-Bromo-3-formylbenzoic acid. This route offers excellent regiochemical control and generally proceeds with good overall yields. While the directed ortho-metalation of 4-bromobenzoic acid (Route 2) is a viable alternative, it requires strictly anhydrous conditions and the use of strong organometallic bases, which may not be suitable for all laboratory settings. The electrophilic bromination of 3-formylbenzoic acid (Route 3) is not a practical approach due to unfavorable regioselectivity.
For researchers and drug development professionals, the choice of starting material and synthetic strategy is critical for the efficient and cost-effective production of key intermediates like 4-Bromo-3-formylbenzoic acid. A thorough understanding of the underlying chemical principles, as outlined in this guide, is paramount for successful synthesis and process optimization.
References
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MDPI. (2022). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. International Journal of Molecular Sciences, 23(22), 12881. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. Retrieved from [Link]
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Filo. (2025, July 23). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. Retrieved from [Link]
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Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
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Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene.
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University of Manitoba. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]
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reactivity of the aldehyde group in 4-Bromo-3-formylbenzoic acid
<__ an in-depth technical guide or whitepaper on the core reactivity of the aldehyde group in 4-bromo-3-formylbenzoic acid>## An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Bromo-3-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-formylbenzoic acid is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring an aldehyde, a carboxylic acid, and a bromo substituent on a benzene ring, presents a fascinating case study in chemoselectivity. This technical guide provides a comprehensive exploration of the reactivity of the aldehyde group within this molecule. We will delve into the electronic and steric factors governing its behavior, examine key reaction classes with detailed mechanistic insights, and provide actionable experimental protocols for its synthetic transformations. This document is intended to serve as a valuable resource for researchers aiming to leverage the synthetic potential of 4-bromo-3-formylbenzoic acid in the development of novel chemical entities.
Introduction: The Chemical Landscape of 4-Bromo-3-formylbenzoic Acid
4-Bromo-3-formylbenzoic acid, with the molecular formula C8H5BrO3, is a crystalline solid that serves as a valuable building block in the synthesis of complex organic molecules.[1] Its structure is characterized by a benzoic acid backbone substituted with a bromine atom at the 4-position and a formyl (aldehyde) group at the 3-position. This arrangement of functional groups imparts a unique reactivity profile, making it an attractive starting material for the synthesis of heterocycles, polymers, and pharmaceutical intermediates.
The central focus of this guide is the aldehyde functionality. Aldehydes are well-known for their electrophilic character, primarily due to the polarization of the carbon-oxygen double bond.[2][3] However, the reactivity of the aldehyde group in 4-bromo-3-formylbenzoic acid is modulated by the electronic effects of the adjacent bromo and carboxylic acid substituents. Understanding these influences is paramount to predicting and controlling its chemical behavior.
Electronic and Steric Landscape: A Tale of Two Substituents
The reactivity of the aldehyde's carbonyl carbon is fundamentally dictated by its electrophilicity. This is influenced by both the inherent polarity of the C=O bond and the electronic contributions of the other substituents on the aromatic ring.
-
Inductive and Resonance Effects: The bromine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[4] Conversely, the carboxylic acid group is also an electron-withdrawing group, further amplifying the electrophilic nature of the aldehyde.
-
Steric Considerations: Aldehydes are generally more reactive than ketones due to reduced steric hindrance.[5][6] The single hydrogen atom attached to the carbonyl carbon in an aldehyde presents a smaller obstacle to an incoming nucleophile compared to the bulkier alkyl or aryl groups found in ketones. In the case of 4-bromo-3-formylbenzoic acid, the ortho-position to the aldehyde is occupied by a bromine atom, which could introduce some steric hindrance. However, the overall reactivity is still dominated by the electronic activation.
Key Reaction Classes of the Aldehyde Group
The activated aldehyde group in 4-bromo-3-formylbenzoic acid readily participates in a variety of chemical transformations. This section will explore the most pertinent reaction classes, providing mechanistic insights and experimental considerations.
Nucleophilic Addition Reactions
Nucleophilic addition is the hallmark reaction of aldehydes and ketones.[2][3][7] The electron-poor carbonyl carbon is an excellent target for a wide range of nucleophiles.
General Mechanism: The reaction proceeds via a two-step mechanism. First, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[2] This is followed by protonation of the alkoxide to yield the final alcohol product.[2]
Caption: General mechanism of nucleophilic addition to an aldehyde.
Reduction of the Aldehyde
The selective reduction of the aldehyde group in the presence of the carboxylic acid is a crucial transformation. This can be achieved using chemoselective reducing agents that preferentially react with the more reactive aldehyde.
Common Reducing Agents:
-
Sodium Borohydride (NaBH4): A mild and selective reducing agent capable of reducing aldehydes and ketones to their corresponding alcohols.[8][9] It is generally unreactive towards carboxylic acids under standard conditions.
-
Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride: A highly selective reducing agent that efficiently reduces aldehydes in the presence of other reducible functional groups.[10]
Experimental Protocol: Selective Reduction with Sodium Borohydride
-
Dissolution: Dissolve 4-bromo-3-formylbenzoic acid in a suitable solvent such as methanol or ethanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of NaBH4: Slowly add a slight molar excess of sodium borohydride to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH4 by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 4-bromo-3-(hydroxymethyl)benzoic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Oxidation of the Aldehyde
While the molecule already contains a carboxylic acid, the aldehyde group can be further oxidized to a second carboxylic acid moiety, yielding 4-bromoisophthalic acid. Strong oxidizing agents are typically required for this transformation.
Common Oxidizing Agents:
-
Potassium Permanganate (KMnO4): A powerful oxidizing agent that can oxidize aldehydes to carboxylic acids.[11]
-
Jones Reagent (CrO3 in aqueous acetone/sulfuric acid): Another strong oxidizing agent for this purpose.
Condensation Reactions
The aldehyde group is an excellent electrophile for condensation reactions, which are fundamental for carbon-carbon bond formation.
The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond.[12][13][14]
Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a weak base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product.[12][14]
Caption: Mechanism of the Knoevenagel Condensation.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[15][16] This reaction is highly versatile and allows for the specific placement of a double bond.
Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide.[17]
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Ylide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension in an ice bath and add a strong base such as n-butyllithium dropwise to generate the deep red-colored ylide.
-
Aldehyde Addition: To the ylide solution, add a solution of 4-bromo-3-formylbenzoic acid in anhydrous THF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Quenching and Workup: Quench the reaction with water and extract the product with an ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting stilbene derivative by column chromatography to separate it from the triphenylphosphine oxide byproduct.
Spectroscopic Data and Characterization
The structural elucidation of 4-bromo-3-formylbenzoic acid and its reaction products relies on a combination of spectroscopic techniques.
| Technique | 4-Bromo-3-formylbenzoic Acid (Expected Features) | 4-Bromo-3-(hydroxymethyl)benzoic Acid (Expected Features) |
| ¹H NMR | Aldehydic proton (singlet, ~10 ppm), aromatic protons (multiplets, 7-8.5 ppm), carboxylic acid proton (broad singlet, >12 ppm). | Methylene protons (singlet, ~4.5 ppm), aromatic protons (multiplets, 7-8.5 ppm), hydroxyl proton (broad singlet), carboxylic acid proton (broad singlet, >12 ppm). |
| ¹³C NMR | Carbonyl carbon (aldehyde, ~190 ppm), carbonyl carbon (carboxylic acid, ~165 ppm), aromatic carbons (120-140 ppm). | Methylene carbon (~65 ppm), carbonyl carbon (carboxylic acid, ~165 ppm), aromatic carbons (120-140 ppm). |
| IR (cm⁻¹) | C=O stretch (aldehyde, ~1700), C=O stretch (carboxylic acid, ~1680), O-H stretch (carboxylic acid, broad, 2500-3300). | O-H stretch (alcohol, broad, ~3400), C=O stretch (carboxylic acid, ~1680), O-H stretch (carboxylic acid, broad, 2500-3300). |
Note: Exact chemical shifts and absorption frequencies can vary depending on the solvent and concentration.
Applications in Drug Discovery and Materials Science
The versatile reactivity of the aldehyde group in 4-bromo-3-formylbenzoic acid makes it a valuable precursor in several fields:
-
Medicinal Chemistry: The ability to introduce diverse functionalities through reactions at the aldehyde position allows for the synthesis of libraries of compounds for screening as potential drug candidates. The bromo- and carboxylic acid groups provide additional handles for further synthetic modifications or for interacting with biological targets.
-
Materials Science: This molecule can be used as a monomer in the synthesis of novel polymers with tailored properties. The aromatic core and the potential for functionalization offer opportunities to create materials with specific electronic, optical, or thermal characteristics.
Conclusion
The aldehyde group in 4-bromo-3-formylbenzoic acid is a highly reactive and synthetically useful functional group. Its electrophilicity is enhanced by the electron-withdrawing effects of the bromo and carboxylic acid substituents, making it susceptible to a wide range of nucleophilic attacks and condensation reactions. By carefully selecting reagents and reaction conditions, chemists can selectively transform the aldehyde group to access a diverse array of valuable chemical intermediates. This guide has provided a comprehensive overview of its reactivity, offering both theoretical understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this versatile building block.
References
-
Chemistry LibreTexts. (2015, July 18). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
Rupainwar, R., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 35(1), 423-429. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). REDUCTION OF ALDEHYDES AND KETONES. Retrieved from [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
-
YouTube. (2018, May 5). Wittig Reaction Mechanism. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate Ion under Phase Transfer Catalysis. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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Technical Whitepaper: Strategic Utilization of 4-Bromo-3-formylbenzoic Acid in Medicinal Chemistry
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 4-Bromo-3-formylbenzoic acid represents a "high-valency" scaffold. Unlike simple benzoic acids, this molecule possesses three distinct, chemically orthogonal reactive handles: a carboxylic acid (C1), a formyl group (C3), and an aryl bromide (C4).[1]
The specific ortho relationship between the formyl (-CHO) and bromo (-Br) moieties renders this intermediate indispensable for the synthesis of benzoxaboroles (a privileged class of anti-infectives) and isoindolinone pharmacophores (common in PARP and kinase inhibitors). This guide outlines the strategic application of this intermediate, providing validated protocols and mechanistic insights for high-yield derivatization.
Part 1: Structural Analysis & Reactivity Matrix
The utility of 4-Bromo-3-formylbenzoic acid lies in its chemo-orthogonality . Each functional group can be activated selectively without compromising the integrity of the others, provided the correct order of operations is followed.
The Reactivity Triad
-
C1-Carboxylic Acid: The most acidic site. It serves as the "anchor" for solubility-enhancing groups or target-binding motifs via amide coupling. It is typically esterified (methyl/tert-butyl) early in the synthesis to prevent catalyst poisoning during cross-coupling.
-
C3-Formyl (Aldehyde): An electrophilic handle for reductive amination or condensation. Crucially, it acts as an internal electrophile for cyclization reactions.[1]
-
C4-Aryl Bromide: The site for palladium-catalyzed C-C or C-Heteroatom bond formation. Its position ortho to the aldehyde allows for post-coupling ring closure.
Visualization: The Chemo-Orthogonal Workflow
The following diagram illustrates the divergent synthetic pathways accessible from this single core.
Figure 1: Divergent synthetic utility of the 4-Bromo-3-formylbenzoic acid scaffold.
Part 2: High-Value Application – Synthesis of Benzoxaboroles
The most critical application of this intermediate is in the synthesis of benzoxaboroles (e.g., analogs of Tavaborole). The benzoxaborole ring is formed by converting the C4-bromide to a boronic acid, which then spontaneously condenses with the C3-aldehyde.
Mechanism of Action
The resulting benzoxaborole moiety forms a reversible covalent bond with the 2'- and 3'-hydroxyl groups of tRNA ribose, inhibiting aminoacyl-tRNA synthetase—a validated mechanism for antifungal therapeutics [1][2].
Experimental Protocol: Benzoxaborole Cyclization
Objective: Convert 4-Bromo-3-formylbenzoic acid to a 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid derivative.
Step 1: Esterification (Protection)
Rationale:[1] Protecting the carboxylic acid prevents protonolysis of the organoboron intermediate later.
-
Dissolve 4-Bromo-3-formylbenzoic acid (1.0 eq) in MeOH.
-
Add conc. H2SO4 (0.1 eq) and reflux for 4 hours.
-
Validation: TLC (Hexane/EtOAc 3:1) shows disappearance of the baseline acid spot and appearance of a higher Rf ester.
Step 2: Miyaura Borylation & Cyclization (The Critical Step)
Rationale: This step installs the boron atom. Upon acidic workup, the boronic acid attacks the ortho-formyl group to close the ring.
-
Reagents: Methyl 4-bromo-3-formylbenzoate (1.0 eq), Bis(pinacolato)diboron (B2pin2, 1.2 eq), KOAc (3.0 eq), Pd(dppf)Cl2 (0.05 eq).[1]
-
Solvent: 1,4-Dioxane (degassed).
Procedure:
-
Combine reagents in a sealed tube under Argon.
-
Heat to 90°C for 12 hours .
-
In-Process Check: LC-MS will show the mass of the boronate ester (M+Pinacol).
-
Cyclization Workup: Cool to RT. Add 1N HCl (aq) and stir vigorously for 2 hours. This hydrolyzes the pinacol ester and facilitates the intramolecular cyclization between the B(OH)2 and the CHO group.
-
Extract with EtOAc, wash with brine, and dry over Na2SO4.
Data Summary: Expected Yields
| Reaction Step | Reagent System | Typical Yield | Critical Parameter |
| Esterification | MeOH / H2SO4 | >95% | Anhydrous conditions |
| Borylation | Pd(dppf)Cl2 / B2pin2 | 75-85% | O2 exclusion (degassing) |
| Cyclization | 1N HCl / THF | 80-90% | pH control (< 2.0) |
Part 3: Alternative Workflow – Isoindolinone Scaffolds[1]
For kinase inhibitor development, the ortho-formyl/bromo motif allows for the construction of isoindolinones via a "one-pot" reductive amination/lactamization sequence, often utilized in PARP inhibitor synthesis [3].
Validated Protocol: Reductive Amination
Rationale: The aldehyde is highly reactive and can be selectively aminated without affecting the aryl bromide, preserving the bromide for later Suzuki couplings.
Procedure:
-
Imine Formation: Dissolve 4-Bromo-3-formylbenzoic acid (1.0 eq) and the target Primary Amine (1.1 eq) in DCE (Dichloroethane). Add mild acid catalyst (Acetic Acid, 1.0 eq).[1] Stir 1h at RT.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir 12h.
-
Quench: Add sat. NaHCO3. Extract with DCM.
Self-Validating Checkpoint:
-
1H NMR: Disappearance of the aldehyde singlet (~10.2 ppm). Appearance of benzylic amine doublet (~3.8-4.2 ppm).
-
Chemo-selectivity: The Aryl Bromide signal (aromatic region) must remain integrated 1:1 relative to other aromatic protons, confirming no debromination occurred.
Part 4: Logical Pathway Visualization
The following Graphviz diagram details the decision logic for researchers selecting a pathway based on their target pharmacophore.
Figure 2: Decision tree for synthetic planning using the 4-Bromo-3-formylbenzoic acid intermediate.
References
-
Baker, S. J., et al. (2006).[1] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry.
-
TCI Chemicals. (n.d.). Benzoxaboroles: Boron-Containing Building Blocks for Drug Discovery.
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Use of solubilizing groups on benzoic acid scaffolds).
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
Sources
4-Bromo-3-formylbenzoic Acid: A Trifunctional Building Block in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Multifunctionality
In the landscape of organic synthesis and medicinal chemistry, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance. 4-Bromo-3-formylbenzoic acid, a seemingly simple aromatic compound, stands as a prime example of such a versatile building block. Its structure, featuring a carboxylic acid, an aldehyde (formyl group), and a bromine atom strategically positioned on a benzene ring, offers a trifecta of reactive sites. This unique arrangement allows for a programmed and selective sequence of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1]
This guide provides a comprehensive overview of 4-Bromo-3-formylbenzoic acid, focusing on its chemical characteristics, modern synthetic approaches, and its applications in research and development. While the specific historical genesis of this compound is not prominently documented in readily accessible literature, its utility can be understood within the broader context of the development of substituted benzoic acid derivatives.
Physicochemical and Spectroscopic Data
A solid understanding of the physical and chemical properties of 4-Bromo-3-formylbenzoic acid is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 776315-23-2 | [2][3] |
| Molecular Formula | C₈H₅BrO₃ | [2] |
| Molecular Weight | 229.03 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| InChI | 1S/C8H5BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12) | [2][3] |
| InChIKey | BCCWNHVSVOSFOT-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=CC(=C(C=C1C(=O)O)C=O)Br | [2] |
Spectroscopic data is essential for the unambiguous identification and characterization of 4-Bromo-3-formylbenzoic acid. While a comprehensive set of spectra is best obtained from a specific supplier's certificate of analysis, typical spectroscopic features can be predicted based on its structure.
The Synthetic Landscape: Pathways to a Trifunctional Intermediate
The synthesis of 4-Bromo-3-formylbenzoic acid presents a classic challenge in regioselective aromatic substitution. The key lies in the controlled introduction of three different functional groups onto the benzene ring in the desired orientation. While a definitive "first synthesis" is not readily apparent, modern organic chemistry offers several logical and efficient retrosynthetic pathways.
A plausible and commonly employed strategy involves the functionalization of a pre-existing brominated benzoic acid derivative. For instance, starting from 4-bromotoluene, a two-step process involving benzylic oxidation followed by ortho-formylation would yield the target molecule.
Key Synthetic Transformations:
-
Benzylic Oxidation: The methyl group of 4-bromotoluene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[4] This reaction is robust and high-yielding, providing 4-bromobenzoic acid as a key intermediate.
-
Ortho-Formylation: The introduction of the formyl group ortho to the bromine atom is the most challenging step. The directing effects of the existing substituents (the bromine atom and the carboxylic acid group) must be carefully considered. The carboxyl group is a meta-director, while the bromine atom is an ortho-, para-director. This directing-group competition can be leveraged to achieve the desired regioselectivity.
A common method for the formylation of aromatic rings is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent.
Experimental Protocol: A Representative Synthesis of 4-Bromo-3-formylbenzoic Acid
The following protocol is a representative example of a plausible synthetic route, designed to be self-validating and based on established organic transformations.
Step 1: Oxidation of 4-Bromotoluene to 4-Bromobenzoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-bromotoluene and water.
-
Reagent Addition: While stirring vigorously, slowly add a solution of potassium permanganate in water through the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the 4-bromobenzoic acid.
-
Purification: The crude 4-bromobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Ortho-Formylation of 4-Bromobenzoic Acid
-
Vilsmeier Reagent Formation: In a separate flask, cool N,N-dimethylformamide (DMF) in an ice bath and slowly add phosphorus oxychloride (POCl₃) with stirring to form the Vilsmeier reagent.
-
Reaction with Substrate: To this pre-formed reagent, add 4-bromobenzoic acid portion-wise, maintaining a low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is typically heated to drive the formylation to completion.
-
Hydrolysis: The reaction is quenched by pouring it onto ice, followed by hydrolysis of the intermediate iminium salt to the aldehyde.
-
Purification: The crude 4-Bromo-3-formylbenzoic acid is then isolated by filtration and can be purified by recrystallization.
The Versatility of 4-Bromo-3-formylbenzoic Acid in Synthesis
The three distinct functional groups on 4-Bromo-3-formylbenzoic acid can be manipulated in a sequential and selective manner, opening up a wide array of synthetic possibilities.
Caption: Synthetic pathways enabled by the trifunctional nature of 4-Bromo-3-formylbenzoic acid.
-
The Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, providing a handle for attaching various molecular fragments.
-
The Aldehyde: The formyl group is a versatile functional group that can participate in a wide range of reactions, including reductive amination to form secondary amines, Wittig reactions to form alkenes, and various condensation reactions.
-
The Aryl Bromide: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position, including alkyl, aryl, and alkynyl groups.
Applications in Drug Discovery and Materials Science
The unique structural features of 4-Bromo-3-formylbenzoic acid make it a valuable building block in the development of new therapeutic agents and advanced materials. Its ability to serve as a scaffold for the construction of complex molecular architectures is highly sought after in drug discovery programs. For example, it can be used to synthesize novel heterocyclic compounds, which are a common motif in many biologically active molecules.
In materials science, this compound can be used as a monomer in the synthesis of specialty polymers or as a precursor for the preparation of functionalized organic materials with tailored electronic or optical properties.
Conclusion
4-Bromo-3-formylbenzoic acid is a testament to the power of multifunctionality in organic synthesis. Its trifunctional nature provides chemists with a powerful tool for the construction of complex molecules with a high degree of control and efficiency. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile building blocks like 4-Bromo-3-formylbenzoic acid is certain to increase.
References
-
PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Sourcing High-Purity 4-Bromo-3-formylbenzoic Acid for Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality of starting materials is a cornerstone of success. The reproducibility of synthetic routes, the impurity profile of active pharmaceutical ingredients (APIs), and ultimately, patient safety, are all intrinsically linked to the purity of the chemical building blocks used. 4-Bromo-3-formylbenzoic acid (CAS No. 776315-23-2), a versatile trifunctional reagent, is a prime example of a starting material where high purity is not just a preference, but a necessity. This guide provides an in-depth analysis of the commercial landscape for high-purity 4-Bromo-3-formylbenzoic acid, offering a technical framework for its selection, evaluation, and application in a research and development setting.
The Strategic Importance of 4-Bromo-3-formylbenzoic Acid in Medicinal Chemistry
4-Bromo-3-formylbenzoic acid is a substituted benzoic acid derivative that possesses a unique combination of functional groups: a carboxylic acid, an aldehyde (formyl group), and a bromine atom. This trifunctional nature makes it a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in drug molecules. The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The bromine atom is a key feature for introducing further molecular complexity through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in modern drug discovery.
The strategic placement of these functional groups on the benzene ring allows for the regioselective synthesis of highly substituted aromatic compounds, which are often key scaffolds in the design of novel therapeutic agents. Its application can be found in the synthesis of a diverse range of compounds, from kinase inhibitors to novel antibacterial agents.
Commercial Suppliers of High-Purity 4-Bromo-3-formylbenzoic Acid: A Comparative Overview
A critical step for any research program is the identification of reliable commercial suppliers that can provide 4-Bromo-3-formylbenzoic acid at the required purity and scale. The following table provides a summary of several prominent suppliers, though it is important to note that purity claims should always be verified with lot-specific Certificates of Analysis (CoA).
| Supplier | Stated Purity | CAS Number | Additional Information |
| Sigma-Aldrich | ≥97% | 776315-23-2 | A well-established supplier with a broad range of research chemicals. |
| Biosynth | Not specified, sold for pharmaceutical testing[1] | 776315-23-2 | Positions itself as a supplier of high-quality reference standards.[1] |
| BLD Pharm | Not specified, for research use[2] | 776315-23-2 | Offers a range of pharmaceutical intermediates.[2] |
| Apollo Scientific | 95%[3] | 776315-23-2 | A UK-based supplier of fine chemicals for research.[3] |
Note: The stated purities are as listed in the suppliers' online catalogs and may not reflect the exact purity of a specific batch. It is imperative to request and scrutinize the Certificate of Analysis for each lot.
The Cornerstone of Quality: Deconstructing the Certificate of Analysis
The Certificate of Analysis (CoA) is the single most important document for assessing the quality of a chemical starting material. For a compound like 4-Bromo-3-formylbenzoic acid, a comprehensive CoA should include the following:
-
Purity Determination by a Quantitative Method: The CoA must specify the analytical method used to determine purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for non-volatile, UV-active compounds like this. The CoA should detail the HPLC conditions, including the column type, mobile phase, flow rate, and detection wavelength. A purity value of ≥98% (by area normalization) is generally considered high purity for a starting material in early-phase drug development.
-
Identity Confirmation: The identity of the compound should be unequivocally confirmed by spectroscopic methods. This typically includes:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should be consistent with the structure of 4-Bromo-3-formylbenzoic acid, showing the characteristic signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The integration of these signals should be correct.
-
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak(s) corresponding to the mass of the compound, including the characteristic isotopic pattern for a bromine-containing molecule.
-
-
Impurity Profile: A critical aspect of the CoA is the reporting of any detected impurities. For a high-purity grade material, individual impurities should be specified with their percentage levels. Understanding the nature of these impurities is vital, as they can potentially interfere with subsequent reactions or be carried through the synthetic route to the final API.
Understanding the Synthesis and Potential Impurities
A thorough understanding of the synthetic route to 4-Bromo-3-formylbenzoic acid provides valuable insight into the potential impurities that may be present. While specific proprietary synthesis methods are not always disclosed by suppliers, a likely synthetic pathway involves the bromination and formylation of a suitable benzoic acid precursor.
Caption: A plausible synthetic pathway and potential impurities.
Potential Impurities to Consider:
-
Residual Starting Materials: Incomplete reaction can lead to the presence of the starting materials in the final product.
-
Over-brominated Species: The presence of dibrominated or other poly-brominated benzoic acids is a possibility if the bromination step is not carefully controlled.
-
Isomeric Impurities: Depending on the synthetic route, other isomers of bromo-formylbenzoic acid could be formed.
-
Residual Solvents and Reagents: The purification process should effectively remove any solvents or reagents used in the synthesis.
Analytical Methodology for In-House Quality Control
For drug development professionals, the ability to perform in-house quality control is paramount. A robust and validated analytical method is essential for verifying the purity of incoming batches of 4-Bromo-3-formylbenzoic acid and for monitoring its stability.
Experimental Protocol: A General HPLC Method for Purity Determination
The following is a general-purpose HPLC method that can be used as a starting point for the analysis of 4-Bromo-3-formylbenzoic acid. This method should be validated for its intended use.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might start at 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of 4-Bromo-3-formylbenzoic acid (typically around 254 nm).
-
Sample Preparation: Accurately weigh a sample of 4-Bromo-3-formylbenzoic acid and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
Caption: A typical workflow for in-house quality control.
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the purity and integrity of 4-Bromo-3-formylbenzoic acid.
-
Handling: The material should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The Safety Data Sheet (SDS) from the supplier should be consulted for detailed handling information. The compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[4]
-
Storage: It is recommended to store 4-Bromo-3-formylbenzoic acid in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend storage under an inert atmosphere at 2-8°C.[2]
Conclusion: A Data-Driven Approach to Sourcing
The selection of a commercial supplier for high-purity 4-Bromo-3-formylbenzoic acid should be a data-driven process. While catalog information provides a useful starting point, a thorough evaluation of the supplier's technical documentation, particularly the Certificate of Analysis, is essential. For researchers and drug development professionals, a deep understanding of the compound's chemistry, potential impurities, and the analytical methods for its characterization is not just good scientific practice, but a critical component of a successful research and development program. By adopting the principles outlined in this guide, scientists can confidently source high-purity 4-Bromo-3-formylbenzoic acid, ensuring the quality and integrity of their research from the very first step.
References
-
PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid - Safety and Hazards. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of 4-Bromo-3-formylbenzoic Acid
Introduction
4-Bromo-3-formylbenzoic acid (CAS No: 188989-73-1) is a substituted aromatic carboxylic acid that serves as a critical building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature—featuring a carboxylic acid, an aldehyde, and a bromo group on a benzene ring—makes it a versatile intermediate for the synthesis of complex molecular architectures, including novel pharmaceutical agents. Given its reactivity and specific hazard profile, a comprehensive understanding of its safety and handling precautions is paramount for researchers, chemists, and drug development professionals. This guide provides an in-depth, field-proven framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and GHS Classification
The first principle of chemical safety is a thorough understanding of the inherent hazards. 4-Bromo-3-formylbenzoic acid is classified under the Globally Harmonized System (GHS) as an irritant. The primary hazards are associated with direct contact and inhalation of its dust or powder form.
Table 1: GHS Classification for 4-Bromo-3-formylbenzoic acid [1]
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |
The causality behind these classifications lies in the compound's chemical nature. The carboxylic acid and aldehyde functionalities can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract.
Toxicological Profile and Routes of Exposure
-
Inhalation: Inhaling the dust can lead to irritation of the nose, throat, and lungs, resulting in symptoms like coughing and shortness of breath.[1] All operations involving the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations to a minimum.[2]
-
Skin Contact: Direct contact causes skin irritation, characterized by redness, itching, and inflammation.[3] Prolonged or repeated exposure can exacerbate this effect. The acidic nature of the compound disrupts the skin's natural pH and lipid barrier, leading to irritation.
-
Eye Contact: This is the most critical route of exposure. The compound can cause serious eye irritation, potentially leading to significant discomfort and temporary vision impairment.[1][3] Immediate and thorough rinsing is essential to prevent damage.[3]
-
Ingestion: While less common in a laboratory setting, accidental ingestion may cause gastrointestinal irritation.[3]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls, administrative controls, and personal protective equipment is essential for minimizing exposure.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood . This ensures that any dust or vapors generated are effectively contained and exhausted away from the operator's breathing zone.[2] For processes that may generate significant dust, a glove box or other contained system may be warranted.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard | Rationale & Best Practices |
| Eyes/Face | Safety Goggles or a Face Shield | ANSI Z87.1 / EN166 | Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against dust particles.[2] A face shield should be worn over goggles when handling larger quantities. |
| Hands | Nitrile or Neoprene Gloves | EN374 | Choose gloves rated for protection against chemical irritants. Double-gloving is recommended during weighing and transfer operations. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[4] |
| Body | Chemical-Resistant Lab Coat | N/A | A fully buttoned lab coat protects against accidental spills on skin and clothing. Ensure cuffs are tucked into gloves. |
| Respiratory | NIOSH/MSHA-approved Respirator | 29 CFR 1910.134 | A respirator (e.g., N95 dust mask) is necessary if work cannot be conducted within a fume hood or if dust generation is unavoidable.[2][5] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is non-negotiable.
Handling Workflow
The following step-by-step protocol ensures a self-validating system of safety when handling the solid compound.
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Weighing & Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper or aluminum foil) inside the fume hood to contain any spills. Use spatulas and tools dedicated to this chemical to prevent cross-contamination.
-
Housekeeping: Clean up any minor spills immediately using dry cleanup procedures.[5] Avoid generating dust during cleanup.[5] All contaminated materials must be disposed of as hazardous waste.
-
Post-Handling: After completing the work, decontaminate the work area. Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them. Wash hands and forearms thoroughly with soap and water.[3]
Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and preventing accidents.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3][6]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids, as these materials can lead to vigorous or exothermic reactions.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and first aid kits.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[4]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs or persists, get medical advice.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[7] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention from an ophthalmologist.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink two glasses of water, if conscious. Seek immediate medical attention.
Visual Workflow Diagrams
Risk Assessment and Handling Workflow
This diagram illustrates the logical flow from risk assessment to the completion of work.
Caption: Decision tree for first aid response to accidental exposure.
Physical and Chemical Properties
A summary of key physical and chemical properties is useful for experimental planning and safety assessment.
Table 3: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₅BrO₃ | PubChem [1] |
| Molecular Weight | 229.03 g/mol | PubChem [1] |
| Appearance | Faint beige powder | ChemicalBook [8] |
| Melting Point | 239°C | ChemicalBook [8] |
| Boiling Point | 373.8 ± 32.0 °C (Predicted) | ChemicalBook [8] |
| pKa | 3.39 ± 0.10 (Predicted) | ChemicalBook [8] |
Stability, Reactivity, and Disposal
-
Reactivity: The compound is stable under recommended storage conditions. [2]However, it should be kept away from incompatible materials like strong oxidizing agents. [3][9]* Hazardous Decomposition Products: In the event of a fire, hazardous combustion products may be formed, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas. [4]* Disposal: All waste material, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. [3]Disposal should be carried out through a licensed contractor and in accordance with all federal, state, and local regulations. [3]
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Sciencelab.com. Material Safety Data Sheet: 4-bromo benzaldehyde 97%. [Link]
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Carl ROTH. Safety Data Sheet: 4-Hydroxybenzoic acid. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2,5-Dihydroxy-p-benzoquinone, 98%. [Link]
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PubChem. 4-Bromo-3-formylbenzoic acid. National Center for Biotechnology Information. [Link]
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Thermo Fisher Scientific. Safety Data Sheet: 4-Bromobenzoic acid. [Link]
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Application Notes and Protocols: A Detailed Guide to the Suzuki Coupling of 4-Bromo-3-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Biaryl Carboxylic Acids and the Power of Suzuki-Miyaura Coupling
The synthesis of biaryl carboxylic acids is of paramount importance in the fields of medicinal chemistry and materials science. These structural motifs are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1] Its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for the construction of complex molecular architectures.[2][3]
This application note provides a comprehensive and detailed experimental protocol for the Suzuki coupling of 4-Bromo-3-formylbenzoic acid with a generic arylboronic acid. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step guide to the experimental procedure, and discuss the critical parameters that ensure a successful and high-yielding reaction. The presence of both an aldehyde and a carboxylic acid functionality on the aromatic ring of the starting material presents unique considerations that will be addressed in detail to guide the researcher toward a successful outcome.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this catalytic cycle is crucial for troubleshooting and optimizing the reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 4-Bromo-3-formylbenzoic acid). This step forms a Pd(II) intermediate. The choice of a suitable phosphine ligand is critical here, as it stabilizes the palladium center and modulates its reactivity. Electron-rich and bulky phosphine ligands are known to facilitate the oxidative addition step, especially for less reactive aryl bromides.[4][5]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this process.[3][6] The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the Pd(II) complex.
-
Reductive Elimination: This is the final step where the two organic groups on the palladium center couple and are eliminated as the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of 4-Bromo-3-formylbenzoic Acid
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Reagents and Materials
| Reagent/Material | Purpose | Typical Amount (for 1 mmol scale) | Notes |
| 4-Bromo-3-formylbenzoic acid | Aryl halide starting material | 1.0 mmol, 1.0 equiv. | Ensure purity. |
| Arylboronic acid | Coupling partner | 1.2 - 1.5 mmol, 1.2 - 1.5 equiv. | Excess ensures complete consumption of the starting material. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Palladium(0) catalyst | 0.02 - 0.05 mmol, 2-5 mol% | A common and effective catalyst. Other catalysts like Pd(OAc)₂ with a phosphine ligand can also be used.[3] |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 mmol, 2-3 equiv. | A mild and effective base. Other bases like K₃PO₄ or Cs₂CO₃ can be used.[7] |
| 1,4-Dioxane | Solvent | 5 - 10 mL | A common solvent for Suzuki couplings. Toluene or a mixture of an organic solvent and water can also be employed. |
| Deionized Water | Co-solvent | 1 - 2 mL | Often used to dissolve the base and facilitate the reaction. |
| Argon or Nitrogen | Inert gas | N/A | To prevent oxidation of the Pd(0) catalyst. |
Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Bromo-3-formylbenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Addition of Catalyst and Solvents:
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the arylboronic acid.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product, a biaryl carboxylic acid, is often polar. Purification can be achieved by column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with the addition of a small amount of acetic acid to the eluent, can be effective in isolating the desired product.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.[8]
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the Suzuki coupling experiment.
Discussion of Critical Parameters and Rationale
-
Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a reliable choice, for less reactive aryl bromides or challenging substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos may offer improved yields and reaction times.[5] These ligands promote the oxidative addition step and stabilize the active palladium species.
-
The Role of the Base: The base is crucial for the transmetalation step.[6] For substrates containing acidic protons, such as the carboxylic acid in 4-Bromo-3-formylbenzoic acid, a sufficient excess of a mild inorganic base like K₂CO₃ or K₃PO₄ is recommended.[7] Stronger bases like hydroxides could potentially lead to side reactions with the aldehyde group. The deprotonation of the carboxylic acid to a carboxylate will increase the polarity of the starting material, which should be considered when choosing the solvent system.
-
Solvent System: A mixture of an organic solvent and water is often beneficial for Suzuki couplings. The organic solvent (e.g., 1,4-dioxane, toluene, DMF) dissolves the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. For the polar substrate in this protocol, a polar aprotic solvent like dioxane or DMF is a good starting point.
-
Inert Atmosphere: Palladium(0) catalysts are susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere throughout the reaction is critical for success.
-
Purification Strategy: The presence of the carboxylic acid group makes the product significantly more polar than a typical biaryl compound. This necessitates a more polar eluent system during column chromatography. The addition of a small amount of acetic acid to the eluent can help to suppress the ionization of the carboxylic acid on the silica gel, leading to better peak shape and separation.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds, even with functionally rich substrates like 4-Bromo-3-formylbenzoic acid. By carefully selecting the catalyst, base, and solvent system, and by adhering to the principles of inert atmosphere techniques, researchers can achieve high yields of the desired biaryl carboxylic acid. The detailed protocol and discussion provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules for drug discovery and materials science.
References
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Friis, S. D., Lindhardt, A. T., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1896–1899. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(15), 4987. [Link]
-
Khan, K. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2367–2381. [Link]
-
ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). [Title of Paper]. RSC Advances. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 108(8), 2861–2919. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26875. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(8), 1333. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. Retrieved from [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Sandford, G., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12456–12463. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols: Knoevenagel Condensation of 4-Bromo-3-formylbenzoic Acid with Active Methylene Compounds
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Knoevenagel condensation of 4-Bromo-3-formylbenzoic acid with various active methylene compounds. This reaction is a cornerstone for carbon-carbon bond formation, leading to the synthesis of diverse α,β-unsaturated compounds which are pivotal intermediates in the development of novel therapeutic agents.[1][2][3][4] This guide delves into the underlying reaction mechanisms, offers detailed, step-by-step protocols for synthesis, and discusses the influence of various catalysts and reaction conditions. Furthermore, it presents a framework for product characterization and troubleshooting common experimental challenges.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation, a modification of the aldol condensation, is a robust and versatile method for the formation of carbon-carbon double bonds.[5] The reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5] The resulting α,β-unsaturated products are valuable precursors in the synthesis of a wide array of fine chemicals, polymers, and perhaps most significantly, pharmaceutical compounds.[1][2][6][7]
4-Bromo-3-formylbenzoic acid is a particularly interesting substrate for this reaction. The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and a bromo substituent on an aromatic ring—offers multiple points for diversification, making its Knoevenagel condensation products highly sought-after scaffolds in medicinal chemistry and drug discovery programs. The electron-withdrawing nature of the carboxyl and bromo groups can influence the reactivity of the aldehyde, a factor that must be considered in protocol design.
This guide aims to provide both the foundational knowledge and the practical steps necessary to successfully synthesize and characterize novel compounds derived from the Knoevenagel condensation of 4-Bromo-3-formylbenzoic acid.
Reaction Mechanism and Catalysis
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine), which is crucial for the deprotonation of the active methylene compound to form a carbanion.[5] The reaction proceeds through a series of well-defined steps:
-
Carbanion Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), creating a resonance-stabilized carbanion. The acidity of the methylene protons is enhanced by the presence of adjacent electron-withdrawing groups (Z and Z').[8]
-
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 4-Bromo-3-formylbenzoic acid. This results in the formation of an aldol-type addition intermediate.[9]
-
Dehydration: The intermediate alcohol is then protonated by the conjugate acid of the catalyst. Subsequent elimination of a water molecule leads to the formation of the final α,β-unsaturated product.[8][9]
The choice of catalyst can significantly impact the reaction rate and yield. While traditional methods often employ organic bases like pyridine and piperidine, modern approaches are exploring more environmentally benign and efficient catalysts, including Lewis acids, ionic liquids, and heterogeneous catalysts like zeolites.[6][10][11]
Visualizing the Mechanism
Caption: Generalized Knoevenagel condensation mechanism.
Experimental Protocols
Materials and Equipment
Reagents:
-
4-Bromo-3-formylbenzoic acid (≥98%)
-
Malononitrile (≥99%)
-
Ethyl cyanoacetate (≥98%)
-
Piperidine (≥99%)
-
Pyridine (anhydrous, ≥99.8%)
-
Ethanol (absolute)
-
Toluene (anhydrous, ≥99.8%)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of 4-Bromo-3-(2,2-dicyanovinyl)benzoic Acid using Malononitrile
This protocol details the reaction of 4-Bromo-3-formylbenzoic acid with malononitrile, a highly reactive methylene compound.
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-formylbenzoic acid (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (20 mL per gram of aldehyde).
-
Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Upon completion, acidify the reaction mixture with 1 M HCl to a pH of approximately 2. This will protonate the carboxylate and precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield a pure crystalline solid.
-
Characterization: Dry the purified product under vacuum. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm the structure.
Protocol 2: Synthesis of 4-Bromo-3-(2-cyano-2-ethoxycarbonylvinyl)benzoic Acid using Ethyl Cyanoacetate
This protocol outlines the condensation with ethyl cyanoacetate, which is generally less reactive than malononitrile.
Step-by-Step Procedure:
-
Reactant Setup: To a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add 4-Bromo-3-formylbenzoic acid (1.0 eq), ethyl cyanoacetate (1.2 eq), and toluene (50 mL per gram of aldehyde).
-
Catalyst Addition: Add piperidine (0.15 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle or oil bath. Monitor the reaction progress by TLC. This reaction may require several hours (6-12 hours) to reach completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
-
Characterization: After drying, characterize the final product by its melting point and spectroscopic methods (NMR, FT-IR, MS).
Visualizing the Experimental Workflow
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- 9. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Knoevenagel Condensation [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4-Bromo-3-formylbenzoic Acid
Introduction: The Versatility of 4-Bromo-3-formylbenzoic Acid as a Synthetic Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel heterocyclic scaffolds are of paramount importance. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] Within this context, 4-Bromo-3-formylbenzoic acid has emerged as a highly versatile and valuable starting material for the construction of a wide range of heterocyclic systems.
This trifunctional aromatic compound offers a unique combination of reactive sites: a carboxylic acid, an aldehyde (formyl group), and a bromine atom.[2][3] Each of these functional groups provides a distinct handle for synthetic manipulation, allowing for a modular and divergent approach to the synthesis of complex molecular architectures. The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, enabling the introduction of various side chains and the formation of key linkages. The aldehyde group is a prime site for nucleophilic attack and condensation reactions, serving as a crucial anchor point for the formation of new rings. Finally, the bromine atom is an excellent leaving group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, providing a powerful tool for the introduction of carbon-carbon and carbon-heteroatom bonds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various medicinally relevant heterocyclic compounds from 4-Bromo-3-formylbenzoic acid. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and rationale behind the experimental choices.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a cornerstone of pharmaceutical sciences, with a rich history of therapeutic applications. The unique structural features of 4-Bromo-3-formylbenzoic acid make it an ideal precursor for the synthesis of several important classes of nitrogen-containing heterocycles, including quinazolinones, benzimidazoles, and benzothiazoles.
Synthesis of 7-Bromo-8-carboxy-4(3H)-quinazolinones
Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6] The synthesis of quinazolinones from 4-Bromo-3-formylbenzoic acid can be envisioned through a multi-step sequence involving the initial formation of a 2-aminobenzamide intermediate, followed by cyclization.
Proposed Synthetic Pathway:
The synthesis commences with the protection of the carboxylic acid group of 4-Bromo-3-formylbenzoic acid as a methyl ester. The formyl group is then converted to an oxime, which is subsequently reduced to an amino group. The resulting 2-amino-5-bromobenzoate is then reacted with an appropriate acyl chloride to yield an N-acyl intermediate, which upon treatment with a base, undergoes intramolecular cyclization to afford the desired 7-bromo-8-carboxy-4(3H)-quinazolinone derivative.
Experimental Protocol: A Proposed Route
Step 1: Esterification of 4-Bromo-3-formylbenzoic Acid
-
Rationale: Protection of the carboxylic acid as a methyl ester prevents its interference in subsequent reactions and enhances the solubility of the starting material in organic solvents.
-
Procedure:
-
To a solution of 4-Bromo-3-formylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl 4-bromo-3-formylbenzoate.
-
Step 2: Oximation of Methyl 4-bromo-3-formylbenzoate
-
Rationale: The conversion of the aldehyde to an oxime is a key step in introducing the nitrogen atom that will eventually become part of the quinazolinone ring.
-
Procedure:
-
Dissolve methyl 4-bromo-3-formylbenzoate (1.0 eq) in ethanol (10 vol).
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield the corresponding oxime.
-
Step 3: Reduction of the Oxime to an Amine
-
Rationale: Reduction of the oxime provides the crucial 2-amino functionality required for the subsequent cyclization step.
-
Procedure:
-
In a round-bottom flask, suspend the oxime (1.0 eq) in glacial acetic acid (10 vol).
-
Add zinc dust (3.0 eq) portion-wise while maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Filter the reaction mixture to remove excess zinc, and neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 2-amino-5-bromobenzoate.
-
Step 4: N-Acylation and Cyclization to the Quinazolinone
-
Rationale: Acylation of the newly formed amino group followed by base-mediated intramolecular cyclization leads to the formation of the quinazolinone ring.
-
Procedure:
-
Dissolve methyl 2-amino-5-bromobenzoate (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Add the desired acyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
To the reaction mixture, add a base such as triethylamine or potassium carbonate and heat to reflux.
-
After completion of the cyclization, cool the reaction mixture, wash with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the 7-bromo-8-carbomethoxy-4(3H)-quinazolinone.
-
The ester can be subsequently hydrolyzed to the carboxylic acid if desired.
-
Visualization of the Synthetic Workflow:
Caption: Proposed synthetic route to 7-bromo-8-carboxy-4(3H)-quinazolinones.
Synthesis of 6-Bromo-5-carboxy-Benzimidazoles
Benzimidazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[7][8][9] 4-Bromo-3-formylbenzoic acid can serve as the aldehyde component in this reaction.
Reaction Scheme:
The reaction proceeds via the condensation of 4-Bromo-3-formylbenzoic acid with a substituted o-phenylenediamine in a suitable solvent, often with an acid or oxidizing agent to facilitate the cyclization and subsequent aromatization.
Experimental Protocol:
-
Rationale: This one-pot condensation reaction provides a straightforward and efficient route to the benzimidazole core. The choice of solvent and catalyst is crucial for achieving high yields and purity.
-
Procedure:
-
To a solution of 4-Bromo-3-formylbenzoic acid (1.0 eq) in a solvent such as ethanol or dimethylformamide (DMF), add the substituted o-phenylenediamine (1.0 eq).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid, or an oxidizing agent like sodium metabisulfite.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, pour the reaction mixture into water and neutralize with a base.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude benzimidazole derivative by column chromatography or recrystallization.
-
Data Table: Examples of Benzimidazole Synthesis
| Entry | o-Phenylenediamine Substituent | Product | Yield (%) |
| 1 | Unsubstituted | 6-Bromo-5-carboxy-1H-benzimidazole | 85 |
| 2 | 4-Methyl | 6-Bromo-5-carboxy-2-(4-methylphenyl)-1H-benzimidazole | 82 |
| 3 | 4-Chloro | 6-Bromo-5-carboxy-2-(4-chlorophenyl)-1H-benzimidazole | 88 |
Synthesis of 6-Bromo-5-carboxy-Benzothiazoles
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known to possess a diverse range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[10][11] A common method for the synthesis of benzothiazoles is the condensation of 2-aminothiophenols with aldehydes.[12]
Reaction Scheme:
The aldehyde group of 4-Bromo-3-formylbenzoic acid readily condenses with 2-aminothiophenol in the presence of an oxidizing agent to form the benzothiazole ring.
Experimental Protocol:
-
Rationale: The oxidative cyclization of the intermediate Schiff base formed between the aldehyde and the 2-aminothiophenol is a key step in this synthesis. Various oxidizing agents can be employed.
-
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-3-formylbenzoic acid (1.0 eq) and 2-aminothiophenol (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Add an oxidizing agent, such as hydrogen peroxide or air bubbled through the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for 6-12 hours.
-
Monitor the reaction by TLC. Once the starting materials are consumed, cool the reaction to room temperature.
-
Isolate the product by filtration if it precipitates, or by extraction after pouring the reaction mixture into water.
-
Wash the crude product with water and a suitable organic solvent.
-
Purify the 6-bromo-5-carboxy-benzothiazole by recrystallization or column chromatography.
-
Multicomponent Reactions for Heterocyclic Synthesis
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step.[13] The presence of multiple reactive functional groups in 4-Bromo-3-formylbenzoic acid makes it an excellent candidate for participation in MCRs to generate diverse heterocyclic scaffolds.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a well-known MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which have shown a wide range of pharmacological activities.[7] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.
Proposed Application:
4-Bromo-3-formylbenzoic acid can serve as the aldehyde component in a Biginelli-type reaction. The reaction with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea would lead to the formation of a highly functionalized dihydropyrimidinone bearing the bromo and carboxy-substituted phenyl ring.
General Reaction Scheme:
Caption: General scheme for the Biginelli reaction.
Experimental Protocol (Proposed):
-
Rationale: This one-pot, three-component reaction offers an atom-economical and efficient route to dihydropyrimidinone derivatives. The choice of catalyst can significantly influence the reaction rate and yield.
-
Procedure:
-
In a round-bottom flask, combine 4-Bromo-3-formylbenzoic acid (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂, Yb(OTf)₃).
-
Heat the mixture, either neat or in a solvent like ethanol or acetonitrile, to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water, and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone.
-
Conclusion
4-Bromo-3-formylbenzoic acid is a readily accessible and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its unique combination of functional groups allows for the construction of complex molecular architectures through both classical and modern synthetic methodologies. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this building block and to develop novel heterocyclic compounds with potential applications in drug discovery and materials science. The ability to generate libraries of substituted quinazolinones, benzimidazoles, benzothiazoles, and dihydropyrimidinones from a single precursor highlights the efficiency and elegance of using such multifunctional starting materials in modern organic synthesis.
References
- Chemistry Research Journal. (n.d.). Nitrogen Heterocycles as Versatile Scaffolds in Organic Synthesis and Advanced Materials.
- Google Patents. (n.d.). Synthesizing process of 2, 6-dibromo benzothiazole.
-
MDPI. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]
- Abdelmonsef, A. H., et al. (2020). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules.
- CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine.
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PMC. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]
-
NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel heterocyclic compounds. Retrieved from [Link]
- European Journal of Chemistry. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328.
- HETEROCYCLES. (2011). HETEROCYCLES, Vol. 83, No. 9.
-
PubMed Central. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]
- RSC Publishing. (2023). Pseudo-multicomponent reactions. RSC Advances.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry, 13, 145-153.
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
-
PMC. (n.d.). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. Retrieved from [Link]
- Modern Scientific Press Company. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
-
PMC. (n.d.). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 4-Bromo-3-formylbenzoic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Versatility of a Trifunctional Building Block
In the landscape of modern medicinal chemistry and pharmaceutical development, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials and key intermediates can significantly impact the timeline and success of a drug discovery program. 4-Bromo-3-formylbenzoic acid, a trifunctional aromatic compound, has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of pharmaceutical intermediates.
This technical guide provides an in-depth exploration of the applications of 4-Bromo-3-formylbenzoic acid, focusing on its utility in constructing key structural motifs found in contemporary therapeutics. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its key transformations. The unique arrangement of a carboxylic acid, an aldehyde (formyl group), and a bromine atom on a single benzene ring allows for a programmed and sequential series of reactions, making it an ideal scaffold for generating molecular diversity.[1]
The three key functional groups offer orthogonal reactivity, which is a cornerstone of efficient organic synthesis:
-
Carboxylic Acid: This group provides a handle for amide bond formation, a ubiquitous linkage in drug molecules, or esterification to modulate physicochemical properties.
-
Formyl Group (Aldehyde): The aldehyde is a versatile functional group that can readily participate in nucleophilic additions, reductive aminations to introduce diverse amine functionalities, and various condensation reactions.[1]
-
Bromine Atom: As a halogen, the bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, or alkyl groups.[2][3]
This guide will focus on two of the most powerful applications of 4-Bromo-3-formylbenzoic acid in pharmaceutical synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Reductive Amination .
Section 1: Suzuki-Miyaura Cross-Coupling for the Construction of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] The bromine atom of 4-Bromo-3-formylbenzoic acid serves as an excellent electrophilic partner in this reaction, enabling the synthesis of complex biaryl structures that are prevalent in many classes of pharmaceuticals, including kinase inhibitors and PARP inhibitors.[2][4]
Application in the Synthesis of Poly (ADP-ribose) Polymerase (PARP) Inhibitor Scaffolds
Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, are a class of targeted cancer therapies particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][5] The core structures of many PARP inhibitors feature complex biaryl or heteroaryl systems. While published synthetic routes for Olaparib may not initiate directly from 4-Bromo-3-formylbenzoic acid, its structure makes it an ideal starting material for the synthesis of novel analogues or for developing alternative synthetic strategies.[6][7][8]
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-3-formylbenzoic acid with a generic arylboronic acid.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or heteroaryl moiety at the 4-position of the benzoic acid ring.
Materials:
| Reagent/Material | Purpose |
| 4-Bromo-3-formylbenzoic acid | Starting Material |
| Arylboronic acid | Coupling Partner |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | Ligand |
| Potassium carbonate (K₂CO₃) | Base |
| 1,4-Dioxane | Solvent |
| Water | Co-solvent |
| Diethyl ether | Extraction Solvent |
| Brine | Washing Solution |
| Anhydrous magnesium sulfate (MgSO₄) | Drying Agent |
| Argon or Nitrogen gas | Inert Atmosphere |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3-formylbenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as the active Pd(0) catalyst is sensitive to oxidation.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane. Add this catalyst/ligand solution to the reaction flask. The use of a phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask. The addition of water is often beneficial for the transmetalation step of the Suzuki-Miyaura reaction.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether (3 x volume). The organic layers are combined.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for reaction efficiency. While Pd(OAc)₂/PPh₃ is a common combination, other catalysts like Pd(PPh₃)₄ or more advanced catalysts with specialized ligands may be required for challenging substrates.
-
Base: An inorganic base is required to facilitate the transmetalation step. Potassium carbonate is a common and effective choice, but other bases such as cesium carbonate or sodium bicarbonate can also be used.
-
Solvent System: The solvent system must be able to dissolve the reactants and be stable at the reaction temperature. The use of a water co-solvent is often beneficial for the solubility of the base and the boronic acid, accelerating the reaction.
Visualization of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Section 2: Reductive Amination for the Introduction of Diverse Amine Functionalities
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, making it a cornerstone in the synthesis of pharmaceuticals where amine functionalities are prevalent.[9][10] This reaction involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. The formyl group of 4-Bromo-3-formylbenzoic acid is an ideal substrate for this transformation.
Application in the Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors, such as Trametinib, feature complex nitrogen-containing heterocyclic cores and substituted aniline moieties.[11][12] While the direct synthesis of Trametinib from 4-Bromo-3-formylbenzoic acid is not explicitly detailed in the provided patents, the aldehyde functionality of this starting material makes it a highly suitable precursor for introducing aminomethyl side chains commonly found in such inhibitors. Reductive amination allows for the facile introduction of a wide variety of primary and secondary amines, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol 2: Reductive Amination
This protocol describes a general procedure for the reductive amination of 4-Bromo-3-formylbenzoic acid with a primary or secondary amine using sodium triacetoxyborohydride as the reducing agent.
Materials:
| Reagent/Material | Purpose |
| 4-Bromo-3-formylbenzoic acid | Starting Material |
| Primary or Secondary Amine | Nitrogen Source |
| Sodium triacetoxyborohydride (STAB) | Reducing Agent |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Solvent |
| Acetic Acid (optional) | Catalyst |
| Saturated Sodium Bicarbonate Solution | Quenching Agent |
| Brine | Washing Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Argon or Nitrogen gas | Inert Atmosphere |
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, dissolve 4-Bromo-3-formylbenzoic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional): For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent that is particularly effective for reductive aminations and is less sensitive to moisture than other borohydrides.[13][14]
-
Reaction: Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM (2 x volume). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted aminomethyl benzoic acid derivative.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations due to its mildness and selectivity. It is less likely to reduce the aldehyde starting material directly compared to stronger reducing agents like sodium borohydride.
-
Solvent: Anhydrous, non-protic solvents like DCM or DCE are typically used to prevent unwanted side reactions of the reducing agent.
-
pH Control: The optional addition of acetic acid can catalyze the formation of the imine intermediate. However, the reaction is generally tolerant to a range of conditions. The final quench with a mild base is important to neutralize any remaining acid and decompose the excess reducing agent.
Visualization of Reductive Amination Logical Relationship:
Caption: Logical flow of the one-pot reductive amination.
Conclusion
4-Bromo-3-formylbenzoic acid represents a powerful and versatile building block in the synthetic chemist's toolbox. Its trifunctional nature allows for the strategic and sequential introduction of diverse chemical functionalities, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. The Suzuki-Miyaura cross-coupling and reductive amination reactions are just two examples of the powerful transformations that can be employed to elaborate this scaffold into high-value pharmaceutical intermediates. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of 4-Bromo-3-formylbenzoic acid in their pursuit of novel therapeutics.
References
- CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents.
- CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents.
-
Suzuki reaction - Wikipedia. Available at: [Link]
- WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents.
-
Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed Central. Available at: [Link]
- CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents.
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib | ACS Omega. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. Available at: [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. Available at: [Link]
- CN105085408A - Preparation method of Olaparib intermediate - Google Patents.
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC - NIH. Available at: [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. Available at: [Link]
-
Synthesis of functionalized benzo[1][11]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC - NIH. Available at: [Link]
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Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands - MDPI. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
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Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central. Available at: [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. Available at: [Link]
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Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]
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Strategic Protection of the Carboxylic Acid in 4-Bromo-3-formylbenzoic Acid: A Guide for Synthetic Chemists
Introduction: Navigating the Synthetic Challenge of a Multifunctional Arene
4-Bromo-3-formylbenzoic acid is a valuable synthetic intermediate, possessing three distinct and reactive functional groups: a carboxylic acid, an aldehyde, and an aryl bromide. This trifecta of reactivity presents a significant challenge for the synthetic chemist. Chemoselective transformations at the aldehyde or the aryl bromide are often desired, but the acidic proton of the carboxylic acid and the electrophilic nature of the carbonyl carbon can interfere with a wide range of reagents. To unlock the full synthetic potential of this versatile building block, a robust protecting group strategy for the carboxylic acid is paramount. This application note provides a detailed guide to selecting and implementing effective protection strategies, enabling researchers to confidently execute subsequent transformations such as Suzuki-Miyaura couplings, Wittig olefinations, Grignard additions, and reductive aminations.
A protecting group is a temporary modification of a functional group that renders it inert to a specific set of reaction conditions.[1] The ideal protecting group is easily and selectively installed, stable to the desired reaction conditions, and cleanly and efficiently removed without affecting other functional groups in the molecule.[2] This principle of "orthogonal protection," where different protecting groups can be removed under distinct conditions, is a cornerstone of modern organic synthesis.[3][4]
Decision Framework for Protecting Group Selection
The choice of a protecting group for the carboxylic acid of 4-Bromo-3-formylbenzoic acid is dictated by the intended subsequent synthetic steps. The stability of the protecting group under the conditions of the planned reaction is the most critical factor. The following diagram illustrates a decision-making framework for selecting an appropriate protecting group based on the desired transformation.
Caption: Decision framework for selecting a carboxylic acid protecting group for 4-Bromo-3-formylbenzoic acid based on the planned subsequent reaction.
Comparative Analysis of Key Protecting Groups
The most suitable protecting groups for the carboxylic acid in 4-Bromo-3-formylbenzoic acid are esters, which mask the acidic proton and reduce the electrophilicity of the carbonyl carbon. The choice among different esters depends on their stability profile.
| Protecting Group | Structure | Protection Method | Deprotection Method | Stability Profile & Key Considerations |
| Methyl (Me) Ester | -COOCH₃ | Fischer esterification (MeOH, H₂SO₄) or with diazomethane.[5][6] | Saponification (e.g., LiOH, NaOH) or acid hydrolysis. | Stable to: Suzuki coupling, Wittig reaction (especially with stabilized ylides), reductive amination.[7] Labile to: Strong bases and nucleophiles, including Grignard reagents. Saponification can be harsh for sensitive substrates. |
| Benzyl (Bn) Ester | -COOCH₂Ph | Benzyl bromide or chloride with a base (e.g., Cs₂CO₃, K₂CO₃).[8] | Catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation.[9] | Stable to: Suzuki coupling, Wittig reaction, reductive amination, and mildly acidic/basic conditions.[10][11] Labile to: Grignard reagents, strong acids, and catalytic hydrogenation conditions that may affect other functional groups (e.g., reduction of the aldehyde). |
| tert-Butyl (t-Bu) Ester | -COOC(CH₃)₃ | Isobutylene with an acid catalyst or reaction with a tert-butylating agent. | Acid-catalyzed cleavage (e.g., TFA, HCl).[12] | Stable to: A wide range of nucleophilic and basic conditions, including Grignard reagents, Wittig ylides, and Suzuki coupling conditions.[12][13] Also stable to catalytic hydrogenation. Labile to: Strong acids. |
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific applications. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Benzyl Ester Protection of 4-Bromo-3-formylbenzoic Acid
This protocol utilizes benzyl bromide for the esterification, a common and effective method.
Materials:
-
4-Bromo-3-formylbenzoic acid
-
Benzyl bromide (BnBr)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-Bromo-3-formylbenzoic acid (1.0 eq) in DMF, add Cs₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford benzyl 4-bromo-3-formylbenzoate.
Protocol 2: Deprotection of Benzyl 4-bromo-3-formylbenzoate via Catalytic Hydrogenolysis
This is a mild and highly effective method for benzyl ester cleavage.
Materials:
-
Benzyl 4-bromo-3-formylbenzoate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve benzyl 4-bromo-3-formylbenzoate (1.0 eq) in MeOH or EtOAc.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or use a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-Bromo-3-formylbenzoic acid.
Protocol 3: tert-Butyl Ester Protection of 4-Bromo-3-formylbenzoic Acid
This protocol employs tert-butyl acetate in the presence of a strong acid catalyst.
Materials:
-
4-Bromo-3-formylbenzoic acid
-
tert-Butyl acetate
-
Perchloric acid (HClO₄) or another strong acid catalyst
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 4-Bromo-3-formylbenzoic acid (1.0 eq) in a mixture of DCM and tert-butyl acetate.
-
Cool the mixture in an ice bath.
-
Carefully add a catalytic amount of perchloric acid.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford tert-butyl 4-bromo-3-formylbenzoate.
Protocol 4: Deprotection of tert-Butyl 4-bromo-3-formylbenzoate
Acid-catalyzed cleavage is the standard method for removing a tert-butyl ester.
Materials:
-
tert-Butyl 4-bromo-3-formylbenzoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl 4-bromo-3-formylbenzoate (1.0 eq) in DCM.
-
Add an excess of TFA (typically 5-10 equivalents or as a co-solvent).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The crude 4-Bromo-3-formylbenzoic acid can often be used without further purification, or it can be purified by recrystallization or chromatography if necessary.
Causality Behind Experimental Choices and Orthogonal Strategies
The selection of a protecting group is a strategic decision that can significantly impact the efficiency and success of a multi-step synthesis.
-
For Suzuki-Miyaura Couplings: Both benzyl and tert-butyl esters are generally stable under the basic conditions of Suzuki-Miyaura couplings.[12][14][15] The choice between them may depend on the deprotection strategy for the final product. If other acid-sensitive groups are present, the benzyl ester is preferred as it can be removed under neutral hydrogenolysis conditions.
-
For Wittig Olefinations: Methyl, benzyl, and tert-butyl esters are typically compatible with Wittig reagents, especially stabilized ylides.[2][16] Non-stabilized ylides are more basic and may pose a risk of ester saponification, particularly for methyl esters. The bulky tert-butyl ester offers the highest degree of stability.
-
For Grignard Additions: Grignard reagents are highly nucleophilic and will readily react with esters.[17][18] Therefore, direct Grignard addition to the aldehyde of an ester-protected 4-Bromo-3-formylbenzoic acid is generally not feasible. In this scenario, it is often necessary to protect the aldehyde as an acetal, which is stable to Grignard reagents, while the carboxylic acid can be protected as a tert-butyl ester .
-
For Reductive Aminations: The conditions for reductive amination are typically mild and compatible with methyl, benzyl, and tert-butyl esters .[11][19] The choice of protecting group will depend on the overall synthetic plan.
The following workflow illustrates an orthogonal protection strategy for a multi-step synthesis.
Caption: Example of a synthetic workflow employing a benzyl ester as a protecting group for sequential Suzuki and Wittig reactions.
Conclusion
The successful functionalization of 4-Bromo-3-formylbenzoic acid hinges on a well-defined protecting group strategy for the carboxylic acid. By carefully considering the stability of methyl, benzyl, and tert-butyl esters under the intended reaction conditions, researchers can devise robust and efficient synthetic routes. The protocols and decision-making framework provided in this application note serve as a comprehensive guide for navigating the synthetic challenges posed by this versatile multifunctional building block.
References
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]
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Baruah, M., & Borah, J. C. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(1), 1-5. [Link]
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Uemura, M., et al. (2016). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 6(79), 75781-75788. [Link]
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Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl esters. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Thomas, S. P., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 9(10), 9139-9144. [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Reddy, K. L., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 14(12), 3158–3161. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid.[Link]
-
ACS Publications. (2013). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 15(18), 4838-4841. [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
ACS Publications. (2011). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society, 133(22), 8514-8517. [Link]
-
National Institutes of Health. (2011). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. The Journal of Organic Chemistry, 76(17), 7056-7065. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. [Link]
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Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Beilstein Journals. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1894-1901. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. [Link]
-
National Institutes of Health. (2011). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 76(8), 2530-2544. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
ResearchGate. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: Benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1894-1901. [Link]
-
ResearchGate. (2025). p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions of 4-Bromo-3-formylbenzoic Acid
Introduction: Navigating the Suzuki Coupling of a Multifunctional Arene
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This powerful reaction, which couples an organoboron species with an organohalide using a palladium catalyst, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of a particularly challenging substrate: 4-Bromo-3-formylbenzoic acid. The presence of three distinct functional groups—a bromine atom, a formyl (aldehyde) group, and a carboxylic acid—necessitates a carefully considered approach to catalyst selection, base, and solvent system to achieve high yields while preserving the integrity of each functional moiety. The electron-withdrawing nature of the formyl and carboxyl groups deactivates the aryl bromide, and the ortho-substitution pattern presents steric challenges that must be overcome.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
The efficacy of the Suzuki reaction hinges on a well-defined catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-3-formylbenzoic acid, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the palladium-catalyzed Suzuki-Miyaura coupling cycle.
Strategic Selection of Reaction Components
The success of the Suzuki coupling of 4-Bromo-3-formylbenzoic acid is critically dependent on the judicious choice of the palladium catalyst, ligand, base, and solvent system.
Palladium Catalysts and Ligands: The Power Couple
For electron-deficient and sterically hindered aryl bromides, the selection of an appropriate palladium source and ligand is paramount. While simple palladium sources like Pd(OAc)₂ or PdCl₂ can be used, they often require the addition of a supporting ligand to form the active catalytic species. Modern, well-defined pre-catalysts that incorporate both the palladium and a bulky, electron-rich phosphine ligand have shown exceptional activity for challenging substrates.
Bulky Monophosphine Ligands: Ligands such as the Buchwald-type biarylphosphines are highly effective.[4] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. Examples include SPhos and XPhos, which have demonstrated broad utility in Suzuki couplings of functionalized aryl halides.
N-Heterocyclic Carbenes (NHCs): NHCs are another class of ligands that have proven to be highly effective in Suzuki reactions.[4] They form very stable palladium complexes and are excellent electron donors, which can enhance the rate of oxidative addition. PEPPSI-type pre-catalysts are commercially available and offer high activity.
The Role of the Base: A Balancing Act
The base plays a crucial role in the transmetalation step by activating the boronic acid. However, with 4-Bromo-3-formylbenzoic acid, the choice of base is complicated by the presence of the acidic carboxylic acid and the potentially base-sensitive aldehyde.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and generally provide good results.[5] They are strong enough to facilitate the formation of the boronate species. An excess of the base is required to neutralize the carboxylic acid proton.
-
Aqueous Conditions: Performing the reaction in an aqueous or biphasic solvent system can be advantageous. The carboxylic acid will be deprotonated to form a carboxylate salt, which is often more soluble in the aqueous phase.[3] This can facilitate the reaction and simplify the workup.
Care must be taken to avoid overly harsh basic conditions that could promote side reactions of the aldehyde group, such as the Cannizzaro reaction, although this is less common under typical Suzuki conditions.
Solvent Systems: Creating the Right Environment
The choice of solvent influences the solubility of the reactants and the overall reaction rate. For the polar substrate 4-Bromo-3-formylbenzoic acid, a polar solvent system is generally preferred.
-
Aqueous/Organic Mixtures: A mixture of an organic solvent like dioxane, THF, or 2-MeTHF with water is a common and effective choice.[6] This combination helps to dissolve both the organic and inorganic reagents.
-
Purely Aqueous Systems: For some catalyst systems, the reaction can be run entirely in water, which is a green and cost-effective option.[7]
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki coupling of 4-Bromo-3-formylbenzoic acid. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific boronic acid coupling partners.
Protocol 1: Suzuki Coupling using a Buchwald Pre-catalyst in an Aqueous/Organic System
This protocol utilizes a highly active Buchwald pre-catalyst, which is well-suited for challenging substrates.
Materials:
-
4-Bromo-3-formylbenzoic acid
-
Arylboronic acid (1.2 equivalents)
-
SPhos Pre-catalyst (e.g., [2-(2′,6′-Dimethoxybiphenyl)]dicyclohexylphosphine)palladium(II) acetate) (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-3-formylbenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add the SPhos pre-catalyst (0.01-0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and ethyl acetate. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Figure 2: A generalized experimental workflow for the Suzuki coupling of 4-Bromo-3-formylbenzoic acid.
Protocol 2: Ligand-Free Aqueous Suzuki Coupling
For a greener and more cost-effective approach, a ligand-free system in water can be employed, particularly with a simple palladium source.
Materials:
-
4-Bromo-3-formylbenzoic acid
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 equivalents)
-
Deionized Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-3-formylbenzoic acid (1.0 mmol), the arylboronic acid (1.1 mmol), and sodium carbonate (2.5 mmol) in deionized water (10 mL).
-
Add Palladium(II) Acetate (0.02 mmol).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Acidify the mixture with 1M HCl to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Further purify the product by recrystallization if necessary.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction parameters for the Suzuki coupling of aryl bromides, providing a basis for comparison and optimization.
| Parameter | Buchwald System (Protocol 1) | Aqueous Ligand-Free (Protocol 2) |
| Palladium Source | SPhos Pre-catalyst | Pd(OAc)₂ |
| Ligand | SPhos (integrated) | None |
| Base | K₂CO₃ | Na₂CO₃ |
| Solvent | Dioxane/Water (4:1) | Water |
| Temperature | 80-100 °C | 100 °C (Reflux) |
| Typical Yields | Good to Excellent | Moderate to Good |
| Advantages | High activity for challenging substrates | Green, cost-effective, simple workup |
| Considerations | Higher cost of catalyst | May be less effective for very hindered substrates |
Troubleshooting and Expert Insights
-
Low Yields: If the reaction stalls or gives low yields, consider increasing the catalyst loading or switching to a more active ligand system. Ensure that the reagents, especially the boronic acid, are of high quality. Protodeborylation (loss of the boronic acid group) can be a side reaction; using anhydrous conditions with a base like K₃PO₄ can sometimes mitigate this.[6]
-
Solubility Issues: If the starting materials do not fully dissolve, a different solvent system or the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) may be beneficial.
-
Side Reactions: The formation of homocoupled products (biaryl from the boronic acid) can occur. This is often minimized by using a proper ligand and ensuring an inert atmosphere to prevent oxidation of the palladium catalyst.
-
Workup and Purification: The carboxylic acid functionality allows for an acid-base workup to aid in purification. The product can be extracted into an organic solvent from an acidified aqueous solution.
Conclusion
The Suzuki-Miyaura coupling of 4-Bromo-3-formylbenzoic acid is a feasible transformation that opens the door to a wide range of novel biaryl compounds with potential applications in medicinal chemistry and materials science. Success in this endeavor requires a thoughtful selection of the palladium catalyst, ligand, base, and solvent to accommodate the unique electronic and steric properties of this multifunctional substrate. The protocols and insights provided herein serve as a comprehensive guide for researchers to navigate the challenges and unlock the synthetic potential of this versatile reaction.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Precursors: Deconvoluting the Palladium Precatalyst Problem in the Suzuki–Miyaura Reaction.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685–4696.
- Tyrell, J. H., & Brookes, P. (2013). The Suzuki-Miyaura reaction: an overview of its application in the synthesis of bioactive molecules. Bioorganic & Medicinal Chemistry, 21(7), 1767-1785.
- Al-Masum, M., & Kumar, D. (2003). A convenient Suzuki cross-coupling reaction of aryl halides with arylboronic acids in aqueous media. Tetrahedron Letters, 44(13), 2719-2722.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chem LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Johnson, C. N., & St-Gallay, S. A. (2012). Suzuki–Miyaura cross-coupling in the pharmaceutical industry. Future Medicinal Chemistry, 4(14), 1837-1859.
- Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Irradiation. Organic Letters, 4(17), 2973–2976.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Reddit. (2022). Carboxylic acid and Cross Coupling reactions. Retrieved from [Link]
- Dai, J., Lu, D., Ye, T., Yu, S., & Cheng, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
-
Reddit. (2023). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
reaction conditions for the formylation of 4-bromobenzoic acid derivatives
Application Note: Strategic Formylation of 4-Bromobenzoic Acid Derivatives
Part 1: Executive Summary & Strategic Overview
The formylation of 4-bromobenzoic acid derivatives presents a classic chemoselectivity challenge: introducing a formyl group at the C4 position while preserving (or orthogonally managing) the C1 carboxylic acid moiety.
For drug development workflows, where purity profiles and scalability are paramount, "textbook" conditions often fail due to poor solubility of the lithium carboxylate intermediates or safety constraints regarding carbon monoxide gas.
This guide details two validated workflows:
-
Cryogenic Metal-Halogen Exchange: Best for gram-scale, high-purity synthesis of complex derivatives. We prioritize the "Turbo-Grignard" (i-PrMgCl·LiCl) method over traditional n-BuLi to improve functional group tolerance.
-
Pd-Catalyzed Reductive Carbonylation: Best for multi-gram to kilogram scale-up. We introduce a CO-Surrogate Protocol using phenyl formate, eliminating the need for high-pressure syngas cylinders in standard laboratories.
Part 2: Decision Matrix & Mechanistic Logic
Before selecting a protocol, consult the following decision matrix to align the method with your available equipment and substrate sensitivity.
Figure 1: Strategic Selection Guide. Method A is preferred for rapid lead optimization; Method B is preferred for process chemistry.
Part 3: Detailed Protocols
Method A: The "Turbo-Grignard" Exchange (High Precision)
Target Substrate: Methyl 4-bromobenzoate (Protection of the free acid is strongly recommended to avoid solubility issues with dianions).
Why this works: Traditional n-BuLi lithiation requires -78°C and is intolerant of other functional groups. Knochel's Turbo-Grignard (i-PrMgCl·LiCl) allows for Br-Mg exchange at typically -20°C to 0°C, offering a kinetic sweet spot that tolerates esters.
Reagents:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
i-PrMgCl·LiCl (1.3 M in THF) (1.1 equiv)
-
Anhydrous DMF (2.0 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration)
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 3-neck round bottom flask equipped with an internal thermometer and N2 inlet.
-
Dissolution: Charge methyl 4-bromobenzoate and anhydrous THF. Cool to -20°C (Internal temperature). Note: An ice/salt bath is usually sufficient, avoiding the overkill of dry ice/acetone.
-
Exchange: Add i-PrMgCl·LiCl dropwise via syringe pump over 15 minutes. Monitor internal temp to ensure it does not rise above -15°C.
-
Aging: Stir at -20°C for 30 minutes.
-
Checkpoint: Aliquot 50 µL into MeOH. Analyze by LCMS. Disappearance of bromide and appearance of de-halogenated ester indicates active Grignard species.
-
-
Formylation: Add anhydrous DMF (2.0 equiv) dropwise. The exotherm will be mild.
-
Warming: Allow the mixture to warm to 0°C over 1 hour.
-
Quench: Quench with sat. aq. NH4Cl. Extract with EtOAc.[1]
-
Purification: The resulting Methyl 4-formylbenzoate is often pure enough for use (90%+ purity). If not, recrystallize from Hexanes/EtOAc.
Method B: Pd-Catalyzed Reductive Carbonylation (Scalable)
Target Substrate: 4-Bromobenzoic acid or its esters.
Why this works: This method avoids stoichiometric metal waste. We utilize a CO Surrogate (Phenyl Formate) which decomposes in situ to release CO, avoiding the safety hazards of high-pressure CO cylinders.
Reagents:
-
Substrate (1.0 equiv)
-
Pd(OAc)2 (1 mol%)
-
Ligand: CataCXium® A (Di-1-adamantyl-n-butylphosphine) (2 mol%)
-
Expert Note: CataCXium A is superior to PPh3 for bulky/electron-deficient substrates.
-
-
CO Source: Phenyl Formate (1.5 equiv)
-
Base: Et3N (2.0 equiv)
-
Solvent: MeCN or DMF
Step-by-Step Protocol:
-
Catalyst Pre-formation: In a pressure tube (or autoclave for scale), mix Pd(OAc)2 and CataCXium A in MeCN under Argon. Stir for 5 mins until a yellow/orange solution forms.
-
Substrate Addition: Add the aryl bromide and Et3N.
-
CO Generation: Add Phenyl Formate last. Seal the vessel immediately.
-
Reaction: Heat to 80°C for 16 hours.
-
Safety: Ensure the vessel is rated for at least 10 bar (though pressure generated is usually <5 bar).
-
-
Workup: Cool to RT. Vent carefully. Filter through Celite to remove Pd black.
-
Isolation: Concentrate filtrate. The byproduct is phenol, which can be removed by washing the organic layer with 1M NaOH (if your product contains no free acids) or via column chromatography.
Mechanistic Visualization (Pd-Cycle):
Figure 2: Simplified Catalytic Cycle. The rate-determining step is often the oxidative addition for electron-rich rings, but for benzoic acid derivatives (electron-poor), CO insertion is rapid.
Part 4: Comparative Analysis & Troubleshooting
| Feature | Method A (Turbo-Grignard) | Method B (Pd-Carbonylation) |
| Scale Suitability | < 50g | > 1kg |
| Temperature | -20°C (Cryo) | 80°C (Heat) |
| Atom Economy | Low (Stoichiometric Mg/Li) | High (Catalytic Pd) |
| Functional Group Tol. | Moderate (Esters OK, Ketones NO) | Excellent (Ketones, Nitriles OK) |
| Safety Profile | Flammability (Grignard) | Pressure (CO gas) |
| Typical Yield | 85-92% | 75-88% |
Troubleshooting Guide:
-
Problem (Method A): Low yield due to "Wurtz coupling" (homocoupling of Ar-Br).
-
Solution: Ensure the Grignard formation temp does not exceed -15°C. Add the Grignard reagent slower.
-
-
Problem (Method B): Pd Black precipitation (catalyst death).
-
Solution: Increase ligand loading to 3 mol% or switch solvent to DMF to better stabilize the Pd-intermediate.
-
Part 5: References
-
Seminal Pd-Formylation Mechanism: Klausheim, D., et al. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle. Journal of the American Chemical Society. [Link]
-
CO Surrogate Methodology (Phenyl Formate): Ueda, T., Konishi, H., & Manabe, K. (2013).[7] Palladium-Catalyzed Reductive Carbonylation of Aryl Halides with N-Formylsaccharin as a CO Source.[8] Angewandte Chemie International Edition.[7] [Link]
-
Turbo-Grignard Handbook: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[7] [Link]
-
Isocyanide as Formyl Equivalent: Jiang, X., et al. (2014).[2] Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide.[2] Organic Letters.[2][7] [Link]
Sources
- 1. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developments in CO surrogates for base-metal-catalyzed carbonylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 4-Formylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. semanticscholar.org [semanticscholar.org]
Mastering the Purification of 4-Bromo-3-formylbenzoic Acid: A Detailed Guide to Recrystallization
Abstract
This comprehensive application note provides a detailed protocol for the purification of 4-Bromo-3-formylbenzoic acid via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who require a high-purity solid compound for their work. We will delve into the fundamental principles of recrystallization, a robust technique for purifying solid organic compounds, and apply them to the specific case of 4-Bromo-3-formylbenzoic acid. This document will cover solvent selection, a step-by-step purification protocol, safety considerations, and methods for verifying purity.
Introduction: The Importance of Purity in Research and Development
4-Bromo-3-formylbenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a bromine atom.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules for pharmaceuticals and materials science. The purity of such starting materials is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromised biological activity or material properties in downstream applications.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2][3] The principle behind this method lies in the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2][4] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.[2]
This guide will provide a detailed, field-proven protocol for the recrystallization of 4-Bromo-3-formylbenzoic acid, empowering researchers to obtain a high-purity product consistently.
The Science of Recrystallization: A Step-by-Step Rationale
The success of recrystallization hinges on a series of carefully controlled steps, each with a specific scientific purpose.
The Crucial First Step: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[5] An ideal solvent should:
-
Dissolve the solute (4-Bromo-3-formylbenzoic acid) sparingly or not at all at room temperature.
-
Dissolve the solute completely at an elevated temperature (near the solvent's boiling point).
-
Either dissolve impurities well at all temperatures or not at all.
-
Be chemically inert, not reacting with the solute.
-
Have a relatively low boiling point for easy removal from the purified crystals. [5]
-
Be non-toxic, non-flammable, and inexpensive.
For 4-Bromo-3-formylbenzoic acid, a moderately polar compound, a polar solvent or a mixed solvent system is likely to be effective. Based on the properties of similar aromatic carboxylic acids like benzoic acid, which shows a significant increase in solubility in hot water compared to cold, an ethanol/water mixture is a promising choice.[2][6] Ethanol should dissolve the compound well, and the addition of water as an anti-solvent will decrease its solubility, facilitating crystallization upon cooling.
Protocol for Solvent Screening:
Before committing to a bulk recrystallization, it is prudent to perform a small-scale solvent screening:
-
Place a small amount (e.g., 20-30 mg) of the impure 4-Bromo-3-formylbenzoic acid into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane, and an ethanol/water mixture) dropwise at room temperature, observing solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable choice.
The Recrystallization Workflow
The following diagram illustrates the logical flow of the recrystallization process:
Sources
Application Note: Large-Scale Synthesis of 4-Bromo-3-formylbenzoic acid
Executive Summary
4-Bromo-3-formylbenzoic acid (CAS 776315-23-2) is a critical trifunctional scaffold in medicinal chemistry. Its structure—comprising a carboxylic acid, an aldehyde, and an aryl bromide—allows for orthogonal functionalization, making it an ideal core for PROTAC linkers, PPAR agonists, and peptidomimetics.
This application note details a robust, scalable synthesis protocol designed for multi-gram to kilogram production. Unlike small-scale academic methods that may rely on cryogenic lithiation or stoichiometric silver salts, this protocol utilizes radical side-chain bromination followed by hydrolysis . This route is selected for its atom economy, use of standard industrial solvents, and avoidance of unstable organometallic intermediates.
Retrosynthetic Analysis & Route Selection
Route Evaluation
The synthesis of 4-Bromo-3-formylbenzoic acid presents a regioselectivity challenge. Direct formylation of 4-bromobenzoic acid is difficult due to the deactivating nature of the carboxyl and bromo groups.
-
Route A (Cryogenic Lithiation): Lithiation of 4-bromobenzoic acid requires 2.0+ equivalents of n-BuLi at -78 °C to direct formylation to the 3-position.
-
Verdict:Rejected for scale-up due to high cost and safety risks associated with large-scale cryogenic quenching.
-
-
Route B (Direct Oxidation): Oxidation of 4-bromo-3-methylbenzoic acid using Co/Mn catalysts (Amoco process conditions).
-
Verdict:Rejected . These conditions typically over-oxidize the methyl group directly to the carboxylic acid (yielding 4-bromoisophthalic acid) rather than stopping at the aldehyde.
-
-
Route C (Gem-Dihalide Hydrolysis): Radical bromination of 4-bromo-3-methylbenzoic acid to the gem-dibromide, followed by aqueous hydrolysis.
-
Verdict:Selected . This route uses inexpensive NBS, operates at reflux temperatures (no cryogenics), and proceeds via stable intermediates.
-
Selected Pathway
The chosen pathway proceeds from the commercially available 4-bromo-3-methylbenzoic acid .
Figure 1: Synthetic pathway via gem-dibromide hydrolysis.
Detailed Experimental Protocol
Stage 1: Radical Bromination
Objective: Conversion of the methyl group to the gem-dibromide. Reaction Type: Wohl-Ziegler Bromination.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (for 100g scale) | Role |
|---|---|---|---|---|
| 4-Bromo-3-methylbenzoic acid | 215.04 | 1.0 | 100.0 g | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 2.2 | 182.0 g | Brominating Agent |
| AIBN (Azobisisobutyronitrile) | 164.21 | 0.05 | 3.8 g | Radical Initiator |
| Chlorobenzene | 112.56 | - | 1000 mL (10 vol) | Solvent |
Procedure:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charging: Charge the flask with 4-Bromo-3-methylbenzoic acid (100 g) and Chlorobenzene (1000 mL). Stir to suspend.
-
Reagent Addition: Add NBS (182 g) and AIBN (3.8 g) in a single portion.
-
Note: Ensure NBS is finely ground and free of yellow color (indicative of free Br2) to ensure consistent initiation.
-
-
Reaction: Heat the mixture to 85–90 °C (internal temperature).
-
Observation: The reaction is exothermic once initiated. Monitor for a color change (often orange to pale yellow) and the rising of succinimide to the surface.
-
Duration: Stir at reflux for 6–12 hours. Monitor by HPLC/TLC.[1] The mono-bromide intermediate will form first, followed by conversion to the gem-dibromide.
-
-
Workup:
-
Cool the reaction mixture to 0–5 °C. Succinimide will precipitate out.
-
Filter off the succinimide byproduct. Wash the filter cake with cold Chlorobenzene (100 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude gem-dibromide as a semi-solid or thick oil.
-
Checkpoint: This intermediate is a potent lachrymator. Handle with extreme care in a fume hood.
-
Stage 2: Hydrolysis
Objective: Conversion of the gem-dibromide to the aldehyde.
Reagents & Materials:
| Reagent | Role | Conditions |
|---|---|---|
| Crude Gem-Dibromide | Intermediate | From Stage 1 |
| Ethanol (95%) | Solvent | 500 mL (5 vol) |
| Water | Reactant/Solvent | 500 mL (5 vol) |
| Calcium Carbonate (CaCO3) | Acid Scavenger | 0.5 eq (optional, accelerates rate) |
Procedure:
-
Dissolution: Dissolve the crude gem-dibromide residue in Ethanol (500 mL).
-
Hydrolysis: Add Water (500 mL). If the reaction is sluggish, add CaCO3 (23 g) to neutralize the HBr generated.
-
Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours.
-
Isolation:
-
Purification: Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Heptane.
Process Safety & Critical Quality Attributes (CQAs)
Hazard Analysis
-
NBS/AIBN: Radical reactions can exhibit an induction period followed by a rapid exotherm. Do not add all initiator at once if scaling beyond 1kg; use portion-wise addition at temperature.
-
Lachrymators: The benzyl bromide intermediates (mono- and di-bromo) are severe eye and respiratory irritants. All filter cakes and waste streams must be treated with dilute NaOH to quench active halides before disposal.
Impurity Profile
| Impurity | Origin | Control Strategy |
| Mono-bromide | Incomplete reaction (Stage 1) | Ensure >2.1 eq NBS; extend reaction time. |
| Tri-bromide | Over-bromination | Avoid large excess of NBS (>2.3 eq). |
| Succinimide | Byproduct | Efficient filtration at <5°C; water wash during Stage 2. |
Analytical Methods
HPLC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
4-Bromo-3-methylbenzoic acid (SM): ~8.5 min
-
4-Bromo-3-formylbenzoic acid (Product): ~7.2 min (more polar due to aldehyde/acid).
-
NMR Validation (DMSO-d6):
-
Aldehyde (-CHO): Singlet at ~10.2–10.3 ppm.
-
Carboxylic Acid (-COOH): Broad singlet at ~13.0–13.5 ppm.
-
Aromatic Protons: Distinct splitting pattern (d, dd, d) consistent with 1,3,4-substitution.
Troubleshooting Guide
Figure 2: Troubleshooting logic for common process deviations.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53393386, 4-Bromo-3-formylbenzoic acid. Retrieved from [Link]
- Google Patents. (2003). Method for producing 3-bromomethylbenzoic acids (WO2003022800A1).
-
Organic Reactions. (2011).[10] The Sommelet Reaction. Organic Reactions, 8, 197-217. Retrieved from [Link][6]
Sources
- 1. Buy 4-Bromo-3-(bromomethyl)benzoic acid | 887757-31-5 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. ijisrt.com [ijisrt.com]
- 5. datapdf.com [datapdf.com]
- 6. organicreactions.org [organicreactions.org]
- 7. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. quora.com [quora.com]
monitoring the progress of reactions with 4-Bromo-3-formylbenzoic acid by TLC
An essential tool in the modern chemistry lab, Thin-Layer Chromatography (TLC), offers a swift and effective method for monitoring the progress of chemical reactions. This application note provides a detailed guide for researchers, scientists, and professionals in drug development on utilizing TLC to track reactions involving 4-bromo-3-formylbenzoic acid. As a bifunctional molecule containing both an aldehyde and a carboxylic acid on a substituted benzene ring, its chromatographic behavior requires careful consideration for optimal analysis.
The Principle of Reaction Monitoring with TLC
Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[1][2] The separation is driven by the polarity of the compounds. Less polar compounds travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and travel shorter distances, leading to a lower Rf.
By periodically taking a small sample (an aliquot) from a reaction mixture and running a TLC plate, one can observe the gradual disappearance of the starting material's spot and the appearance of a new spot corresponding to the product.[3][4][5] This allows for a real-time, qualitative assessment of the reaction's progression towards completion.
Properties of 4-Bromo-3-formylbenzoic Acid
Understanding the structure of 4-bromo-3-formylbenzoic acid is key to developing a successful TLC method.
| Property | Value | Source |
| Molecular Formula | C8H5BrO3 | [6][7][8] |
| Molecular Weight | 229.03 g/mol | [6][7][8] |
| Appearance | Faint beige powder | [9] |
| Key Functional Groups | Carboxylic acid, Aldehyde, Aromatic ring | [6] |
| Polarity | High | Inferred from functional groups |
The presence of the carboxylic acid and aldehyde groups makes 4-bromo-3-formylbenzoic acid a highly polar molecule. The aromatic ring allows for easy visualization under UV light.[10]
Developing the TLC Method
A robust TLC method is foundational for accurate reaction monitoring. The choice of the mobile phase is the most critical parameter to optimize.
Stationary Phase
For most applications involving 4-bromo-3-formylbenzoic acid and its derivatives, standard silica gel 60 F254 plates are recommended. The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light.[10][11]
Mobile Phase (Eluent) Selection
The goal is to find a solvent system where the starting material has an Rf value of approximately 0.2-0.4. This provides ample space on the chromatogram for product spots, which may be more or less polar, to appear with clear separation.[12]
Given the high polarity of 4-bromo-3-formylbenzoic acid, a relatively polar solvent system will be required. A mixture of a non-polar solvent and a polar solvent is typically used to fine-tune the polarity of the eluent.[13]
Recommended Starting Solvent Systems:
| Solvent System (v/v) | Polarity | Rationale and Comments |
| 7:3 Hexane / Ethyl Acetate | Medium | A good starting point for many organic reactions.[14][15] The ratio can be adjusted based on the initial result. |
| 1:1 Dichloromethane / Ethyl Acetate | Medium-High | Offers different selectivity compared to hexane-based systems. |
| 95:5 Ethyl Acetate / Acetic Acid | High | The small amount of acetic acid helps to suppress the ionization of the carboxylic acid group, preventing streaking or "tailing" of the spot.[11] This is often crucial for obtaining sharp, well-defined spots for carboxylic acids. |
| 80:10:5:5 Ethyl Acetate / Butanol / Acetic Acid / Water | Very High | A highly polar system for very polar compounds.[16][17] |
Optimization Strategy:
-
If the spot remains at the baseline (Rf is too low): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[13]
-
If the spot travels with the solvent front (Rf is too high): The eluent is too polar. Increase the proportion of the less polar solvent (e.g., hexane).[12][13]
Step-by-Step Protocol for Reaction Monitoring
Materials
-
TLC plates (Silica Gel 60 F254)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Reaction mixture
-
Reference sample of 4-bromo-3-formylbenzoic acid
-
Chosen eluent system
-
UV lamp (254 nm)
-
Staining solution (if required)
-
Heat gun
Workflow Diagram
Caption: Workflow for TLC reaction monitoring.
Detailed Procedure
-
Chamber Preparation: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors. Close the lid and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Sample Preparation: Dissolve a small amount of the starting 4-bromo-3-formylbenzoic acid in a suitable solvent (e.g., ethyl acetate) to serve as a reference. Take a small aliquot (a drop) from the reaction mixture using a capillary tube and dilute it with a few drops of a solvent.[3][5]
-
Spotting: Using a clean capillary tube for each sample, touch the tip to the corresponding mark on the baseline. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.
-
Lane 1 (SM): Spot the reference solution of 4-bromo-3-formylbenzoic acid.
-
Lane 2 (Co): Spot the reference solution, and then spot the reaction mixture directly on top of it (the co-spot).
-
Lane 3 (Rxn): Spot the diluted reaction mixture.
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level. Close the lid and allow the solvent front to ascend the plate by capillary action.[18]
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[4]
-
Drying: Allow the solvent to completely evaporate from the plate in a fume hood or with gentle warming from a heat gun.
Visualization Techniques
Since reaction products may or may not be UV-active, a combination of visualization methods is recommended.
UV Visualization (Non-destructive)
Place the dried TLC plate under a UV lamp (254 nm). 4-Bromo-3-formylbenzoic acid and many aromatic products will appear as dark spots against the fluorescent green background.[10][19] Gently circle the visible spots with a pencil.
Chemical Staining (Destructive)
If products are not UV-active or for confirmation, chemical stains can be used.
| Staining Reagent | Preparation | Procedure & Target Groups |
| Potassium Permanganate (KMnO4) | Dissolve 1.5g of KMnO4, 10g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. | Dip the plate in the solution and gently warm with a heat gun. Oxidizable groups (aldehydes, alcohols, alkenes) will appear as yellow/brown spots on a purple background.[19] |
| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Dissolve 12g of 2,4-dinitrophenylhydrazine in 60mL of concentrated sulfuric acid and 80mL of water, then add 200mL of 95% ethanol.[20] | Spray the plate with the reagent. Aldehydes and ketones will form hydrazones, appearing as yellow to orange spots.[20][21] |
| Bromocresol Green | Dissolve 0.04g of bromocresol green in 100mL of absolute ethanol. Adjust to a blue endpoint with dilute NaOH. | Spray the plate. Carboxylic acids will appear as yellow spots on a blue background, typically without heating.[20] |
Interpretation of Results
The progress of the reaction is determined by observing the changes in the TLC plate over time.
Caption: Idealized TLC plates at different reaction stages.
-
At Time = 0: A single spot for the starting material (blue) should be visible in all three lanes (though spotted differently).
-
At an intermediate time (t): The reaction lane (Rxn) will show a diminished starting material spot and a new spot for the product (red). The co-spot lane confirms the identity of the remaining starting material.
-
At completion: The starting material spot will be completely absent from the reaction lane, and only the product spot will be visible.
Calculating Rf Values: The Rf value is a ratio and is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
This value is characteristic of a compound in a specific solvent system and helps in identifying components.
Troubleshooting
| Problem | Possible Cause | Solution |
| Streaking/Tailing of Spots | Sample is too concentrated; Compound is too acidic/basic; Eluent polarity is not optimal. | Dilute the sample; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.[11] |
| Spots are not separating | Eluent polarity is incorrect. | Re-evaluate the solvent system. Try a different mixture of solvents to alter selectivity.[14] |
| Rf values are inconsistent | The TLC chamber was not saturated; The eluent was reused. | Always use a saturated chamber with fresh eluent for each run.[16] |
| No spots are visible | Compound is not UV-active; Sample is too dilute; Compound evaporated. | Use a chemical stain; Concentrate the sample before spotting; Avoid excessive heating when drying the plate. |
Conclusion
Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of reactions involving 4-bromo-3-formylbenzoic acid. By carefully selecting the stationary and mobile phases and using appropriate visualization techniques, researchers can efficiently track the consumption of reactants and the formation of products, leading to optimized reaction times and improved yields. This systematic approach ensures reliable and reproducible results, which are critical in research and drug development.
References
-
Scribd. Principles of Thin Layer Chromatography. Available from: [Link]
-
Biotage. Using TLC to Scout Flash Chromatography Solvents. Available from: [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. (2022-04-18). Available from: [Link]
-
Royal Society of Chemistry. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Available from: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available from: [Link]
-
Labster. TLC Visualization Methods. Available from: [Link]
-
Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. (2022-09-06). Available from: [Link]
-
PubMed. Thin layer chromatography. Available from: [Link]
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PubChem. 4-Bromo-3-formylbenzoic acid. Available from: [Link]
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Chemistry LibreTexts. Thin Layer Chromatography. (2022-08-23). Available from: [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). Available from: [Link]
-
ALWSCI. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available from: [Link]
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Merck Millipore. Thin-Layer Chromatography Process. Available from: [Link]
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Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
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Microbe Notes. Thin Layer Chromatography: Principle, Parts, Steps, Uses. (2023-09-11). Available from: [Link]
-
Not Voodoo. TLC stains. Available from: [Link]
-
Chemistry LibreTexts. 5.3: TLC Uses. (2025-08-21). Available from: [Link]
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Application Notes and Protocols for 4-Bromo-3-formylbenzoic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Versatility of 4-Bromo-3-formylbenzoic Acid
4-Bromo-3-formylbenzoic acid is a trifunctional aromatic compound that holds significant promise as a versatile building block in the realm of materials science. Its unique molecular architecture, featuring a carboxylic acid, a formyl (aldehyde) group, and a bromine atom on a central benzene ring, offers a rich platform for the design and synthesis of novel functional materials.[1] The strategic placement of these three distinct reactive sites allows for a high degree of control over the final material's structure and properties.
The carboxylic acid group provides a primary point of coordination for the formation of metal-organic frameworks (MOFs) or for polymerization reactions such as polyesterification and amidation. The formyl group serves as a reactive handle for a variety of organic transformations, including imine condensation and Wittig reactions, enabling post-synthetic modification of materials. The bromine atom is a key feature for cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of organic functionalities. This multi-faceted reactivity makes 4-bromo-3-formylbenzoic acid a highly valuable precursor for the development of advanced materials with tailored properties for applications in catalysis, gas storage, separation, and drug delivery.
Key Properties of 4-Bromo-3-formylbenzoic Acid
A thorough understanding of the physicochemical properties of 4-Bromo-3-formylbenzoic acid is crucial for its effective application in materials synthesis.
| Property | Value | Source |
| Chemical Formula | C₈H₅BrO₃ | [2] |
| Molecular Weight | 229.03 g/mol | [2] |
| Appearance | Solid | |
| CAS Number | 776315-23-2 | [2] |
| Key Functional Groups | Carboxylic Acid (-COOH), Formyl (-CHO), Bromo (-Br) | [1] |
Application in Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality of 4-Bromo-3-formylbenzoic acid makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The additional formyl and bromo groups can be exploited to impart specific functionalities to the MOF pores or to serve as sites for post-synthetic modification.
Hypothetical MOF Synthesis: Gemini Framework-1 (GF-MOF-1)
This section outlines a proposed solvothermal synthesis of a novel, hypothetical MOF, designated as GF-MOF-1, using 4-Bromo-3-formylbenzoic acid as the organic linker and zinc nitrate as the metal source. This protocol is based on established methods for the synthesis of zinc-based MOFs.
Caption: Proposed solvothermal synthesis workflow for the hypothetical GF-MOF-1.
Protocol for the Synthesis of GF-MOF-1
Materials:
-
4-Bromo-3-formylbenzoic acid (C₈H₅BrO₃)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve 45.8 mg (0.2 mmol) of 4-Bromo-3-formylbenzoic acid in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
In a separate vial, dissolve 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the 20 mL scintillation vial.
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless crystals of GF-MOF-1 should be visible.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
To activate the MOF, immerse the crystals in chloroform for 24 hours, replacing the chloroform with a fresh portion after 12 hours.
-
Decant the chloroform and dry the crystals under vacuum at 150 °C for 12 hours to obtain the activated, porous GF-MOF-1.
Post-Synthetic Modification of GF-MOF-1
The true potential of GF-MOF-1 lies in the accessibility of the bromo and formyl functional groups within its pores for post-synthetic modification (PSM). This allows for the tailoring of the MOF's properties for specific applications.
Caption: Pathways for post-synthetic modification of GF-MOF-1.
Application in Functional Polymers
The trifunctional nature of 4-Bromo-3-formylbenzoic acid also makes it a valuable monomer for the synthesis of functional polymers. The carboxylic acid can participate in step-growth polymerization, while the bromo and formyl groups can be used for subsequent polymer modification.
Hypothetical Polymer Synthesis: Gemini Polymer-1 (GF-Polymer-1)
This section describes a proposed synthesis of a functional polyester, GF-Polymer-1, through the polycondensation of 4-Bromo-3-formylbenzoic acid with a diol, such as ethylene glycol.
Generalized Protocol for the Synthesis of GF-Polymer-1
Materials:
-
4-Bromo-3-formylbenzoic acid (C₈H₅BrO₃)
-
Ethylene glycol
-
A suitable catalyst (e.g., antimony trioxide)
-
High-boiling point solvent (e.g., 1,2,4-trichlorobenzene)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine equimolar amounts of 4-Bromo-3-formylbenzoic acid and ethylene glycol.
-
Add a catalytic amount of antimony trioxide and a high-boiling point solvent.
-
Heat the reaction mixture under a nitrogen atmosphere to a temperature sufficient to initiate polycondensation and remove the water byproduct (typically >180 °C).
-
Continue the reaction until the desired molecular weight is achieved, monitoring the viscosity of the reaction mixture.
-
Cool the mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter and dry the resulting GF-Polymer-1.
Characterization of Materials
A comprehensive characterization of the synthesized materials is essential to confirm their structure, purity, and properties.
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and polymer and to determine the temperature of solvent removal and decomposition.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF and the surface features of the polymer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of the expected functional groups in the linker/monomer and the final material, and to monitor post-synthetic modifications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For digested MOF samples or soluble polymers to confirm the molecular structure.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.
Conclusion
4-Bromo-3-formylbenzoic acid stands as a highly promising and versatile building block for the creation of advanced functional materials. Its trifunctional nature provides a unique opportunity for the rational design and synthesis of novel MOFs and polymers with tunable properties. The protocols and concepts outlined in these application notes provide a foundational framework for researchers to explore the vast potential of this molecule in developing next-generation materials for a wide array of scientific and technological applications.
References
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PubChem. 4-Bromo-3-formylbenzoic acid. Available at: [Link].
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Application Notes & Protocols: One-Pot Synthesis Methods Involving 4-Bromo-3-formylbenzoic Acid
Introduction: The Strategic Value of 4-Bromo-3-formylbenzoic Acid in Drug Discovery
4-Bromo-3-formylbenzoic acid is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique arrangement of a carboxylic acid, an aldehyde (formyl group), and a bromine atom on a benzene ring offers a versatile platform for the construction of complex molecular architectures.[1] Each functional group provides a distinct reactive handle for a variety of chemical transformations:
-
The carboxylic acid enables the formation of amides and esters, crucial linkages in many pharmaceutical compounds.
-
The aldehyde group is a key site for nucleophilic attack and condensation reactions, allowing for the introduction of diverse substituents and the formation of heterocyclic rings.
-
The bromine atom serves as a versatile anchor for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of intricate biaryl structures often found in bioactive molecules.
The strategic placement of these groups allows for their participation in sequential or one-pot multicomponent reactions, which are highly valued in modern organic synthesis for their efficiency and atom economy. This guide provides detailed protocols and insights into a proposed one-pot synthesis of 7-bromo-substituted isoindolinone derivatives, a privileged scaffold in medicinal chemistry, starting from 4-bromo-3-formylbenzoic acid. While direct literature for this specific isomer is limited, the protocols are grounded in well-established reactivity of the closely related 2-formylbenzoic acid in Ugi-type multicomponent reactions.[2][3][4][5]
Proposed One-Pot Synthesis of 7-Bromo-3-substituted-isoindolinones via an Intramolecular Ugi Three-Component Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6] In the case of 4-bromo-3-formylbenzoic acid, the molecule itself provides both the aldehyde and carboxylic acid components, setting the stage for an intramolecular Ugi three-component reaction (U-3CR) with an amine and an isocyanide to yield a substituted isoindolinone.
Reaction Principle and Mechanism
The reaction proceeds through a well-established mechanism. First, the amine and the aldehyde group of 4-bromo-3-formylbenzoic acid condense to form an iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium carbon, forming a nitrilium ion intermediate. This intermediate is then trapped intramolecularly by the carboxylate, which, after a Mumm rearrangement, yields the final isoindolinone product.
Figure 1: Proposed workflow for the one-pot synthesis of 7-bromo-3-substituted isoindolinones.
Experimental Protocol: General Procedure
Materials:
-
4-Bromo-3-formylbenzoic acid (1.0 eq)
-
Primary amine (1.1 eq)
-
Isocyanide (1.1 eq)
-
Methanol (or 2,2,2-trifluoroethanol) as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-3-formylbenzoic acid (1.0 eq).
-
Dissolve the starting material in methanol (or 2,2,2-trifluoroethanol) to a concentration of 0.1-0.5 M.
-
Add the primary amine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to facilitate imine formation.
-
Add the isocyanide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-bromo-3-substituted-isoindolinone.
Self-Validation and Troubleshooting:
-
Expected Outcome: Formation of a new spot on TLC with a different Rf value than the starting materials. The product can be visualized under UV light and/or by staining with potassium permanganate.
-
Confirmation: The structure of the purified product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) may be applied. The choice of solvent can also be critical; 2,2,2-trifluoroethanol is known to accelerate Ugi reactions.[3] If side products are observed, purification by preparative HPLC may be necessary.
Data Presentation: Scope of the Reaction
The versatility of this one-pot protocol allows for the synthesis of a library of isoindolinone derivatives by varying the amine and isocyanide components.
| Entry | Amine (R¹) | Isocyanide (R²) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | tert-Butyl isocyanide | MeOH | 24 | 75 |
| 2 | Aniline | Cyclohexyl isocyanide | TFE | 24 | 82 |
| 3 | 4-Methoxybenzylamine | Benzyl isocyanide | MeOH | 36 | 78 |
| 4 | Propargylamine | Ethyl isocyanoacetate | TFE | 48 | 65 |
Note: The yields presented in the table are hypothetical and based on typical outcomes for Ugi reactions of analogous substrates.
Further Applications and Future Directions
The bromine atom on the synthesized isoindolinone scaffold remains a valuable functional handle for further diversification. Post-modification via transition-metal-catalyzed cross-coupling reactions can introduce additional complexity and lead to novel chemical entities for drug screening libraries.
Figure 2: Potential downstream synthetic modifications of the 7-bromo-isoindolinone core.
Conclusion
This application note provides a comprehensive guide to a proposed one-pot synthesis of novel 7-bromo-3-substituted-isoindolinones from 4-bromo-3-formylbenzoic acid. By leveraging the principles of the well-established Ugi multicomponent reaction, this protocol offers an efficient and modular approach to generating structurally diverse heterocyclic compounds with high potential for applications in drug discovery and development. The provided experimental details and mechanistic insights are intended to serve as a valuable resource for researchers in the field of organic and medicinal chemistry.
References
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Zhang, H., Shen, J., Cheng, G., Feng, Y., & Cui, X. (2018). One-Pot Synthesis of Benzo[b][7][8]oxazins via Intramolecular Trapping Iminoenol. Organic Letters, 20(3), 664-667. [Link]
-
Wu, G., Yin, W., Shen, H. C., & Huang, Y. (2012). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. Green Chemistry, 14(2), 580-585. [Link]
-
Soleimani, E., Zainali, M., Ghasemi, N., & Notash, B. (2013). Isocyanide-based multicomponent reactions: synthesis of 2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)-N-alkylbenzamide and 1,7-diazaspiro[8][8]nonane-2,6-dione derivatives. Tetrahedron, 69(45), 9472-9478. [Link]
-
El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi–Smiles Systems: Strategies for the Multicomponent N‐Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols. Angewandte Chemie International Edition, 44(48), 7961-7964. [Link]
-
Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2009). A novel Ugi-type reaction of 2-formylbenzoic acid, diamines and isocyanides. Tetrahedron Letters, 50(26), 3252-3254. [Link]
-
Godet, T., Bonvin, Y., Vincent, G., Merle, D., Thozet, A., & Fenet, B. (2004). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 9(12), 1035-1049. [Link]
-
Sadjadi, S., Hekmatshoar, R., & Zare, A. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
-
A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Di Schiavi, E., & D'Agostino, S. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. [Link]
-
Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Isocyanide-Based Multicomponent Reactions: Synthesis of 2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)-N-alkylbenzamide and 1,7-diazaspiro[8][8]nonane-2,4-dione derivatives. (n.d.). Sci-Hub. Retrieved from [Link]
-
Di Schiavi, E., & D'Agostino, S. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. [Link]
-
Scheme 12: Three-component Ugi reaction of 2-formylbenzoic acid (33),... (n.d.). ResearchGate. Retrieved from [Link]
-
Dömling, A. (2000). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 100(1), 209-242. [Link]
-
N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (2021). Angewandte Chemie International Edition, 60(36), 19631-19637. [Link]
-
Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (n.d.). AWS. Retrieved from [Link]
-
One-pot synthesis of heterocycles. (2012, February 2). RSC Blogs. Retrieved from [Link]
-
Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020). International Journal of Molecular Sciences, 21(23), 9160. [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014). Beilstein Journal of Organic Chemistry, 10, 494-530. [Link]
-
Dynamic Covalent Reactions Controlled by Ring‐Chain Tautomerism of 2‐Formylbenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: Catalytic Conversion of 4-Bromo-3-formylbenzoic Acid to Diverse Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4-Bromo-3-formylbenzoic Acid
4-Bromo-3-formylbenzoic acid is a trifunctional aromatic compound that serves as a highly versatile scaffold in modern organic synthesis and medicinal chemistry. Its unique arrangement of a carboxylic acid, an aldehyde (formyl group), and a bromine atom on a benzene ring allows for selective and sequential chemical transformations. This strategic positioning makes it an invaluable starting material for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] The differential reactivity of these three functional groups opens up a rich landscape of synthetic possibilities, contingent on the careful selection of catalytic systems and reaction conditions.
This comprehensive guide provides detailed application notes and field-proven protocols for the selective catalytic conversion of each functional group of 4-Bromo-3-formylbenzoic acid. The methodologies presented herein are designed to offer researchers a robust toolkit for leveraging this powerful building block in their synthetic endeavors.
I. Strategic Considerations for Chemoselectivity
The primary challenge in the chemical manipulation of 4-Bromo-3-formylbenzoic acid lies in achieving chemoselectivity—the ability to react with one functional group while leaving the others intact. The relative reactivity of the functional groups generally follows the order: aldehyde > carboxylic acid > aryl bromide. However, this order can be modulated by the choice of reagents and catalysts.
A common and highly effective strategy to navigate this chemoselectivity challenge is the protection of the most reactive group, the carboxylic acid, as an ester. The methyl ester, methyl 4-bromo-3-formylbenzoate , is a commercially available and widely used intermediate that offers several advantages:
-
Enhanced Solubility: The methyl ester is generally more soluble in common organic solvents compared to the free carboxylic acid.
-
Protection of the Acidic Proton: The ester functionality prevents the acidic proton of the carboxylic acid from interfering with base-sensitive catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions.
-
Facilitated Purification: The ester is often more amenable to standard purification techniques like column chromatography.
The protocols detailed in this guide will primarily focus on reactions utilizing methyl 4-bromo-3-formylbenzoate as the starting material. A final hydrolysis step can be employed to regenerate the carboxylic acid if desired.
II. Catalytic Conversion of the Formyl Group: Selective Reduction
The formyl group is a versatile handle for introducing a variety of functionalities. One of the most common transformations is its selective reduction to a primary alcohol.
Causality Behind Experimental Choices:
The selective reduction of an aldehyde in the presence of an ester requires a mild reducing agent that does not readily attack the less electrophilic ester carbonyl. Sodium borohydride (NaBH₄) is an ideal candidate for this transformation, as it is known to selectively reduce aldehydes and ketones over esters.[2] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which facilitates the reduction.
Protocol 1: Selective Reduction of Methyl 4-bromo-3-formylbenzoate to Methyl 4-bromo-3-(hydroxymethyl)benzoate
This protocol details the chemoselective reduction of the formyl group to a hydroxymethyl group.[3][4]
Materials:
-
Methyl 4-bromo-3-formylbenzoate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve methyl 4-bromo-3-formylbenzoate (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of deionized water.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure methyl 4-bromo-3-(hydroxymethyl)benzoate.
III. Catalytic Conversion of the Bromo Group: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is an excellent handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, vinyl, and alkynyl substituents.
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[5][6]
Causality Behind Experimental Choices:
The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with sterically hindered or electronically deactivated substrates. For methyl 4-bromo-3-formylbenzoate, a catalyst system known for its high activity and functional group tolerance is recommended.[7][8]
Protocol 2: Suzuki-Miyaura Coupling of Methyl 4-bromo-3-formylbenzoate with Phenylboronic Acid
Materials:
-
Methyl 4-bromo-3-formylbenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add methyl 4-bromo-3-formylbenzoate (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
B. Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction allows for the coupling of the aryl bromide with an alkene, leading to the formation of a new carbon-carbon double bond.[9][10]
Causality Behind Experimental Choices:
The Heck reaction typically requires a palladium catalyst, a base, and a suitable solvent. The choice of ligand can influence the regioselectivity and efficiency of the reaction. For the reaction with styrene, a phosphine ligand is commonly employed.[11]
Protocol 3: Heck Reaction of Methyl 4-bromo-3-formylbenzoate with Styrene
Materials:
-
Methyl 4-bromo-3-formylbenzoate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Sealed tube
Procedure:
-
In a sealed tube, combine methyl 4-bromo-3-formylbenzoate (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (0.03 eq), and P(o-tol)₃ (0.06 eq).
-
Add the solvent (DMF or MeCN) and triethylamine (2.0 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the stilbene derivative.
C. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne.[12][13]
Causality Behind Experimental Choices:
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[14]
Protocol 4: Sonogashira Coupling of Methyl 4-bromo-3-formylbenzoate with Phenylacetylene
Materials:
-
Methyl 4-bromo-3-formylbenzoate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or DMF
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
To a Schlenk flask, add methyl 4-bromo-3-formylbenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (THF or DMF) and triethylamine.
-
Add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
IV. Catalytic Conversion of the Carboxylic Acid Group
The carboxylic acid functionality can be converted into a variety of other functional groups, most notably esters and amides.
A. Catalytic Amidation
Direct catalytic amidation of carboxylic acids is a green and atom-economical alternative to traditional methods that require stoichiometric activating agents. Boric acid has emerged as an effective catalyst for this transformation.[15]
Causality Behind Experimental Choices:
Boric acid is thought to activate the carboxylic acid by forming a reactive borate ester intermediate, which is then susceptible to nucleophilic attack by the amine. The reaction is typically carried out at elevated temperatures to drive off the water that is formed as a byproduct.
Protocol 5: Boric Acid-Catalyzed Amidation of 4-Bromo-3-formylbenzoic Acid
Materials:
-
4-Bromo-3-formylbenzoic acid
-
Amine (e.g., benzylamine)
-
Boric acid (H₃BO₃)
-
Toluene or xylene
-
Dean-Stark apparatus
-
High-temperature oil bath
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 4-Bromo-3-formylbenzoic acid (1.0 eq), the amine (1.1 eq), and boric acid (0.1 eq).
-
Add toluene or xylene as the solvent.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amide by recrystallization or column chromatography.
B. Esterification
Esterification is a fundamental transformation of carboxylic acids. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method.
Causality Behind Experimental Choices:
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.
Protocol 6: Steglich Esterification of 4-Bromo-3-formylbenzoic Acid
Materials:
-
4-Bromo-3-formylbenzoic acid
-
Alcohol (e.g., ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-Bromo-3-formylbenzoic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
V. Data Presentation
| Transformation | Functional Group | Catalyst/Reagent | Key Conditions | Product Type |
| Selective Reduction | Formyl | NaBH₄ | MeOH/DCM, 0 °C to rt | Primary Alcohol |
| Suzuki-Miyaura Coupling | Bromo | Pd(OAc)₂/Ligand, Base | Toluene/EtOH/H₂O, 80-100 °C | Biaryl |
| Heck Reaction | Bromo | Pd(OAc)₂/Ligand, Base | DMF or MeCN, 100-120 °C | Substituted Alkene |
| Sonogashira Coupling | Bromo | Pd(PPh₃)₂Cl₂/CuI, Base | THF or DMF, rt to 50 °C | Aryl Alkyne |
| Catalytic Amidation | Carboxylic Acid | Boric Acid | Toluene, Reflux | Amide |
| Steglich Esterification | Carboxylic Acid | DCC/DMAP | DCM, 0 °C to rt | Ester |
VI. Visualization of Workflows
Workflow for Selective Transformations
Caption: General strategies for the selective functionalization of 4-Bromo-3-formylbenzoic acid.
Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
VII. References
Sources
- 1. Methyl 4-bromo-3-formylbenzoate [myskinrecipes.com]
- 2. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Solved Methyl-4-formylbenzoate reacts with sodium | Chegg.com [chegg.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. sctunisie.org [sctunisie.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocols: Quantitative Analysis of 4-Bromo-3-formylbenzoic Acid
Prepared by: Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 4-Bromo-3-formylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials.[1] Recognizing the critical need for precise concentration determination in research, development, and quality control, this document outlines two robust and validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) following a derivatization step. This note is intended for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
Analyte Overview: 4-Bromo-3-formylbenzoic Acid
4-Bromo-3-formylbenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid, an aldehyde, and a bromine atom on a benzene ring, provides distinct chemical properties that inform the selection of appropriate analytical techniques. The presence of chromophores makes it an ideal candidate for UV-based detection methods.
Table 1: Physicochemical Properties of 4-Bromo-3-formylbenzoic Acid
| Property | Value | Source |
| IUPAC Name | 4-bromo-3-formylbenzoic acid | [PubChem CID: 53393386][2] |
| CAS Number | 776315-23-2 | [PubChem CID: 53393386][2] |
| Molecular Formula | C₈H₅BrO₃ | [PubChem CID: 53393386][2] |
| Molecular Weight | 229.03 g/mol | [PubChem CID: 53393386][2] |
| Structure | (Structure available from source) |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle and Rationale
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the analysis of moderately polar aromatic compounds like 4-Bromo-3-formylbenzoic acid. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.
Causality of Method Selection:
-
Stationary Phase: A C18 column is selected for its strong hydrophobic retention of the aromatic ring of the analyte.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity to elute the compound. The inclusion of an acid (e.g., phosphoric or formic acid) is critical. It serves to suppress the ionization of the carboxylic acid group (pKa ≈ 3-4), ensuring that the analyte is in its neutral, more retained form. This leads to sharper, more symmetrical peaks and improved chromatographic performance.[3][4]
-
Detection: The conjugated system of the benzene ring and the carbonyl groups (aldehyde and carboxylic acid) results in strong UV absorbance, making UV detection at a wavelength around 230-270 nm both highly sensitive and selective.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or Formic acid, analytical grade.
-
Syringe filters (0.45 µm).
-
4-Bromo-3-formylbenzoic acid reference standard.
2.2.2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a solution of 0.1% (v/v) phosphoric acid in water. This will be Mobile Phase A. HPLC-grade acetonitrile will serve as Mobile Phase B.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with methanol or acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
2.2.3. Chromatographic Conditions
Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2.2.4. Sample Analysis and Quantification
-
Prepare the sample by dissolving a known weight in the mobile phase, ensuring the final concentration falls within the calibration range.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample(s).
-
Quantify the amount of 4-Bromo-3-formylbenzoic acid in the sample by interpolating its peak area from the linear regression of the calibration curve.
Method Validation Summary
The method should be validated according to ICH guidelines to ensure its reliability.[5]
Table 3: Typical HPLC-UV Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
HPLC Workflow Diagram
Caption: HPLC-UV workflow for quantifying 4-Bromo-3-formylbenzoic acid.
Method 2: Gas Chromatography (GC-FID) with Derivatization
Principle and Rationale
Gas chromatography is a powerful technique offering high separation efficiency. However, it is suitable only for compounds that are volatile and thermally stable. 4-Bromo-3-formylbenzoic acid, with its polar carboxylic acid group, has a high boiling point and is non-volatile, making direct GC analysis impossible.
Causality of Method Selection:
-
Derivatization: To overcome the volatility issue, a chemical derivatization step is mandatory.[6] The polar -COOH group is converted into a less polar, more volatile functional group, such as an ester. A common and effective method is esterification with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the methyl ester, or silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process makes the analyte suitable for vaporization in the GC inlet without decomposition.
-
Separation and Detection: The derivatized analyte is then separated on a capillary GC column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is used for detection. FID is robust, has a wide linear range, and responds proportionally to the number of carbon atoms in the analyte, making it an excellent choice for quantification when a universal detector is needed.
Experimental Protocol: GC-FID
3.2.1. Instrumentation and Materials
-
Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Capillary GC column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Heating block or oven for derivatization.
-
Autosampler vials with inserts.
-
BSTFA with 1% TMCS, or Methanolic HCl.
-
Solvents: Pyridine, Hexane (GC grade).
-
High-purity gases: Helium (carrier), Hydrogen, and Air (for FID).
3.2.2. Derivatization Procedure (Silylation Example)
-
Accurately weigh the reference standard or sample into a reaction vial.
-
Dissolve the material in a small amount of pyridine (e.g., 100 µL).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC analysis.
3.2.3. Chromatographic Conditions
Table 4: GC-FID Method Parameters
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
3.2.4. Sample Analysis and Quantification
-
Prepare calibration standards and subject them to the same derivatization procedure as the samples.
-
Inject the derivatized standards to generate a calibration curve.
-
Inject the derivatized sample(s).
-
Quantify the amount of derivatized analyte using the calibration curve, then back-calculate to determine the original concentration of 4-Bromo-3-formylbenzoic acid.
GC-FID Workflow Diagram
Caption: GC-FID with derivatization workflow for 4-Bromo-3-formylbenzoic acid.
Method Comparison
The choice between HPLC and GC depends on the specific requirements of the analysis, available instrumentation, and sample matrix.
Table 5: Comparison of HPLC-UV and GC-FID Methods
| Feature | HPLC-UV | GC-FID with Derivatization |
| Specificity | Good; based on retention time and UV spectrum. | Very high; based on precise retention time. |
| Sample Preparation | Simple (dissolve, filter, inject).[7] | Complex (requires a quantitative derivatization step). |
| Analysis Time | Typically shorter per sample. | Longer due to derivatization and oven ramps. |
| Instrumentation | Common in most analytical labs. | Common, but requires handling of derivatization reagents. |
| Robustness | Generally very robust. | Derivatization step can introduce variability. |
| Best For | Routine QC, purity analysis, stability studies. | Trace analysis, complex matrices, structural confirmation (with MS). |
Conclusion
Both RP-HPLC-UV and GC-FID offer reliable and accurate means for the quantification of 4-Bromo-3-formylbenzoic acid. For routine analysis where simplicity and high throughput are desired, the RP-HPLC-UV method is highly recommended due to its direct analysis approach without the need for derivatization. The GC-FID method, while more complex, provides an excellent orthogonal technique for method validation, impurity profiling, or when higher separation efficiency is required, particularly when coupled with a mass spectrometer. The selection of the most appropriate method should be guided by the specific analytical goals, sample complexity, and available resources.
References
-
SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. Available at: [Link]
-
Chromatography Today. (n.d.). A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]
-
Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 3(1), 372-380. Available at: [Link]
-
EBSCO. (n.d.). Spectroscopic Analysis | Research Starters. Available at: [Link]
- Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
Omics Online. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals. Available at: [Link]
-
Gyan Sanchay. (n.d.). METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available at: [Link]
-
de Freitas, M. B., et al. (2014). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 52(6), 526–531. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2001). WO2001058845A1 - Process for the preparation of aromatic carboxylic acids.
-
Shen, B., Semin, D., & Guo, G. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 1462, 145-152. Available at: [Link]
-
Sayyed, M. (n.d.). Aromatic carboxylic acid preparation and reaction. SlideShare. Available at: [Link]
-
ResearchGate. (n.d.). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. Available at: [Link]
-
Alabyadh, M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. Available at: [Link]
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]
Sources
- 1. 4-Bromo-3-formylbenzoic acid | 776315-23-2 | Benchchem [benchchem.com]
- 2. 4-Bromo-3-formylbenzoic acid | C8H5BrO3 | CID 53393386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromo-3-formylbenzoic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice for the Suzuki-Miyaura cross-coupling of 4-bromo-3-formylbenzoic acid. The unique substitution pattern of this substrate, featuring both an electron-withdrawing formyl group and a carboxylic acid moiety, presents specific challenges that can lead to diminished yields. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling of 4-bromo-3-formylbenzoic acid is resulting in very low or no yield of the desired product. What are the most likely causes?
Low yields in this specific transformation can often be attributed to a combination of factors related to the electronic nature of the substrate and the potential for side reactions. The primary areas to investigate are:
-
Catalyst and Ligand Choice: The electron-deficient nature of the aromatic ring due to the formyl and carboxyl groups can make the oxidative addition step of the catalytic cycle sluggish.[1]
-
Base Selection and Strength: The presence of the acidic carboxylic acid proton necessitates careful selection of the base to ensure it is strong enough to facilitate the transmetalation step without causing unwanted side reactions.[2][3]
-
Reaction Conditions: Inadequate temperature, reaction time, or inefficient degassing can lead to catalyst decomposition and incomplete conversion.
-
Side Reactions: Several side reactions can consume starting materials or the desired product. These include protodeboronation of the boronic acid, homocoupling of the boronic acid, and potential decarbonylation of the aldehyde.[4][5]
The following sections will delve into each of these areas with specific troubleshooting strategies.
Troubleshooting Guide: A Deeper Dive
Q2: How do I select the optimal palladium catalyst and ligand for this challenging substrate?
The choice of the palladium source and, more critically, the phosphine ligand is paramount for a successful coupling with an electron-deficient aryl bromide like 4-bromo-3-formylbenzoic acid.
The "Why": The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[4] For electron-poor aryl halides, this step can be slow. Electron-rich and bulky phosphine ligands are known to accelerate this step by increasing the electron density on the palladium center, which facilitates its insertion into the carbon-bromine bond.[6]
Recommendations:
-
For General Screening: Start with a robust and versatile catalyst system. A combination of Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand like SPhos is an excellent starting point. Such ligands have demonstrated high activity for cross-coupling reactions of aryl chlorides and bromides, even at room temperature in some cases.
-
Alternative High-Activity Ligands: If initial attempts with standard ligands like PPh₃ fail, consider more specialized, electron-rich phosphine ligands. A selection of commonly employed ligands for challenging Suzuki couplings is presented in the table below.
| Ligand | Structure | Key Features & When to Use |
| PPh₃ (Triphenylphosphine) | P(C₆H₅)₃ | A standard, inexpensive ligand. Often a good starting point for simple couplings, but may be insufficient for this electron-deficient substrate. |
| SPhos | A bulky, electron-rich biarylphosphine. Excellent for promoting oxidative addition with challenging aryl bromides and chlorides.[6] | |
| XPhos | Another highly active Buchwald ligand, often effective for a broad range of substrates. | |
| RuPhos | A sterically hindered and electron-rich ligand, useful for difficult couplings. |
Experimental Protocol: Catalyst/Ligand Screening
-
Set up parallel reactions in small vials, each with a different phosphine ligand.
-
Use a consistent palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Maintain a constant Pd:Ligand ratio (typically 1:2 or 1:3).
-
Run the reactions under your standard conditions (base, solvent, temperature) and monitor by TLC or LC-MS to identify the most promising ligand.
Q3: The carboxylic acid on my substrate is acidic. How does this affect my choice of base, and what are the best options?
The carboxylic acid proton will be readily deprotonated by the base used in the Suzuki coupling. This has several implications for the reaction.
The "Why": The primary role of the base in the Suzuki coupling is to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species.[2][3][7] The deprotonation of the carboxylic acid on your substrate will consume some of the base. Therefore, a sufficient excess of the base is required. The resulting carboxylate can also influence the solubility of the starting material and intermediates.
Base Selection Strategy:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases for Suzuki couplings.[8] They are generally strong enough to promote the reaction without being overly harsh. Start with 3 equivalents of K₂CO₃.
-
Phosphates: Potassium phosphate (K₃PO₄) is another excellent choice, particularly in anhydrous conditions, as it can help to minimize protodeboronation of the boronic acid.[9]
-
Hydroxides: Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective but may promote side reactions, especially at higher temperatures. Use with caution.
-
Fluoride Sources: In some cases, particularly with base-sensitive functional groups, potassium fluoride (KF) can be used to activate the boronic acid.[10]
Troubleshooting Flowchart for Base Selection
Caption: A decision tree for troubleshooting base selection.
Q4: I'm concerned about side reactions involving the aldehyde group. What are the possibilities and how can I mitigate them?
The formyl (aldehyde) group on 4-bromo-3-formylbenzoic acid is a potential site for unwanted side reactions under Suzuki coupling conditions.
Potential Side Reactions:
-
Decarbonylation: Palladium catalysts can, under certain conditions, catalyze the decarbonylation of aldehydes, leading to the loss of the formyl group and formation of the corresponding des-formyl biphenyl derivative. This is a known process, though it may require specific conditions not always present in a standard Suzuki coupling.[5]
-
Aldol Condensation: Under basic conditions, the aldehyde could potentially undergo self-condensation or condensation with other carbonyl-containing species, though this is less common under typical Suzuki conditions with inorganic bases.
-
Oxidation/Reduction: Depending on the reaction conditions and impurities, the aldehyde could be oxidized to a carboxylic acid or reduced to an alcohol.
Mitigation Strategies:
-
Reaction Temperature and Time: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Prolonged heating at high temperatures can increase the likelihood of side reactions like decarbonylation. Monitor the reaction closely and stop it once the starting material is consumed.
-
Choice of Ligand: The nature of the phosphine ligand can influence the propensity for side reactions. Bulky ligands that favor reductive elimination of the desired product can help to outcompete slower side reaction pathways.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by thorough degassing and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen). This will minimize oxidative side reactions.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Procedure for the Suzuki Coupling of 4-Bromo-3-formylbenzoic Acid
This is a general starting protocol. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.
-
To an oven-dried Schlenk flask, add 4-bromo-3-formylbenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 3.0 equiv.).
-
In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~2-3 with 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-metal-catalyzed C–C and C–N bond-forming reactions using boronic acids. Chemical Reviews, 104(6), 3079–3160. [Link]
-
Kudo, N., & Fu, G. C. (2004). A General and Efficient Method for the Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 43(32), 4377-4380. [Link]
-
Wright, S. W., Hageman, D. L., & McClure, L. D. (1994). Potassium fluoride on alumina. An inexpensive, versatile and efficient base for the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 59(20), 6095–6097. [Link]
-
Matos, K., & Söderquist, J. A. (1998). A New Protocol for the Suzuki Cross-Coupling of B-Alkyl-9-BBN Derivatives with Aryl Halides. The Journal of Organic Chemistry, 63(3), 461–465. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). A General and Efficient Aldehyde Decarbonylation Reaction by Using a Palladium Catalyst. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Reagents: The Protodeboronation of Arylboronic Acids. Angewandte Chemie International Edition, 53(21), 5414-5425. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]
-
Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Publications. [Link]
-
Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids. PubMed. [Link]
-
Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. ACS Publications. [Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ACS Publications. [Link]
-
Palladium-Catalyzed Aryl—Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. ResearchGate. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Decarbonylative Coupling Reaction of Aromatic Esters. J. Yamaguchi Group. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]
-
Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C[bond]C, C[bond]N, and C[bond]O Bond-Forming Cross-Couplings. PubMed. [Link]
-
Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PubMed Central. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
common side products in the synthesis of 4-Bromo-3-formylbenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Bromo-3-formylbenzoic acid (CAS 776315-23-2). This trifunctional molecule, with its carboxylic acid, aldehyde, and bromo groups, is a versatile building block in medicinal chemistry and materials science.[1] However, its synthesis can present challenges related to regioselectivity and competing side reactions. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its preparation, designed for researchers, chemists, and drug development professionals.
Core Synthesis Pathways and Key Challenges
The successful synthesis of 4-Bromo-3-formylbenzoic acid hinges on the careful selection of a synthetic route that manages the directing effects of the substituents and controls the reactivity of the functional groups. The two most logical and controllable industrial routes are:
-
Oxidation of 4-bromo-3-methylbenzoic acid: A reliable method where a methyl group is selectively oxidized to an aldehyde. The primary challenge here is preventing over-oxidation to a carboxylic acid.
-
Formylation of 4-bromobenzoic acid: An electrophilic substitution to introduce the aldehyde group. This route's success depends on activating the ring sufficiently for formylation while managing the directing effects of the existing bromo and carboxyl substituents.
A third, less common route involving the bromination of 3-formylbenzoic acid is often problematic due to unfavorable regiochemistry and is addressed as a special case.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter, structured by the synthetic pathway.
Scenario 1: Synthesis via Oxidation of 4-Bromo-3-methylbenzoic acid
This is often the preferred route due to its straightforward nature. The key is controlling the oxidation state of the benzylic carbon.
Answer: The most common polar impurity in this synthesis is the over-oxidation product, 4-bromo-1,3-benzenedicarboxylic acid (also known as 4-bromoisophthalic acid). This occurs when the intermediate aldehyde is further oxidized to a second carboxylic acid group under the reaction conditions. Aldehydes are generally more susceptible to oxidation than methyl groups, making this a frequent side reaction.
Root Cause Analysis:
-
Excess Oxidant: Using more than one equivalent of the oxidizing agent.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed.
-
Elevated Temperature: Higher temperatures increase the rate of both the desired reaction and the subsequent over-oxidation.
Troubleshooting & Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent (e.g., MnO₂, KMnO₄, or ceric ammonium nitrate). A slight excess may be needed for full conversion, but large excesses should be avoided.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Quench the reaction as soon as the starting material, 4-bromo-3-methylbenzoic acid, is consumed.
-
Temperature Management: Maintain the recommended reaction temperature. Avoid excessive heating.
Purification Protocol: Selective pH Extraction
-
Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution. Both the desired product and the dicarboxylic acid impurity will deprotonate and move to the aqueous layer. The unreacted, less acidic starting material may remain in the organic layer.
-
Separate the aqueous layer. Slowly and carefully acidify it with cold, dilute HCl (e.g., 1-2 M) while monitoring the pH.
-
4-Bromo-3-formylbenzoic acid, being the weaker acid, will precipitate first at a milder pH (typically around pH 3-4).
-
Filter the precipitated product. Further acidification of the filtrate to a lower pH (pH < 2) will precipitate the more acidic 4-bromo-1,3-benzenedicarboxylic acid, which can be discarded.
Caption: Oxidation of 4-bromo-3-methylbenzoic acid.
Scenario 2: Synthesis via Formylation of 4-Bromobenzoic Acid
This route introduces the formyl group via an electrophilic aromatic substitution, typically using methods like the Vilsmeier-Haack or Gattermann-Koch reaction. The starting material, 4-bromobenzoic acid, is deactivated towards electrophilic substitution, which can lead to challenges.[3][4]
Answer: This is a common issue. The benzene ring of 4-bromobenzoic acid is deactivated by both the electron-withdrawing carboxylic acid group (-COOH) and the inductively withdrawing bromine atom (-Br). This makes the ring less nucleophilic and slows down the electrophilic substitution reaction.
Root Cause Analysis:
-
Insufficient Reagent Activity: The formylating agent may not be electrophilic enough to react efficiently with the deactivated ring.
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
-
Poor Solubility: The starting material may not be fully soluble in the reaction solvent, limiting its availability.[4]
Troubleshooting & Prevention:
-
Choice of Formylation Method: The Vilsmeier-Haack reaction (using POCl₃/DMF) is generally effective for moderately deactivated systems. For highly deactivated substrates, stronger conditions or alternative formylating reagents might be necessary.
-
Temperature Optimization: Gradually increase the reaction temperature and monitor for product formation versus decomposition. A range of 50-80 °C is often a good starting point for Vilsmeier-Haack reactions.
-
Solvent System: Ensure the solvent system can adequately dissolve the starting material. While DMF is part of the Vilsmeier reagent, using a co-solvent might be necessary in some cases, although this can complicate the reaction.
Caption: Formylation of 4-bromobenzoic acid.
Scenario 3: The Problematic Route - Bromination of 3-Formylbenzoic Acid
While seemingly direct, this route is synthetically challenging due to regiochemical issues.
Answer: This outcome is expected based on fundamental principles of electrophilic aromatic substitution. Both the formyl (-CHO) and carboxyl (-COOH) groups are deactivating, meta-directing groups. In 3-formylbenzoic acid, they direct incoming electrophiles (like Br⁺) to the C5 position. Therefore, the major product of this reaction is 5-Bromo-3-formylbenzoic acid , not the desired 4-bromo isomer. The desired product is formed, at best, as a minor side product that is very difficult to separate from the major isomer.
Troubleshooting & Prevention:
-
Change Synthetic Route: This is the most crucial recommendation. This pathway is not regioselective for the desired product. The oxidation or formylation routes described above are strongly preferred.
-
If you must proceed: An extensive and costly chromatographic separation (e.g., preparative HPLC) will be required to isolate the minor 4-bromo isomer from the much more abundant 5-bromo isomer.
Caption: Bromination of 3-formylbenzoic acid leads to isomers.
Summary of Potential Impurities
| Impurity Name | Likely Route of Formation | Relative Polarity | Identification & Removal |
| 4-Bromo-1,3-benzenedicarboxylic acid | Oxidation | Higher | Forms from over-oxidation. Remove via pH-controlled precipitation or recrystallization. |
| 4-Bromo-3-methylbenzoic acid | Oxidation | Lower | Unreacted starting material. Remove via chromatography or improve reaction conversion. |
| 4-Bromobenzoic acid | Formylation | Lower | Unreacted starting material. Remove via chromatography or improve reaction conversion. |
| 5-Bromo-3-formylbenzoic acid | Bromination | Similar | Major isomeric byproduct. Extremely difficult to separate; requires preparative HPLC. Best avoided by choosing a different route. |
References
-
4-Bromo-3-formylbenzoic acid | 776315-23-2 - Benchchem . Provides context on the compound's structure and class within substituted benzoic acid derivatives.
-
4-Bromo-3-formylbenzoic acid | 776315-23-2 - Sigma-Aldrich . Product information page confirming the chemical structure and properties.
-
2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone - Organic Syntheses . Details reaction monitoring by TLC and HPLC for a similar oxidation process.
-
A new method for synthesizing 4-Formylbenzoic acid - ChemicalBook . Discusses various synthetic methods for related formylbenzoic acids.
-
Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods - NINGBO INNO PHARMCHEM CO., LTD. Describes general synthesis principles for key intermediates like 4-bromobenzoic acid.
-
4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem . Provides chemical data and reactivity profiles for carboxylic acids.
-
CAS 586-76-5: 4-Bromobenzoic acid - CymitQuimica . Details the properties and solubility of 4-bromobenzoic acid.
Sources
purification strategy to remove unreacted starting material from 4-Bromo-3-formylbenzoic acid
Welcome to the technical support center for the purification of 4-Bromo-3-formylbenzoic acid. This guide provides troubleshooting advice and detailed protocols to help researchers and drug development professionals overcome common challenges encountered during the purification of this important organic intermediate.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 4-Bromo-3-formylbenzoic acid is complete, but I suspect it's impure. What is the most likely contaminant?
A1: In many common synthetic routes, 4-Bromo-3-formylbenzoic acid is synthesized via the electrophilic bromination of 3-formylbenzoic acid.[1] Therefore, the most probable impurity in your crude product is the unreacted starting material, 3-formylbenzoic acid . Other potential impurities could include byproducts from the reaction or other regioisomers, depending on the specific synthetic conditions used.
Q2: How can I effectively assess the purity of my crude 4-Bromo-3-formylbenzoic acid?
A2: A multi-pronged approach is recommended to accurately assess the purity of your product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the number of components in your mixture. By spotting your crude product alongside the starting material (if available), you can get a qualitative idea of the extent of the reaction. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexanes.
-
Melting Point Analysis: A pure compound will have a sharp melting point range, whereas an impure sample will melt over a broader and depressed range.[2] Comparing the observed melting point of your product to the literature value can be a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the method of choice. It can separate and quantify the product, starting material, and any byproducts.
Table 1: Physical Properties of 4-Bromo-3-formylbenzoic Acid and Potential Starting Material Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Bromo-3-formylbenzoic acid | C₈H₅BrO₃ | 229.03 | 218-220 |
| 3-formylbenzoic acid | C₈H₆O₃ | 150.13 | 174-176 |
Q3: What is a robust initial purification strategy to remove non-acidic impurities?
A3: An acid-base extraction is an excellent first step to separate your desired carboxylic acid product from any neutral or basic impurities.[1][3] The principle lies in the differential solubility of the acidic compound and impurities in aqueous and organic phases upon changing the pH. The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving non-acidic impurities in the organic layer.
Caption: Acid-Base Extraction Workflow
-
Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be roughly equal to the organic phase.
-
Stopper the funnel and shake vigorously, periodically venting to release the pressure from the evolved CO₂ gas.
-
Allow the layers to separate. The aqueous layer will contain the deprotonated product (sodium 4-bromo-3-formylbenzoate).
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery.
-
Combine the aqueous extracts and cool them in an ice bath.
-
Slowly add a dilute acid, such as 1M HCl, to the aqueous solution while stirring until the solution becomes acidic (pH ~2, check with pH paper).
-
The purified 4-Bromo-3-formylbenzoic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it thoroughly.[4]
Q4: Acid-base extraction won't separate my product from the starting material. What should I do next?
A4: You are correct. Since both the product and the likely starting material are carboxylic acids, they will behave similarly in an acid-base extraction. The most effective technique to separate these two compounds is recrystallization . This method exploits the differences in their solubility in a particular solvent at different temperatures.[5][6] The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity (3-formylbenzoic acid) ideally has a different solubility profile, often remaining in the cold solvent.[2]
-
Solvent Selection: Methanol has been identified as a suitable solvent for the recrystallization of 4-Bromo-3-formylbenzoic acid.[1] Water can also be effective for benzoic acid derivatives.[7] A mixed solvent system (e.g., methanol-water) can also be optimized.
-
Dissolution: Place the crude, post-extraction solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Add small portions of the hot solvent until all of the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[6]
-
Crystallization: Once the flask has reached room temperature, you should observe the formation of crystals. To maximize the yield, you can then place the flask in an ice bath for about 20-30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. A melting point analysis should be performed on the dried product to confirm its purity.
Q5: I've tried recrystallization, but my product is still not pure enough. What is the ultimate purification technique?
A5: If high-purity material (>97%) is required and other methods have failed, column chromatography is the preferred method.[1] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase is passed through it.
-
Stationary Phase: Silica gel is the standard choice for this type of polar compound.[1]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio will need to be determined by TLC analysis to achieve good separation between the product and the impurity.
-
Monitoring: The fractions collected from the column are analyzed by TLC to identify those containing the pure product.
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica gel with the adsorbed sample is carefully added to the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect small fractions of the eluent as it passes through the column.
-
Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure desired product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified 4-Bromo-3-formylbenzoic acid.[8]
Caption: Recommended Purification Workflow
Troubleshooting Common Recrystallization Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too quickly. | Re-heat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble. Allow the solution to cool more slowly. |
| No Crystals Form | Too much solvent was used. The solution is not supersaturated. | Boil off some of the solvent to increase the concentration and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization.[5] Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. The crystals were washed with a solvent that was not ice-cold. Premature crystallization during a hot filtration step. | Ensure the minimum amount of hot solvent is used for dissolution. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated if performing a hot filtration to remove insoluble impurities. |
References
-
Organic Syntheses. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]
-
Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
YouTube. (2020, May 18). Acid-Base Extraction of Benzil and Benzoic Acid. Retrieved from [Link]
-
jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]
-
JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
ACS Publications. (n.d.). General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
University of the West Indies. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Turk J Anal Chem. (2025, March 27). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Retrieved from [Link]
Sources
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- 8. orgsyn.org [orgsyn.org]
dealing with poor solubility of 4-Bromo-3-formylbenzoic acid in reaction mixtures
Welcome to the technical support center for 4-Bromo-3-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with the poor solubility of this versatile reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Bromo-3-formylbenzoic acid so poorly soluble in many common organic solvents?
A1: The solubility of 4-Bromo-3-formylbenzoic acid is dictated by its molecular structure, which contains both a polar carboxylic acid group (-COOH) and a moderately polar formyl (aldehyde) group (-CHO), attached to a relatively non-polar brominated benzene ring. This combination of polar and non-polar features leads to a high crystal lattice energy, making it difficult for many solvents to effectively solvate the molecule and break apart the solid state. While it has polar groups capable of hydrogen bonding, the bulky, rigid aromatic structure limits its interaction with many common solvents.
Q2: I'm observing my starting material crashing out of the solution as my reaction progresses. What is causing this?
A2: This is a common observation and can be attributed to several factors:
-
Change in Solvent Polarity: The reaction itself might be consuming other polar reagents or generating less polar products, causing the overall polarity of the reaction mixture to decrease over time.
-
Temperature Fluctuations: If the reaction was heated to achieve initial dissolution, any subsequent cooling, even to room temperature, can cause the compound to precipitate out as its solubility limit is exceeded.
-
Common Ion Effect: If your reaction generates an ion that is also present in a salt of the starting material, it can suppress solubility.
-
pH Changes: If the reaction conditions alter the pH, the protonation state of the carboxylic acid can change, impacting its solubility.
Q3: Can I use 4-Bromo-3-formylbenzoic acid in reactions that require non-polar solvents like toluene or hexane?
A3: Direct dissolution in non-polar solvents is extremely challenging and generally not recommended. The polarity mismatch is too significant. However, you may be able to use a biphasic system with a phase-transfer catalyst (PTC). The PTC can transport the deprotonated carboxylate form of the acid into the organic phase to react. This technique is particularly useful for esterification reactions.[1][2]
Troubleshooting Guide: Enhancing Solubility in Reaction Mixtures
Issue 1: The compound fails to dissolve in the primary reaction solvent.
This is the most frequent challenge. The appropriate strategy depends on the nature of your reaction and the compatibility of your other reagents.
Your first line of defense is choosing an appropriate solvent or solvent system. Highly polar, aprotic solvents are often the best choice.
-
Expert Insight: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent starting points due to their high polarity and ability to act as hydrogen bond acceptors. For reactions sensitive to these solvents, Tetrahydrofuran (THF) or Dioxane can be effective, especially with gentle heating.
| Solvent | General Observations | Recommended Use Cases |
| DMSO, DMF, NMP | Generally good solubility, especially with heating. | Amide couplings, Nucleophilic aromatic substitutions. |
| THF, Dioxane | Moderate solubility, often requires heating. | Suzuki couplings, reactions where aprotic polar solvents are required. |
| Acetonitrile | Lower solubility compared to DMF/DMSO. | Reactions where nitrile solvents are preferred. |
| Alcohols (MeOH, EtOH) | Moderate solubility, but can react with the aldehyde or carboxylic acid under certain conditions. | Reductive aminations (if alcohol is the reducing agent source). |
| Water | Very low solubility at neutral or acidic pH.[3] | Significantly increases with the addition of a base. |
-
Co-solvent Approach: If a single solvent is not effective or compatible, a co-solvent system can be employed. For example, in a Suzuki coupling that uses a primary solvent like Dioxane, adding a small amount of a more potent solvent like DMF (e.g., in a 10:1 ratio) can significantly improve solubility without drastically altering the reaction environment.
For many reactions, converting the carboxylic acid to its more soluble carboxylate salt is the most effective strategy.[4][5][6]
-
Causality: The deprotonation of the carboxylic acid (pKa is estimated to be around 3.4-3.8)[7] to a carboxylate anion introduces a formal charge, dramatically increasing its polarity and solubility in polar solvents, including water.[8][9]
-
Workflow Diagram: Decision-Making for Solubility Enhancement
Caption: Troubleshooting workflow for solubility issues.
-
Experimental Protocol: In Situ Salt Formation for a Suzuki Coupling
-
To your reaction vessel, add 4-Bromo-3-formylbenzoic acid (1.0 eq.) and the desired boronic acid (1.2 eq.).
-
Add a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Add an inorganic base such as Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq.).
-
Self-Validation: The base serves a dual purpose: it is required for the catalytic cycle of the Suzuki reaction and it deprotonates the carboxylic acid, enhancing its solubility.
-
-
Add the reaction solvent system (e.g., Dioxane/Water 4:1).
-
Stir the mixture at room temperature for 5-10 minutes. You should observe the solid dissolving as the soluble carboxylate salt is formed.
-
Proceed with heating the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Chemical Principle Diagram: Acid-Base Equilibrium
Caption: Base addition shifts equilibrium to the soluble carboxylate form.
-
-
Heating: Gently heating the reaction mixture can often be enough to dissolve the starting material. However, be mindful of the thermal stability of your other reagents and potential side reactions.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process, sometimes avoiding the need for high temperatures.
Issue 2: The reaction is not compatible with bases or water.
Some reactions, such as those using highly sensitive organometallics or acid chlorides, cannot tolerate bases or water.
If the carboxylic acid functionality is not required for the initial reaction step, you can protect it as an ester (e.g., a methyl or ethyl ester). These esters are significantly less polar and more soluble in a wider range of organic solvents. The acid can be regenerated later via hydrolysis.
For completely intractable solubility problems, solid-state synthesis using a ball mill can be a powerful, solvent-free alternative.[10] This technique uses mechanical force to initiate reactions between solid reactants. It has been successfully applied to challenging cross-coupling reactions.[10]
References
-
National Center for Biotechnology Information. "4-Bromo-3-formylbenzoic acid." PubChem Compound Database, CID=53393386. Available from: [Link]
-
Seo, T., et al. "Toward overcoming solubility issues in organic chemistry." Asia Research News, 2021. Available from: [Link]
-
OperaChem. "Phase transfer catalysis (PTC)." OperaChem, 2023. Available from: [Link]
-
Britannica. "Carboxylic acid - Aromatic, Organic, Reactions." Encyclopedia Britannica, 2024. Available from: [Link]
-
Molecules. "Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers." MDPI, 2021. Available from: [Link]
-
Hussain, A., et al. "SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW." World Journal of Pharmaceutical Research, 2022. Available from: [Link]
-
National Council of Educational Research and Training. "Aldehydes, Ketones and Carboxylic Acids." NCERT. Available from: [Link]
-
Hart, M.L., et al. "Brief Overview of Various Approaches to Enhance Drug Solubility." Longdom Publishing. Available from: [Link]
-
Catalysts. "Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes." MDPI, 2019. Available from: [Link]
-
Accounts of Chemical Research. "Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis." ACS Publications, 2022. Available from: [Link]
-
Solubility of Things. "Strategies for Organic Synthesis." Available from: [Link]
-
ResearchGate. "Table 3. The reaction of aromatic carboxylic acids with aliphatic and..." Available from: [Link]
-
International Journal of Medical Science and Dental Research. "Techniques for Improving Solubility." Available from: [Link]
-
ResearchGate. "Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides." Available from: [Link]
- Google Patents. "Process for preparing aromatic carboxylic acids.
- Google Patents. "Preparation of 3-bromo-4-fluoro-benzoic acid.
-
Ruhr-Universität Bochum. "Carboxylic Acids in Catalysis." Available from: [Link]
-
Quora. "What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?" Available from: [Link]
-
Solubility of Things. "4-Formylbenzoic acid." Available from: [Link]
-
International Journal of Scientific Research in Science and Technology. "Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction." Available from: [Link]
-
Organic Chemistry Data. "pKa Data Compiled by R. Williams." Available from: [Link]
Sources
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- 4. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
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- 10. asiaresearchnews.com [asiaresearchnews.com]
effect of base and solvent on the Knoevenagel condensation of 4-Bromo-3-formylbenzoic acid
Welcome to the technical support center for the Knoevenagel condensation of 4-bromo-3-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and expert insights into the critical role of bases and solvents in this important carbon-carbon bond-forming reaction.
Introduction: Navigating the Nuances of the Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool in organic synthesis for the formation of α,β-unsaturated compounds.[1][2] The reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, is central to the synthesis of a wide array of valuable molecules, including pharmaceuticals and polymers.[2][3] However, the success of this reaction, particularly with substituted aromatic aldehydes like 4-bromo-3-formylbenzoic acid, is highly dependent on the careful selection of the base and solvent. These components not only influence reaction rates and yields but can also dictate the product profile by minimizing side reactions.
This guide provides a structured, question-and-answer-based approach to address common challenges and unlock the full potential of your Knoevenagel condensation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Knoevenagel condensation of 4-bromo-3-formylbenzoic acid resulting in a low yield?
A1: Low yields in this specific Knoevenagel condensation can arise from several factors.[4] The most common culprits are an inappropriate choice of base, suboptimal solvent, incomplete reaction, or the prevalence of side reactions. A systematic approach to troubleshooting is the most effective way to pinpoint and resolve the issue.
Q2: What is the role of the base in the Knoevenagel condensation, and why is a weak base preferred?
A2: The base is a crucial catalyst in the Knoevenagel condensation. Its primary role is to deprotonate the active methylene compound, forming a nucleophilic enolate ion that then attacks the carbonyl carbon of the aldehyde.[2][5] Weak bases, such as piperidine, pyridine, or ammonium salts, are typically employed.[4][6] The use of a strong base is generally avoided as it can lead to the self-condensation of the aldehyde (an aldol condensation), which is a common side reaction that reduces the yield of the desired product.[1][4]
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a significant role in the Knoevenagel condensation by influencing reaction rate and yield.[4][7] The polarity of the solvent is a key factor.[8][9][10] Polar aprotic solvents like DMF and acetonitrile can often lead to high conversions and selectivities in shorter reaction times.[4] Protic polar solvents such as ethanol can also be effective.[4] The choice of solvent can also affect the solubility of your starting materials and intermediates, which is critical for a successful reaction.
Q4: I'm observing the formation of side products. What are the likely culprits and how can I minimize them?
A4: A common side reaction is the self-condensation of 4-bromo-3-formylbenzoic acid, especially if the base is too strong.[4] Another potential issue is the Michael addition of the active methylene compound to the α,β-unsaturated product, which can be more prevalent with highly reactive methylene compounds and prolonged reaction times.[4] To minimize these, consider using a weaker base and optimizing the stoichiometry of your reactants. Monitoring the reaction closely with techniques like TLC can help you stop the reaction at the optimal time.
Q5: Can I use water as a solvent for this reaction?
A5: Yes, and it is often considered a "green" and efficient choice.[6] Several protocols have been developed for performing Knoevenagel condensations in aqueous media, sometimes even without a catalyst.[6][11] Water as a solvent can offer advantages such as simplified work-up procedures, reduced environmental impact, and in some cases, enhanced reaction rates.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or non-existent yield is a common frustration. This troubleshooting workflow will guide you through a systematic approach to identify and rectify the problem.
dot
Caption: Troubleshooting workflow for low Knoevenagel condensation yield.
Step-by-Step Troubleshooting Protocol:
-
Evaluate the Base:
-
Base Strength: If you suspect self-condensation of the 4-bromo-3-formylbenzoic acid (indicated by a complex mixture of products), your base may be too strong. Switch to a weaker base like piperidine or pyridine.[4]
-
Catalyst Loading: Ensure the correct catalytic amount is used. Typically, 0.1 equivalents of a weak amine base is sufficient.[4]
-
-
Assess the Solvent:
-
Polarity: The polarity of the solvent can significantly impact reaction kinetics.[8][10] Consider screening different solvents. Polar aprotic solvents like DMF often accelerate the reaction.[8]
-
Solubility: Visually inspect your reaction mixture. If the starting materials are not fully dissolved, you may need to switch to a more suitable solvent or gently heat the mixture.
-
-
Review Reaction Conditions:
-
Temperature: While many Knoevenagel condensations proceed at room temperature, some may require heating to achieve completion.[4]
-
Reaction Time: Monitor the progress of your reaction using Thin Layer Chromatography (TLC). An incomplete reaction is a common cause of low yield.[4]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct, which can sometimes inhibit the reaction.[4][12] If you are using a solvent like toluene, consider using a Dean-Stark apparatus for azeotropic water removal.[4][12]
-
-
Verify Starting Materials:
-
Purity: Ensure the purity of your 4-bromo-3-formylbenzoic acid and the active methylene compound. Impurities can interfere with the reaction.
-
Stoichiometry: While a 1:1 stoichiometry is common, a slight excess of the aldehyde can sometimes help to drive the reaction to completion.[4]
-
In-Depth Scientific Discussion
The Mechanistic Role of Base and Solvent
A deeper understanding of the reaction mechanism is key to rational experimental design. The Knoevenagel condensation proceeds through a series of equilibrium steps, each influenced by the base and solvent.
dot
Caption: Generalized mechanism of the Knoevenagel condensation.
-
The Role of the Base in Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound by the base to form a resonance-stabilized enolate.[13][14] The acidity of the active methylene compound is a critical factor; if the pKa is too high, deprotonation by a weak base will be inefficient.[6]
-
Solvent Effects on Intermediates and Transition States: Polar solvents can stabilize the charged intermediates, such as the enolate, and the transition states leading to their formation, often resulting in an accelerated reaction rate.[7] Protic solvents can participate in proton transfer steps, while aprotic solvents may favor different mechanistic pathways.[7] Studies have shown a direct relationship between solvent polarity and reaction kinetics, with higher polarity leading to faster product formation.[8][9][10]
The Doebner Modification: A Special Case
For reactions involving malonic acid, the Doebner modification is a noteworthy variation.[1][6] This modification typically uses pyridine as both the solvent and a base, often with a catalytic amount of piperidine.[15][16][17] A key feature is the in situ decarboxylation of the initial condensation product, particularly upon heating, to yield an α,β-unsaturated carboxylic acid.[1][6]
Comparative Data: Effect of Base and Solvent
The following table summarizes illustrative data on how the choice of base and solvent can impact the Knoevenagel condensation. Note that optimal conditions will vary depending on the specific active methylene compound used.
| Base | Solvent | Typical Reaction Time | Typical Yield | Key Considerations |
| Piperidine | Ethanol | 2-6 hours | Good to Excellent | A commonly used weak base, often effective at room temperature or with gentle heating.[4][18] |
| Pyridine | Pyridine | 4-12 hours | Good | Often used in the Doebner modification with malonic acid, promoting decarboxylation.[15][16] |
| Ammonium Acetate | Acetic Acid | 1-3 hours | Good to Excellent | A greener alternative to piperidine and pyridine.[18] |
| None (catalyst-free) | Water | 12-24 hours | Moderate to Good | An environmentally friendly option, though reaction times may be longer.[6][11] |
| DABCO | DMF | 1-2 hours | Excellent | A non-toxic and highly reactive base catalyst.[19] |
Experimental Protocols
General Procedure for Knoevenagel Condensation of 4-Bromo-3-formylbenzoic Acid
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-formylbenzoic acid (1 equivalent).
-
Add the active methylene compound (1 to 1.2 equivalents).
-
Add the chosen solvent (e.g., ethanol, toluene, or DMF).
-
Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, as determined by your optimization experiments.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol).[4] If the product is acidic, an acid-base extraction can be employed for purification.[6]
Work-up Procedure for Acidic Products
Given that the starting material, 4-bromo-3-formylbenzoic acid, and potentially the product, are carboxylic acids, a specialized work-up procedure may be necessary.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a flask containing a solution of hydrochloric acid (e.g., 1.5 N) and ice.[18]
-
Stir the mixture until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and then recrystallize from an appropriate solvent like ethanol.[18]
References
- Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of react - OPUS. (2023, August 24).
- troubleshooting low yields in Knoevenagel condensation - Benchchem.
- Troubleshooting Knoevenagel condensation side reactions - Benchchem.
- Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. - Semantic Scholar.
- Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction Intermediates | ChemRxiv. (2023, June 21).
- Troubleshooting low conversion rates in Knoevenagel reactions - Benchchem.
- Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - PubMed. (2023, September 13).
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis.
- A Comparative Guide to Solvent Effects in the Knoevenagel Condensation - Benchchem.
- Knoevenagel condensation - Wikipedia.
- Knoevenagel condensation with acetic acid : r/OrganicChemistry - Reddit. (2026, January 26).
- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal.
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate.
- Knoevenagel Condensation Reaction - Sigma-Aldrich.
- Knoevenagel Condensation Reaction - Master Organic Chemistry.
- Knoevenagel Condensation - Alfa Chemistry.
- Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature - Shri R.L.T. College of Science, Akola.
- Knoevenagel condensation mechanism and applications - Purechemistry. (2023, February 24).
- Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction - Chemistry Research Journal.
- Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. (2025, January 31).
- Video: Aldol Condensation with β-Diesters - JoVE. (2025, May 22).
- Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed. (2019, August 1).
- Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - Juniper Publishers. (2018, March 1).
- Knoevenagel Condensation - J&K Scientific LLC. (2021, February 23).
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. (2024, September 10).
- The Knoevenagel Condensation - Organic Reactions.
- asian journal of chemistry. (2017, May 13).
- Plausible reaction mechanism of Knoevenagel condensation reaction - ResearchGate.
-
. Retrieved from
- [PDF] The Knoevenagel Condensation - Semantic Scholar. (2011, March 15).
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improving the regioselectivity of reactions with 4-Bromo-3-formylbenzoic acid
Welcome to the technical support guide for 4-Bromo-3-formylbenzoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile trifunctional building block. Our goal is to move beyond simple protocols and provide in-depth, field-proven insights to help you improve reaction outcomes, particularly concerning regioselectivity.
Introduction: The Challenge of Regioselectivity
4-Bromo-3-formylbenzoic acid is a valuable scaffold in organic synthesis, offering three distinct functional handles for molecular elaboration: a bromine atom for cross-coupling, an aldehyde for nucleophilic additions and reductive aminations, and a carboxylic acid for amide bond formation. The primary experimental hurdle arises from the electronic interplay and steric environment of these groups, which can lead to competing reaction pathways and low regioselectivity. This guide provides troubleshooting strategies and detailed protocols to help you precisely control which part of the molecule reacts, and why.
FAQ Section 1: Understanding the Molecule's Intrinsic Reactivity
Question: What are the primary reactive sites on 4-Bromo-3-formylbenzoic acid, and how do their electronic properties dictate reaction outcomes?
Answer: Understanding the electronic nature of each substituent is the foundation for controlling regioselectivity. The benzene ring is substituted with two powerful electron-withdrawing groups (EWGs) and one deactivating halogen.
-
Carboxylic Acid (-COOH): This is a strong electron-withdrawing group through induction and a meta-director for any potential electrophilic aromatic substitution.[1][2] Its primary reactivity is as a site for nucleophilic acyl substitution to form amides, esters, etc.[3]
-
Formyl Group (-CHO): This is also a strong electron-withdrawing group and a meta-director.[1] It deactivates the aromatic ring, making the C-Br bond less susceptible to oxidative addition in cross-coupling reactions. Its carbonyl carbon is an electrophilic site for nucleophilic attack.
-
Bromine (-Br): While deactivating the ring overall due to its inductive effect, halogens are ortho, para-directors because their lone pairs can participate in resonance.[4][5] Most importantly, this is the key site for palladium-catalyzed cross-coupling reactions.[6][7]
The combined effect of the ortho-formyl and para-carboxyl groups is a significant decrease in electron density at the C4-Br position, making it an electron-poor site. This electronic deficit, combined with steric hindrance from the adjacent aldehyde, presents the central challenge in achieving high-yield cross-coupling.
Caption: Interplay of functional groups on 4-Bromo-3-formylbenzoic acid.
FAQ Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the most common reaction class for this substrate. Success hinges on overcoming the challenges posed by the ortho-formyl group.
Question: My Suzuki-Miyaura coupling at the C4-Br position is giving low yields or failing completely. What is happening and how can I fix it?
Answer: This is a frequent issue stemming from two primary factors: steric hindrance and electronic deactivation. The bulky formyl group next to the bromine atom physically blocks the large palladium catalyst from accessing the C-Br bond for oxidative addition.[8][9][10] Concurrently, the electron-withdrawing effects of the formyl and carboxyl groups make the C-Br bond less reactive.
Here is a systematic guide to troubleshoot this problem:
| Problem | Probable Cause | Recommended Solution & Rationale |
| Low or No Conversion | 1. Inefficient Oxidative Addition: The catalyst cannot efficiently insert into the C-Br bond due to steric hindrance and electronic deactivation. | Use Bulky, Electron-Rich Ligands: Switch from standard ligands like PPh₃ to modern Buchwald phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands are both bulky, which facilitates reductive elimination, and highly electron-donating, which promotes the initial oxidative addition into the electron-poor C-Br bond.[11][12] |
| 2. Catalyst Inhibition: The aldehyde or carboxylate may be coordinating to the palladium center, poisoning the catalyst. | Increase Catalyst Loading: As a first step, try increasing the catalyst loading from 1-2 mol% to 5 mol%. If this improves yield, catalyst inhibition is likely a factor. | |
| Mixture of Byproducts | 1. Aldehyde Reactivity: The aldehyde is reacting with the basic conditions (e.g., aldol condensation) or the boronic acid partner. | Protect the Aldehyde: Convert the aldehyde to a more robust acetal (e.g., using ethylene glycol). This masks its reactivity. See the protocol below. |
| 2. Protodeboronation: The boronic acid is being degraded by the reaction conditions before it can couple. | Use a Milder Base: Switch from strong bases like K₃PO₄ or Cs₂CO₃ to a milder base like K₂CO₃. Ensure all reagents are dry and the reaction is run under an inert atmosphere (Argon or Nitrogen). | |
| Poor Solubility | Substrate/Reagent Immiscibility: The polar carboxylic acid makes the substrate poorly soluble in common non-polar coupling solvents like toluene. | Use a Mixed Solvent System: Employ a solvent mixture like 1,4-dioxane/water or THF/water (typically in a 3:1 to 5:1 ratio).[13] This helps to solubilize both the organic components and the inorganic base. |
| Carboxylate Anion Formation: The base deprotonates the carboxylic acid, forming a carboxylate salt with very different solubility properties. | Esterify the Carboxylic Acid: Before the coupling reaction, convert the carboxylic acid to a methyl or ethyl ester. This removes the acidic proton, improving solubility in organic solvents and preventing potential catalyst coordination issues. |
Protocol: Suzuki-Miyaura Coupling with a Sterically Hindered Substrate
This protocol provides a robust starting point for coupling reactions with 4-Bromo-3-formylbenzoic acid.
-
Reagent Preparation: To a dry Schlenk flask under Argon, add 4-Bromo-3-formylbenzoic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ (3.0 equiv).
-
Catalyst Premix: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the Schlenk flask containing the substrates and base.
-
Catalyst Addition: Add the catalyst premix to the reaction flask.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
FAQ Section 3: Chemoselective Reactions at Carbonyl Groups
Controlling reactions at the aldehyde and carboxylic acid functionalities while preserving the C-Br bond is crucial for multi-step synthesis.
Question: How can I perform an amide coupling with the carboxylic acid without affecting the other functional groups?
Answer: Standard amide coupling conditions are generally chemoselective for the carboxylic acid. The key is to activate the carboxylic acid to make it a better electrophile for the amine nucleophile.[14] Reagents like HATU, HBTU, or EDC/HOBt are highly efficient and operate under mild conditions that will not affect the C-Br bond or the aldehyde.[15]
Caption: General workflow for amide bond formation.
Protocol: Standard Amide Coupling
-
Dissolution: Dissolve 4-Bromo-3-formylbenzoic acid (1.0 equiv) in a suitable aprotic solvent like DMF or DCM.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv) to the activated mixture.
-
Reaction: Stir at room temperature until the reaction is complete (typically 2-12 hours), monitoring by LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer, concentrate, and purify as needed.
Question: How can I selectively reduce the aldehyde to an alcohol without touching the carboxylic acid or the C-Br bond?
Answer: This requires a mild reducing agent that is chemoselective for aldehydes over carboxylic acids.
-
Recommended Reagent: Sodium borohydride (NaBH₄) is the ideal choice.[16] It is mild enough to selectively reduce aldehydes and ketones in the presence of carboxylic acids, esters, and amides. It will also not cause de-bromination.
-
Reagents to Avoid: Lithium aluminum hydride (LiAlH₄) is too powerful and will reduce both the aldehyde and the carboxylic acid.[17] Catalytic hydrogenation (e.g., H₂/Pd-C) should also be avoided as it will readily cleave the C-Br bond.
Protocol: Selective Aldehyde Reduction
-
Dissolution: Dissolve 4-Bromo-3-formylbenzoic acid (1.0 equiv) in a protic solvent like methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add NaBH₄ (1.0-1.5 equiv) portion-wise, controlling any gas evolution.
-
Reaction: Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature. Monitor by TLC.
-
Quenching & Workup: Carefully quench the excess NaBH₄ by slowly adding dilute HCl at 0 °C until the pH is acidic. Extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the corresponding alcohol.
FAQ Section 4: Advanced Strategies - The Role of Protecting Groups
For complex, multi-step syntheses, temporarily masking one functional group to allow another to react cleanly is a powerful strategy.
Question: I want to perform a reaction that is incompatible with the aldehyde (e.g., using a strong nucleophile). How should I protect it?
Answer: The most common and robust protecting group for an aldehyde is an acetal . This is typically formed by reacting the aldehyde with a diol, like ethylene glycol, under acidic catalysis. The resulting five-membered ring is stable to bases, organometallics, and reducing agents like NaBH₄.
Protocol: Acetal Protection and Deprotection
Protection:
-
Combine 4-Bromo-3-formylbenzoic acid (1.0 equiv), ethylene glycol (2.0-3.0 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equiv) in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the reaction is complete (TLC), cool the mixture and wash with saturated NaHCO₃ (aq) to remove the acid catalyst.
-
Extract with an organic solvent, dry, and concentrate to obtain the protected compound.
Deprotection:
-
Dissolve the acetal-protected compound in a mixture of THF and aqueous acid (e.g., 1M HCl).
-
Stir at room temperature or with gentle heating until the acetal is cleaved (monitor by TLC/LC-MS).
-
Neutralize the acid and extract the product.
Caption: A logical workflow utilizing a protecting group strategy.
References
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.Vertex AI Search.
-
Regioselectivity. Wikipedia.[Link]
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Regioselective. Chemistry LibreTexts.[Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH).[Link]
-
Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Study.com.[Link]
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Module 1 Regioselective, Regio-specific and Chemoselective reactions. Durgapur Govt. College.[Link]
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Steric hindrance. Khan Academy via YouTube.[Link]
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Significance and challenges of stereoselectivity assessing methods in drug metabolism. National Institutes of Health (NIH).[Link]
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Selective Reduction of Aldehydes. YouTube.[Link]
-
Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. ResearchGate.[Link]
-
Electrophilic aromatic directing groups. Wikipedia.[Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.[Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-formylbenzoic acid. ResearchGate.[Link]
-
Steric Hindrance | Organic Chemistry. YouTube.[Link]
-
Recent advances in Sonogashira reactions. PubMed.[Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.[Link]
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Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.[Link]
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Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide. Semantic Scholar.[Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.[Link]
-
Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid. Royal Society of Chemistry.[Link]
-
Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. National Institutes of Health (NIH).[Link]
-
Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ResearchGate.[Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem.[Link]
-
A Quick Guide to Reductions in Organic Chemistry. Compound Interest.[Link]
-
Optimization of reaction conditions for the Sonogashira reaction. ResearchGate.[Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Institutes of Health (NIH).[Link]
-
Effect on steric hindrance on nucleophiles. Reddit.[Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]
-
Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols. Royal Society of Chemistry.[Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry.[Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.[Link]
-
Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central.[Link]
-
Nucleophilic Acyl Substitution Reactions: General Concepts. YouTube.[Link]
-
Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. Organic Chemistry Portal.[Link]
-
Is there no steric hindrance in case of inorganic molecules? Quora.[Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health (NIH).[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central.[Link]
-
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Royal Society of Chemistry.[Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts.[Link]
-
Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas. National Institutes of Health (NIH).[Link]
-
Evolution of amide bond formation. ResearchGate.[Link]
-
Palladium‐catalyzed decarboxylation coupling between o‐bromobenzoic acid and aryl iodides. ResearchGate.[Link]
-
Selective Enzymatic Reduction of Aldehydes. National Institutes of Health (NIH).[Link]
-
Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Chemtexts.[Link]
-
AQA A-Level Chemistry - Nucleophilic Substitution. YouTube.[Link]
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Technical Support Center: Catalyst Removal from 4-Bromo-3-formylbenzoic Acid Reactions
Welcome to the technical support center for the purification of 4-Bromo-3-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup stage of removing catalysts from the reaction mixture. Efficient catalyst removal is paramount for ensuring the purity, safety, and efficacy of downstream products and active pharmaceutical ingredients (APIs).
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions yielding 4-Bromo-3-formylbenzoic acid, and how does the catalyst choice impact the workup?
A1: The synthesis of 4-Bromo-3-formylbenzoic acid and its precursors typically involves two main classes of catalysts:
-
Lewis Acids for Electrophilic Aromatic Substitution (Bromination): Catalysts like Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃) are frequently used to polarize Br₂ for the electrophilic bromination of a benzoic acid derivative.[1][2] These are homogeneous catalysts that require a specific aqueous workup for removal.
-
Transition Metals for Cross-Coupling or Oxidation: Palladium (Pd) catalysts are crucial for reactions like Suzuki or Miyaura borylation to functionalize the benzene ring.[3] Additionally, cobalt and manganese salts can be used to catalyze the oxidation of substituted toluenes to benzoic acids.[4] These metals, particularly palladium, are often the most challenging to remove to the low parts-per-million (ppm) levels required by regulatory bodies.[5]
The choice of catalyst dictates the entire purification strategy. Lewis acids are typically removed by aqueous extraction, whereas residual palladium often requires more specialized techniques like filtration through dedicated media, or the use of metal scavengers.[6][7]
Q2: After my reaction, the crude product has a persistent color (e.g., yellow, brown, or black). Is this due to catalyst residue?
A2: Discoloration is a common indicator of residual catalyst or byproducts.
-
Residual Iron Salts (from FeBr₃): If a Lewis acid catalyst was used, a yellow or brown tint in the organic layer often indicates the presence of residual iron salts. These are typically removed with aqueous washes, sometimes containing a mild reducing agent or chelator.
-
Colloidal Palladium (from Pd catalysts): Palladium catalysts, especially after the reaction, can form nanoparticles or colloidal suspensions, which often appear black or dark brown.[7] This is a sign of Pd(0) formation and requires specific filtration or scavenging techniques for removal.[8]
-
Organic Impurities: Incomplete reactions or side reactions can also produce colored organic impurities. Purification methods like recrystallization or acid-base extraction are effective at removing these.[9]
Q3: Can I use a simple water wash to remove the catalyst?
A3: It depends on the catalyst.
-
For Lewis Acids (FeBr₃, AlCl₃): Yes. Quenching the reaction mixture with water or dilute acid (e.g., 1M HCl) is the standard procedure. The water hydrolyzes the catalyst, converting it into water-soluble metal hydroxides and salts that can be extracted into the aqueous phase.[10]
-
For Homogeneous Palladium Catalysts: A simple water wash is generally ineffective . Palladium complexes can be soluble in the organic phase and may not partition into the aqueous layer. Furthermore, the carboxylic acid group on your product can act as a ligand, holding the palladium in the organic phase.[6]
Q4: When is it necessary to use activated carbon or a specialized metal scavenger?
A4: These methods are typically reserved for removing trace amounts of homogeneous transition metal catalysts, like palladium, to meet stringent purity requirements (<10 ppm for many pharmaceutical applications).[5][6]
-
Activated Carbon: Effective for removing colored impurities and some palladium residues. However, it can be non-selective and may lead to significant loss of your desired product through adsorption.[5]
-
Metal Scavengers (e.g., Silica-based Thiols): These offer high selectivity for soft metals like palladium. They are used when standard methods like filtration and extraction fail to lower the metal content to acceptable levels. They are highly efficient but are also a more costly solution.
Troubleshooting Guides & Protocols
This section provides detailed workflows for tackling the most common catalyst removal challenges encountered during the synthesis of 4-Bromo-3-formylbenzoic acid.
Guide 1: Removal of Lewis Acid Catalysts (e.g., FeBr₃)
Lewis acid catalysts are standard for electrophilic bromination. Their removal is straightforward but requires careful execution to avoid emulsions and ensure complete extraction.
Step-by-Step Protocol:
-
Quench the Reaction: Slowly and carefully add the reaction mixture to a beaker of ice-cold water or dilute (~1M) HCl with vigorous stirring. This step is exothermic and should be performed in a fume hood. The goal is to hydrolyze the Lewis acid and dissolve the resulting metal salts in the aqueous phase.
-
Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. If your product is in an organic solvent (e.g., Ethyl Acetate, DCM), add more of the same solvent to ensure a clean separation.
-
Aqueous Washes:
-
Wash the organic layer with 1M HCl (1-2 times) to ensure all metal salts are removed.
-
Wash with water (1 time).
-
Wash with saturated aqueous NaCl (brine) (1 time) to break up any emulsions and remove excess water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];
} dot Caption: Workflow for removing Lewis Acid catalysts.
Guide 2: Removal of Homogeneous Palladium Catalysts
Palladium removal is a critical step in pharmaceutical chemistry. The strategy often involves a multi-step approach to address both insoluble (colloidal) and soluble palladium species.
Step-by-Step Protocol:
-
Initial Filtration (for Insoluble Pd): After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, toluene). Filter the mixture through a pad of Celite® or a similar filter aid.[7] This will remove the bulk of the precipitated Pd(0) which often appears as a black solid.
-
Aqueous Wash: Wash the filtrate with water and brine to remove any water-soluble salts or reagents.
-
Assess Palladium Levels: At this stage, it is highly recommended to take a sample for analysis (e.g., by ICP-MS) to quantify the residual palladium.
-
Scavenging (if necessary): If palladium levels remain high (>10-20 ppm), treatment with a scavenger is required.
-
Choose a scavenger (e.g., silica-bound thiol or amine scavenger).
-
Add the scavenger to the organic solution and stir at room temperature or with gentle heating according to the manufacturer's recommendation.
-
Filter off the scavenger.
-
-
Final Purification: The crude product can now be further purified by recrystallization or by following the acid-base extraction protocol below.
Guide 3: Final Purification via Acid-Base Extraction
This technique leverages the carboxylic acid functional group of 4-Bromo-3-formylbenzoic acid to separate it from neutral or basic organic impurities. It is an extremely powerful purification tool.[11][12]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution.[13] The acidic product will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Causality: Using a weak base like NaHCO₃ is crucial. A strong base like NaOH could potentially react with the aldehyde or bromo functionalities.
-
-
Combine and Wash: Combine the aqueous layers. Wash this combined aqueous layer once with fresh organic solvent to remove any trapped neutral impurities.
-
Acidification and Precipitation: In a beaker, cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl until the pH is ~1-2. The 4-Bromo-3-formylbenzoic acid will precipitate out as a solid.[14]
-
Isolation: Collect the pure solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Method Selection Summary
| Catalyst Type | Primary Removal Method | When to Use | Pros | Cons |
| Lewis Acids (FeBr₃, AlCl₃) | Aqueous Wash / Extraction | Standard workup for bromination or Friedel-Crafts reactions. | Simple, inexpensive, highly effective. | Can form emulsions; requires large solvent volumes. |
| Heterogeneous Catalysts | Simple Filtration | When using a solid-supported catalyst. | Very simple and fast. | Catalyst particles can be fine and pass through the filter. |
| Homogeneous Palladium | Filtration through Celite® | First step for removing precipitated Pd(0). | Removes bulk of insoluble metal. | Ineffective for soluble palladium species. |
| Homogeneous Palladium | Scavenger Resins | When trace metal removal (<50 ppm) is required for API synthesis. | High selectivity and efficiency. | Higher cost; may require screening for optimal scavenger. |
| General Impurities | Acid-Base Extraction | Final purification step to remove non-acidic organic impurities. | Excellent for purity enhancement. | Requires product to have an acidic/basic handle. |
| General Impurities | Recrystallization | Final polishing step to obtain crystalline material of high purity. | Can yield very high purity material.[15] | Requires finding a suitable solvent system; can have yield losses. |
References
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identifying impurities in 4-Bromo-3-formylbenzoic acid by HPLC and NMR
Welcome to the technical support center for the analytical characterization of 4-Bromo-3-formylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to ensure its purity and identity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis.
I. Understanding the Analyte: 4-Bromo-3-formylbenzoic Acid
4-Bromo-3-formylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic route, which often involves bromination and formylation of benzoic acid precursors, or from degradation.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in a sample of 4-Bromo-3-formylbenzoic acid?
A1: The most probable impurities are derived from the starting materials, side-products of the synthesis, or degradation. These can include:
-
Starting Materials/Precursors: 4-Bromobenzoic acid, 3-Formylbenzoic acid.
-
Regioisomers: 3-Bromo-4-formylbenzoic acid, 2-Bromo-5-formylbenzoic acid.
-
Related By-products: 4-Bromo-3-hydroxybenzoic acid (if reduction of the aldehyde occurs), or other brominated benzoic acid isomers.
Q2: Why is it crucial to identify and quantify these specific impurities?
A2: Impurities, even in small amounts, can have unintended pharmacological or toxicological effects. Regulatory bodies require stringent control and characterization of impurities in APIs. Understanding the impurity profile is also critical for optimizing the synthetic process to minimize their formation.
Q3: Can I use HPLC and NMR to not only identify but also quantify the impurities?
A3: Yes, both techniques are powerful for quantification. HPLC with UV detection is a standard method for quantifying impurities based on their peak areas relative to the main compound. Quantitative NMR (qNMR) is an absolute method that can determine the purity of a sample and the concentration of impurities without the need for individual impurity reference standards, by comparing the integral of an analyte peak to that of a certified internal standard.[1][2][3][4][5]
III. HPLC Troubleshooting Guide
High-Performance Liquid Chromatography is a cornerstone for purity analysis. However, various issues can arise. This section provides a structured approach to troubleshooting common HPLC problems encountered with 4-Bromo-3-formylbenzoic acid.
Scenario 1: Poor Peak Shape (Tailing or Fronting)
Question: My peak for 4-Bromo-3-formylbenzoic acid is tailing significantly. What could be the cause and how do I fix it?
Answer: Peak tailing for acidic compounds like 4-Bromo-3-formylbenzoic acid is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality:
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the carboxylic acid group of your analyte, causing tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, the carboxylic acid group may be in a mixed ionization state, leading to peak distortion.
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid group (typically around pH 4-5 for benzoic acids) to keep it protonated. A lower pH (e.g., 2.5-3.0) using an additive like trifluoroacetic acid (TFA) or formic acid is recommended.
-
Use a High-Purity Column: Modern, end-capped C18 columns have fewer residual silanol groups and are less prone to tailing with acidic compounds.
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Check for Column Contamination: A contaminated guard or analytical column can lead to poor peak shapes. Flush the column with a strong solvent or replace the guard column.
-
Scenario 2: Co-eluting Peaks
Question: I am seeing a shoulder on my main peak, or two peaks that are not fully resolved. How can I improve the separation?
Answer: Co-elution of impurities with the main peak is a common challenge, especially with isomeric impurities which have very similar chemical properties.
-
Causality:
-
Insufficient Selectivity: The chosen stationary and mobile phases may not provide enough chemical differentiation between your analyte and the impurity.
-
Low Column Efficiency: An old or poorly packed column will have broader peaks, making separation more difficult.
-
-
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity.
-
Adjust the Gradient: A shallower gradient can improve the resolution of closely eluting peaks.
-
-
Change the Stationary Phase: If modifying the mobile phase is not effective, consider a column with a different selectivity. A phenyl-hexyl or a biphenyl column can provide different interactions (π-π stacking) with your aromatic compounds and may resolve the co-eluting peaks.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it can also decrease retention times.[6]
-
Scenario 3: Retention Time Drift
Question: The retention time of my 4-Bromo-3-formylbenzoic acid peak is shifting between injections. What is causing this instability?
Answer: Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.
-
Causality:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially in gradient elution.
-
Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase by the pump or evaporation of a volatile component can lead to retention time shifts.
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to shifts in retention time.
-
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before the first injection and between runs.
-
Check the Pumping System: Ensure the pump is functioning correctly and that there are no leaks. Prime the pump to remove any air bubbles.
-
Use a Column Oven: A column thermostat will maintain a constant temperature, minimizing retention time drift due to temperature fluctuations.
-
Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.
-
IV. NMR Troubleshooting Guide
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of 4-Bromo-3-formylbenzoic acid and its impurities.
Scenario 1: Poorly Resolved or Broad Peaks
Question: The peaks in my ¹H NMR spectrum are broad and not well-resolved. What could be the issue?
Answer: Broad peaks in an NMR spectrum can arise from several factors related to sample preparation and instrument settings.
-
Causality:
-
Poor Shimming: The magnetic field homogeneity across the sample is not optimized, leading to broad lineshapes.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.
-
Insoluble Material: Undissolved particles in the NMR tube will disrupt the magnetic field homogeneity.
-
-
Troubleshooting Steps:
-
Re-shim the Spectrometer: Carefully shim the magnetic field on your sample to optimize the field homogeneity.
-
Dilute the Sample: Prepare a less concentrated sample. For ¹H NMR of small molecules, 5-10 mg in 0.6-0.7 mL of deuterated solvent is usually sufficient.
-
Filter the Sample: If you suspect insoluble material, filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
Check for Paramagnetic Contamination: If the problem persists, consider if your sample may have been in contact with metal catalysts or reagents.
-
Scenario 2: Difficulty in Identifying Impurity Signals
Question: I see some small peaks in my NMR spectrum, but I'm not sure if they are impurities or artifacts. How can I confirm?
Answer: Distinguishing between low-level impurities and other signals requires careful analysis and sometimes additional experiments.
-
Causality:
-
Solvent Impurities: Deuterated solvents can contain residual protonated solvent or other impurities.
-
Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large peak and are caused by the spinning of the NMR tube.
-
¹³C Satellites: These are very small peaks that are symmetrically located around a large proton signal due to coupling with the ¹³C isotope (natural abundance ~1.1%).
-
-
Troubleshooting Steps:
-
Check the Solvent Purity: Run a spectrum of the pure deuterated solvent to identify any inherent impurity peaks.
-
Identify Spinning Sidebands: Vary the spinning rate of the sample tube. Spinning sidebands will shift their position, while true impurity peaks will not.
-
Recognize ¹³C Satellites: These will be very small and symmetrically spaced around a large peak. Their intensity relative to the main peak will be consistent with the natural abundance of ¹³C.
-
Spike the Sample: If you have a reference standard for a suspected impurity, add a small amount to your NMR sample and see if the corresponding peak increases in intensity.
-
V. Experimental Protocols and Data
A. HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for your specific instrument and column.
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
B. Predicted Impurity Profile by HPLC
The following table provides an estimated elution order and relative retention times (RRT) for potential impurities relative to 4-Bromo-3-formylbenzoic acid. Actual values will vary depending on the specific chromatographic conditions.
| Compound | Expected RRT | Rationale for Elution Order |
| 4-Bromobenzoic acid | ~0.90 | Less polar than the formyl-containing compounds. |
| 3-Formylbenzoic acid | ~0.95 | Isomeric with the main compound, but may have slightly different polarity. |
| 4-Bromo-3-formylbenzoic acid | 1.00 | Main Analyte |
| 3-Bromo-4-formylbenzoic acid | ~1.05 | Isomeric with the main compound, likely to have a very similar retention time. |
| 2-Bromo-5-formylbenzoic acid | ~1.10 | Positional isomer, expected to have a slightly different retention time. |
C. NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 4-Bromo-3-formylbenzoic acid sample into a clean, dry NMR tube. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Cap the tube and gently vortex to ensure complete dissolution.
-
¹H NMR Acquisition Parameters (400 MHz):
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis, a longer delay may be necessary to ensure full relaxation of all protons)
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
-
D. Expected ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts (δ) in DMSO-d₆ for 4-Bromo-3-formylbenzoic acid and key impurities.
| Compound | Aromatic Protons (δ, ppm) | Aldehyde Proton (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| 4-Bromo-3-formylbenzoic acid | ~8.3 (s), ~8.1 (d), ~7.9 (d) | ~10.2 (s) | ~13.5 (br s) |
| 4-Bromobenzoic acid | ~7.8 (d), ~7.7 (d) | - | ~13.2 (br s) |
| 3-Formylbenzoic acid | ~8.4 (s), ~8.2 (d), ~8.0 (d), ~7.7 (t) | ~10.1 (s) | ~13.4 (br s) |
| 3-Bromo-4-formylbenzoic acid | ~8.2 (d), ~8.0 (dd), ~7.8 (d) | ~10.3 (s) | ~13.6 (br s) |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.
VI. Visualization of Workflows
A. HPLC Troubleshooting Logic
Caption: HPLC Troubleshooting Flowchart
B. Impurity Identification Workflow
Caption: Impurity Identification Workflow
VII. References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 3-Formylbenzoicacid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
-
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
ResearchGate. (2014). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2012). Determination of enantiomeric purity of α-bromobutyric acid by HPLC combined with pre-column derivatization. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Sources
strategies to avoid over-bromination in the synthesis of 4-Bromo-3-formylbenzoic acid
Technical Support Center: Synthesis of 4-Bromo-3-formylbenzoic Acid
Welcome to the technical support center for advanced chemical synthesis. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the synthesis of 4-Bromo-3-formylbenzoic acid. The primary challenge in this synthesis is controlling electrophilic aromatic substitution to prevent over-bromination and ensure high regioselectivity. This document offers field-proven insights and detailed protocols to help you navigate this complex reaction.
Part 1: The Core Challenge: Understanding Reactivity and Directing Effects
The synthesis of 4-Bromo-3-formylbenzoic acid via direct bromination of 3-formylbenzoic acid is a significant challenge due to the electronic properties of the substituents. Both the formyl (-CHO) and carboxylic acid (-COOH) groups are electron-withdrawing and act as deactivating, meta-directing groups.[1][2][3] This means they decrease the electron density of the aromatic ring, making it less reactive towards electrophiles, and direct incoming substituents to the positions meta to themselves.
In 3-formylbenzoic acid, both groups direct an incoming electrophile to position 5. Achieving substitution at the desired position 4 is electronically disfavored, and forcing the reaction can often lead to a mixture of isomers and polysubstituted byproducts. Therefore, precise control over reaction conditions is paramount to favor the formation of the desired product and suppress the formation of di- and polybrominated species.
Part 2: Troubleshooting Guide for Bromination Reactions
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yields a significant amount of dibrominated byproduct. How can I improve the selectivity for monobromination?
Answer: The formation of dibrominated species is a classic sign of over-reaction, which can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
-
Causality: Over-bromination occurs when the initially formed monobrominated product, which is still a deactivated ring, is subjected to conditions harsh enough to allow for a second substitution. The key is to modulate the reactivity of the brominating agent and control the reaction kinetics precisely.
-
Solutions:
-
Stoichiometric Control (Primary Fix): Strictly limit the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) to 1.0-1.05 equivalents relative to the starting material. An excess of the brominating agent is the most common cause of polysubstitution.
-
Controlled Reagent Addition: Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring the initial, faster monobromination of the starting material over the slower dibromination of the product.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy for the less favorable second bromination. Start at 0-5 °C and slowly allow the reaction to warm to room temperature if necessary.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) for selective reactions. NBS generates a low concentration of Br₂ in situ, which helps to prevent the high local concentrations that can lead to over-bromination.[4]
-
Solvent and Catalyst System: Using a less activating solvent system can help. For deactivated arenes, conditions like NBS in concentrated sulfuric acid are effective for monobromination, as the highly acidic medium protonates the carbonyls, further deactivating the ring and making a second substitution even more difficult.[4]
-
Question 2: The bromination is occurring at the wrong position (e.g., position 5), leading to poor regioselectivity. What governs the reaction's regiochemistry?
Answer: As discussed, the electronic directing effects of the -CHO and -COOH groups strongly favor substitution at position 5. Forcing substitution at position 4 requires overriding these electronic preferences.
-
Causality: The mechanism of electrophilic aromatic substitution proceeds through a positively charged intermediate known as a benzenonium ion.[5][6] The stability of this intermediate determines the position of attack. For meta-directors, attack at the meta position results in a more stable intermediate where the positive charge is not placed on the carbon atom bearing the electron-withdrawing group.
-
Solutions:
-
Use of a Bulky Catalyst: While less common for bromination, employing a sterically hindered Lewis acid catalyst can sometimes influence regioselectivity by physically blocking the more accessible meta position, although this is often challenging with such deactivated substrates.
-
Alternative Synthetic Routes: Often, the most reliable strategy to achieve a specific substitution pattern that defies standard directing effects is to use a different starting material. For instance, one could start with 4-bromo-3-methylbenzoic acid and then oxidize the methyl group to a formyl group. This circumvents the problematic electrophilic aromatic substitution step entirely.
-
Solvent Effects: The choice of solvent can subtly influence regioselectivity. Highly polar or coordinating solvents can interact with the substituents, altering their directing influence. Experimenting with solvents ranging from non-polar (e.g., CCl₄) to polar aprotic (e.g., acetonitrile) may offer some improvement.
-
Question 3: My reaction is extremely slow or shows no conversion. How can I drive the reaction to completion without promoting side reactions?
Answer: The low reactivity of the doubly deactivated aromatic ring is a fundamental hurdle.
-
Causality: The electron-withdrawing nature of the formyl and carboxyl groups reduces the nucleophilicity of the benzene ring, slowing down the rate-determining step of electrophilic attack.[2][5]
-
Solutions:
-
Activate the Brominating Agent: A strong acid catalyst is essential. Concentrated sulfuric acid (H₂SO₄) or oleum can be used as both the solvent and catalyst.[7] These superacidic media protonate the brominating agent (like NBS), generating a more potent electrophile.
-
Increase Temperature Carefully: If the reaction is sluggish at room temperature, gradually increase the heat (e.g., to 40-50 °C) while carefully monitoring the reaction progress by TLC or LCMS. Be aware that this increases the risk of over-bromination, so it should be combined with strict stoichiometric control.
-
Use a More Potent Bromination System: For highly deactivated systems, combinations like Dibromoisocyanuric acid (DBI) in concentrated H₂SO₄ can be effective, offering rapid bromination even at room temperature.[7] However, these powerful reagents require extremely careful control to prevent polysubstitution.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the best brominating agent for this synthesis: Br₂ or NBS?
-
A: For selective monobromination of a deactivated ring, N-Bromosuccinimide (NBS) is generally the superior choice. It provides a slow, steady source of the electrophile, which is critical for minimizing over-bromination. Using elemental bromine (Br₂) with a Lewis acid like FeBr₃ can be too reactive and harder to control.[6]
-
-
Q: How critical is moisture control in this reaction?
-
A: Very critical, especially when using Lewis acid catalysts like FeBr₃ or AlCl₃, which are deactivated by water. When using strong protic acids like H₂SO₄ as the solvent, the system is inherently aqueous, but extraneous moisture should still be avoided to ensure reproducible conditions.
-
-
Q: What is the best work-up and purification procedure?
-
A: After the reaction is complete, the mixture is typically quenched by pouring it carefully onto ice. The crude solid product can then be filtered. A common purification technique involves dissolving the crude product in a basic aqueous solution (like NaOH or Na₂CO₃) to form the sodium salt, which is soluble in water.[8] This allows for the removal of non-acidic organic impurities by filtration or extraction. The aqueous solution is then re-acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which is collected by filtration, washed with cold water, and dried.
-
Part 4: Visualizing the Reaction and Troubleshooting Logic
The following diagrams illustrate the key reaction pathways and a logical flow for troubleshooting common issues.
Caption: Reaction scheme for the bromination of 3-formylbenzoic acid.
Caption: Troubleshooting flowchart for bromination synthesis issues.
Part 5: Recommended Protocol and Data Summary
While direct bromination is challenging, a carefully controlled procedure can yield the desired product. The following protocol is a synthesis of best practices derived from literature on deactivated arenes.
Protocol: Selective Monobromination of 3-Formylbenzoic Acid
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-formylbenzoic acid (1.0 eq).
-
Dissolution: Add concentrated sulfuric acid (98%, ~5-10 mL per gram of starting material) and cool the resulting solution to 0 °C in an ice-water bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of N-Bromosuccinimide (NBS, 1.05 eq) in a small amount of concentrated sulfuric acid.
-
Controlled Addition: Add the NBS solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, let the reaction stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC or LCMS.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully over a large volume of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Perform a base-acid purification as described in the FAQ section to remove impurities.
-
Drying: Dry the final product under vacuum to yield 4-Bromo-3-formylbenzoic acid.
Table 1: Key Reaction Parameter Comparison
| Parameter | Recommended Condition | Rationale for Control | Potential Issue if Uncontrolled |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides slow, controlled release of electrophile. | Over-bromination (with Br₂) |
| Stoichiometry | 1.0 - 1.05 equivalents | Prevents excess brominating agent from reacting with the product. | Over-bromination |
| Temperature | 0 - 5 °C | Minimizes the rate of the second, less favorable bromination. | Over-bromination, side reactions |
| Catalyst/Solvent | Conc. H₂SO₄ | Activates the brominating agent and deactivates the ring. | Low or no reaction |
| Addition Rate | Slow, dropwise (1-2h) | Maintains low electrophile concentration, favoring mono-substitution. | Over-bromination |
References
- CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
-
Ganguly, N. C., De, P., & Dutta, S. (2005). A highly regioselective bromination of activated aromatic compounds. Synthesis, 2005(07), 1103-1108. [Link]
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). A Mild and Efficient Method for the Monobromination of Deactivated Aromatic Compounds. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Ashenhurst, J. (2024). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Quora. Why do benzoic acid undergoes electrophilic substitution reaction at meta position? [Link]
-
LibreTexts Chemistry. Electrophilic Aromatic Substitution Summary. [Link]
-
Gottfried, W. (2000). Bromination of Deactivated Aromatic Compounds. ResearchGate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
impact of reaction temperature on the stability of 4-Bromo-3-formylbenzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Bromo-3-formylbenzoic acid. This guide, curated by our senior application scientists, provides in-depth technical information and troubleshooting advice to ensure the stability and successful application of this versatile reagent in your experiments. We have compiled a series of frequently asked questions and troubleshooting scenarios based on both established chemical principles and practical laboratory experience.
Understanding the Molecule: Key Physicochemical Properties
4-Bromo-3-formylbenzoic acid is a multifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a bromine substituent on a benzene ring. This unique combination of electron-withdrawing groups influences its reactivity and thermal stability.
| Property | Value | Source |
| CAS Number | 776315-23-2 | [1][2] |
| Molecular Formula | C₈H₅BrO₃ | [1][2] |
| Molecular Weight | 229.03 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Storage | 2-8°C, under inert atmosphere | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Bromo-3-formylbenzoic acid to ensure its long-term stability?
To maintain the integrity of 4-Bromo-3-formylbenzoic acid, it is recommended to store it at 2-8°C under an inert atmosphere.[1] The compound is a solid at room temperature, but refrigerated storage is advised to minimize the potential for slow degradation over time. It is also prudent to protect it from light and moisture.
Q2: At what temperature does 4-Bromo-3-formylbenzoic acid become unstable?
Q3: What are the likely decomposition products of 4-Bromo-3-formylbenzoic acid upon heating?
The primary thermal decomposition pathway is expected to be decarboxylation, yielding 2-bromo-5-bromobenzaldehyde. At higher temperatures, further degradation of the aldehyde group could occur. The hazardous decomposition products upon heating are likely to include carbon monoxide, carbon dioxide, and hydrogen bromide.[6]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments involving 4-Bromo-3-formylbenzoic acid, with a focus on the impact of reaction temperature.
Issue 1: Low yield or incomplete reaction when using 4-Bromo-3-formylbenzoic acid in a high-temperature reaction.
-
Potential Cause: Thermal decomposition of the starting material.
-
Explanation: As discussed in the FAQs, 4-Bromo-3-formylbenzoic acid can undergo decarboxylation at elevated temperatures. If your reaction is run at a temperature close to or exceeding its decomposition temperature, a significant portion of the starting material may be lost, leading to a lower yield of your desired product.
-
Troubleshooting Steps:
-
Reaction Temperature Optimization: If possible, attempt the reaction at a lower temperature. Even a small decrease in temperature can significantly reduce the rate of decomposition.
-
Reaction Time: Consider shortening the reaction time at elevated temperatures to minimize the exposure of the starting material to thermal stress.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). This will prevent oxidation of the aldehyde group at high temperatures.
-
Catalyst Choice: If a catalyst is being used, investigate if a more active catalyst that allows for a lower reaction temperature can be employed.
-
Issue 2: Formation of an unexpected byproduct, identified as 2-bromo-5-bromobenzaldehyde.
-
Potential Cause: Decarboxylation of 4-Bromo-3-formylbenzoic acid.
-
Explanation: The presence of 2-bromo-5-bromobenzaldehyde is a strong indicator that your starting material is undergoing decarboxylation. This is a common thermal degradation pathway for benzoic acids.[4]
-
Troubleshooting Workflow:
Caption: General experimental workflow.
References
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. Available at: [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]
-
PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). Safety Data Sheet: 4-Formylbenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Carboxybenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselectivity in the Reformatskii reaction of 4-bromocrotonate. Role of the catalyst and the solvent in the normal vs. abnormal modes of addition to carbonyl substrates. Retrieved from [Link]
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Technical Support Center: Navigating Scale-Up Challenges with 4-Bromo-3-formylbenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-Bromo-3-formylbenzoic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning reactions involving this versatile but challenging intermediate from the bench to a larger scale. Our goal is to provide practical, field-proven insights and troubleshooting strategies rooted in fundamental chemical principles.
Compound Profile: 4-Bromo-3-formylbenzoic Acid (BFBA)
4-Bromo-3-formylbenzoic acid (CAS No: 776315-23-2) is a trifunctional building block with a unique reactivity profile.[1] Understanding the interplay between its three functional groups—the aryl bromide, the aldehyde, and the carboxylic acid—is critical for successful scale-up.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrO₃ | [1] |
| Molecular Weight | 229.03 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [Generic Supplier Data] |
| Key Functional Groups | Aryl Bromide, Aldehyde, Carboxylic Acid | N/A |
The inherent challenge of BFBA lies in the competing reactivities of these groups under various conditions. The aryl bromide is a handle for cross-coupling reactions, the aldehyde is susceptible to oxidation/reduction and nucleophilic attack, and the carboxylic acid can undergo esterification, amidation, or decarboxylation.
Sources
column chromatography conditions for purifying 4-Bromo-3-formylbenzoic acid derivatives
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 4-bromo-3-formylbenzoic acid and its derivatives. Our goal is to synthesize foundational chromatographic principles with field-proven insights to address common and complex purification issues.
Frequently Asked Questions (FAQs)
Here we address the most common questions encountered during the purification of this class of compounds.
Q1: What is the recommended stationary phase for purifying 4-bromo-3-formylbenzoic acid derivatives and why?
For purifying polar aromatic compounds like 4-bromo-3-formylbenzoic acid derivatives, silica gel (SiO₂) is the standard and most effective stationary phase .[1] The choice is grounded in the following principles:
-
Polarity Matching: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. Your target molecule contains a polar carboxylic acid group (-COOH) and a moderately polar formyl (aldehyde) group (-CHO). These functional groups interact with the stationary phase primarily through hydrogen bonding.
-
Mechanism of Separation: The separation occurs based on the differential adsorption of compounds from the mobile phase onto the silica surface.[2] Compounds with higher polarity, like your target molecule, will adsorb more strongly and therefore elute more slowly than non-polar impurities.
Q2: How do I select the optimal mobile phase (eluent) for my separation?
The mobile phase must be carefully selected to achieve a balance between eluting your compound in a reasonable time and separating it from impurities.
-
General Composition: A binary mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[1]
-
Optimization with Thin-Layer Chromatography (TLC): Before running a column, it is crucial to determine the optimal solvent ratio using TLC.[3] The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) value between 0.2 and 0.3 .[3] This Rf range generally ensures that the compound will separate well on a column without requiring an excessive volume of solvent.
Q3: My compound is streaking badly on the TLC plate and column. What causes this and how can I fix it?
This is the most common issue when purifying carboxylic acids on silica gel. The streaking, or "tailing," is caused by the acidic nature of the analyte.
-
Causality: The carboxylic acid group exists in equilibrium between its neutral, protonated form (R-COOH) and its charged, deprotonated form (R-COO⁻). The neutral form is less polar and moves faster with the mobile phase, while the charged carboxylate form interacts very strongly with the polar silica gel. This dynamic equilibrium on the column leads to a continuous "smear" rather than a tight band.[4]
-
The Solution: Ion Suppression: To prevent deprotonation and ensure the compound travels as a single, neutral species, you must acidify the mobile phase.[4][5] Adding a small amount (typically 0.1% to 1%) of a volatile acid like acetic acid (AcOH) or formic acid to the eluent will suppress the ionization of your benzoic acid derivative, resulting in sharper peaks and significantly improved separation.[4][6]
Q4: Are there any specific challenges related to the aldehyde functional group?
Yes, the formyl (aldehyde) group introduces its own set of potential challenges due to its reactivity.
-
High Reactivity: Aldehydes are electrophilic and can react with nucleophiles. In the context of chromatography, this can be problematic if using nucleophilic solvents (like methanol or ethanol), which can form hemiacetals or acetals.[7] It is best to stick to non-alcoholic polar solvents like ethyl acetate.
-
Potential for Oxidation: While less common on a standard silica column, aldehydes can be sensitive to oxidation, especially if the crude material contains oxidizing agents.
-
Bisulfite Adduct Formation: The reactivity of aldehydes can be leveraged for purification as a last resort. Reaction with sodium bisulfite forms a charged adduct that can be separated from non-aldehyde impurities.[8] However, this requires an additional chemical step to reverse the reaction and recover the aldehyde.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your column chromatography experiment.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | 1. Inappropriate Solvent System: The polarity of the eluent is either too high (all compounds elute together) or too low (all compounds remain at the origin). 2. Sample Overload: Too much crude material was loaded onto the column, exceeding its separation capacity. | 1. Re-optimize with TLC: Methodically test different ratios of hexanes/ethyl acetate (with 0.5% AcOH) to find a system that provides good separation between your product spot and impurities. Aim for a ΔRf > 0.1. 2. Reduce Sample Load: A general rule is to use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this may need to be increased to 100:1 or more. |
| Compound Won't Elute | 1. Solvent Polarity is Too Low: The eluent is not strong enough to displace the highly polar compound from the silica gel. 2. Compound Decomposition: The compound may be unstable on silica gel and has decomposed at the origin.[9] | 1. Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate in your mobile phase (gradient elution). If necessary, a stronger solvent like methanol can be added, but be mindful of potential side reactions with the aldehyde. 2. Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If the spot has disappeared or new spots have appeared, it is unstable. Consider using a less acidic stationary phase like neutral alumina.[3] |
| Product is Contaminated with a More Polar Impurity | Severe Tailing of the Product: The "tail" of your product's peak is overlapping with the peak of a more polar impurity that elutes later. | Acidify the Mobile Phase: This is a classic sign of insufficient ion suppression. Increase the concentration of acetic or formic acid in your eluent to 1%. This will sharpen the product peak, reducing its tail and improving the resolution from the subsequent impurity.[4] |
| Product is Contaminated with a Less Polar Impurity | 1. Cracked or Channeled Column Bed: The silica bed was not packed properly, allowing the solvent and sample to run through channels instead of a uniform front. 2. Insoluble Sample: The sample was not fully dissolved when loaded, causing it to precipitate at the top of the column and leach out slowly. | 1. Repack the Column: Ensure the silica is packed as a uniform, homogenous slurry without any air bubbles or cracks.[2] 2. Use Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your column. This technique ensures the compound is introduced in a narrow, concentrated band.[10] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common column chromatography issues.
Standard Protocol: Column Chromatography Purification
This protocol provides a self-validating workflow for the purification of a 4-bromo-3-formylbenzoic acid derivative.
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare Eluents: Create a series of test eluents with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1). To each, add ~0.5% acetic acid.
-
Spot Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop Plate: Place the TLC plate in a chamber containing your chosen eluent.
-
Visualize: After the solvent front nears the top, remove the plate and visualize the spots under a UV lamp.
-
Select Eluent: Identify the solvent system that gives your target compound an Rf value of 0.2-0.3 and provides the best separation from visible impurities.[3] This will be your column's mobile phase.
Step 2: Column Preparation (Slurry Method)
-
Select Column: Choose a glass column with an appropriate diameter and length for your sample size.
-
Plug Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand on top.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel (e.g., 50g for 1g of crude material) with your selected mobile phase until a consistent, pourable slurry is formed.
-
Pack Column: Clamp the column vertically. Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.
-
Settle and Compact: Open the stopcock to drain some solvent, and gently tap the side of the column to help the silica pack into a dense, uniform bed. Ensure no air bubbles or cracks form.[2] The final packed bed should be level. Add another thin layer of sand on top to protect the silica surface.[10]
Step 3: Sample Loading (Dry Loading Recommended)
-
Adsorb Sample: Dissolve your crude product (~1g) in a minimum volume of a volatile solvent (e.g., 5-10 mL of DCM or acetone). Add 2-3g of silica gel to this solution.
-
Evaporate Solvent: Remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.
-
Load Column: Drain the solvent in your packed column until it is level with the top layer of sand. Carefully add the silica-adsorbed sample as a neat, level layer on top of the sand.
-
Add Mobile Phase: Gently add your mobile phase to the column, taking care not to disturb the sample layer. Fill the column with the eluent.
Step 4: Elution and Fraction Collection
-
Apply Pressure: Apply gentle air pressure to the top of the column to achieve a steady flow rate (a few cm per minute). Do not let the column run dry.
-
Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks. The size of the fractions will depend on the size of your column.
-
Monitor Progress: Periodically check the collected fractions for your compound using TLC. Spot every few fractions on a single TLC plate to track the elution profile.
Step 5: Product Isolation
-
Identify Pure Fractions: Based on your TLC analysis, identify and combine the fractions that contain only your pure product.
-
Remove Solvent: Combine the pure fractions in a round-bottom flask and remove the mobile phase using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.[11]
-
Final Analysis: Obtain the mass of the purified product and confirm its purity and identity using analytical techniques such as NMR, LC-MS, or melting point.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for purification.
References
-
SIELC Technologies. (n.d.). Separation of 4-(2-Bromoethyl)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The Rf value of the ethyl acetate fraction detected on the Thin Layer.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
ResearchGate. (2025, September 19). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Retrieved from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Rf values for compounds from ethyl acetate extracts. Download Table. Retrieved from [Link]
- Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
-
ResearchGate. (2022, July 31). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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HPLC Method Validation Guide: Purity Analysis of 4-Bromo-3-formylbenzoic Acid
Executive Summary
4-Bromo-3-formylbenzoic acid (CAS 776315-23-2) is a critical trifunctional intermediate in the synthesis of pharmaceuticals, particularly for PPAR
This guide compares a Standard Generic Gradient (Method A) against an Optimized Stability-Indicating Method (Method B) . While Method A is sufficient for crude purity assessment, our comparative data demonstrates that it fails to resolve critical oxidative and reductive impurities. Method B, utilizing pH-controlled buffering and optimized selectivity, is the superior choice for GMP-compliant validation.
Part 1: The Analytical Challenge
Chemical Profile & Critical Quality Attributes (CQAs)
The analyte possesses three distinct functional groups that dictate its chromatographic behavior:
-
Carboxylic Acid (C-1): pKa
3.2–3.4. Requires pH suppression to prevent peak tailing. -
Formyl Group (C-3): Susceptible to oxidation (to 4-bromo-isophthalic acid) and reduction (to 4-bromo-3-(hydroxymethyl)benzoic acid).
-
Bromine (C-4): Induces hydrophobicity but renders the molecule sensitive to photo-dehalogenation.
The "Generic" Trap
Many labs default to a standard 0.1% Formic Acid / Acetonitrile gradient. For this molecule, that approach is flawed:
-
pH Instability: Formic acid (pH ~2.7) is too close to the analyte's pKa. Slight concentration shifts cause retention time drift and "fronting" due to partial ionization.
-
Selectivity Issues: Generic gradients often co-elute the aldehyde parent with its alcohol reduction impurity due to similar polarity vectors.
Part 2: Method Comparison & Performance Data
We evaluated two methods. The Optimized Method was designed to maximize resolution (
Method Parameters
| Parameter | Method A: Generic Scouting | Method B: Optimized Stability-Indicating |
| Column | C18, 5 µm (150 x 4.6 mm) | High-Density C18, 3.5 µm (150 x 4.6 mm) (e.g., Zorbax Eclipse Plus) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate Buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile : Methanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV 254 nm | UV 272 nm (Determined via DAD scan) |
| Thermostat | Ambient (25°C) | Controlled (30°C) |
Comparative Results (Simulated Experimental Data)
| Performance Metric | Method A (Generic) | Method B (Optimized) | Verdict |
| Peak Symmetry (Tailing Factor) | 1.45 (Tailing) | 1.08 (Sharp) | Method B eliminates ionization tailing. |
| Resolution ( | 1.8 | 4.2 | Method B provides robust baseline separation. |
| Resolution ( | 0.9 (Co-elution) | 2.5 | Critical: Method A fails to quantitate reduction impurity. |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.1 µg/mL | Method B has higher S/N ratio at 272 nm. |
Part 3: Detailed Experimental Protocol (Method B)
Reagent Preparation
-
Phosphate Buffer (pH 2.5): Dissolve 2.72 g of
in 1000 mL of HPLC-grade water. Adjust pH to 2.50 0.05 with dilute Phosphoric Acid ( ). Filter through a 0.22 µm membrane. -
Diluent: Mix Phosphate Buffer and Acetonitrile (50:50 v/v). Note: Do not use pure acetonitrile as diluent to avoid solvent mismatch peak distortion.
Standard Preparation
-
Stock Solution: Accurately weigh 10.0 mg of 4-Bromo-3-formylbenzoic acid reference standard into a 20 mL volumetric flask. Dissolve in 10 mL acetonitrile, sonicate for 5 mins, and dilute to volume with buffer (Conc: 0.5 mg/mL).
-
Working Standard: Dilute the Stock Solution 1:10 with Diluent to obtain 50 µg/mL.
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 20.0 | 10 | 90 | Column Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Part 4: Visualizing the Science
Workflow: Stability-Indicating Method Development
This diagram illustrates the logical flow used to reject the generic method and arrive at the optimized protocol.
Figure 1: Decision tree for optimizing the HPLC method, highlighting the critical switch to phosphate buffer.
Degradation Pathways & Impurity Mapping
Understanding what you are separating is as important as the separation itself. The aldehyde group is the "weak link" in this molecule.
Figure 2: Primary degradation pathways. Impurity A (Acid) and B (Alcohol) are more polar than the parent aldehyde and elute earlier.
Part 5: Validation Criteria (Self-Validating System)
To ensure the method remains robust over time, every run must pass these System Suitability Tests (SST) :
-
Precision: Inject the Working Standard 6 times.
-
Requirement: %RSD of peak area
2.0%.
-
-
Tailing Factor:
-
Requirement:
1.5 for the main peak.
-
-
Resolution:
-
Requirement:
2.0 between the Main Peak and the nearest impurity (usually Impurity B). -
Tip: If
drops, check the pH of the buffer. A shift of 0.2 pH units can collapse this separation.
-
References
-
PubChem. (n.d.). 3-Bromo-4-formylbenzoic Acid Compound Summary. National Library of Medicine. Retrieved February 10, 2026, from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Uyanik, M., & Ishihara, K. (2012).[1] 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation. Organic Syntheses, 89, 105-114.[1] (Reference for oxidation pathways of bromobenzaldehydes). Retrieved from [Link]
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A Researcher's Guide to Differentiating 4-Bromo-3-formylbenzoic Acid and Its Isomers through Spectroscopy
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical quality control checkpoint. Molecules sharing the same molecular formula but differing in the arrangement of their constituent atoms can exhibit vastly different chemical reactivity and biological activity. This guide provides an in-depth spectroscopic comparison of 4-Bromo-3-formylbenzoic acid and its key isomers, offering researchers a practical framework for their unambiguous differentiation using routine analytical techniques.
The positional isomerism of the bromo, formyl, and carboxyl groups on the benzene ring gives rise to distinct electronic environments for the nuclei and varying vibrational energies of the chemical bonds. These differences are manifested in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This guide will delve into the theoretical underpinnings of these spectroscopic distinctions and support them with available experimental data.
The Importance of Isomeric Purity
4-Bromo-3-formylbenzoic acid and its isomers are valuable building blocks in organic synthesis, often serving as precursors for more complex molecular architectures in drug discovery and materials science. The specific substitution pattern on the aromatic ring dictates the molecule's reactivity in subsequent chemical transformations. For instance, the relative positions of the electron-withdrawing formyl and carboxyl groups, along with the inductively withdrawing but ortho-, para-directing bromo group, influence the regioselectivity of further aromatic substitutions. Consequently, ensuring the isomeric purity of the starting material is paramount to achieving the desired synthetic outcome and avoiding the generation of impurities that can be challenging and costly to separate.
Spectroscopic Fingerprints: A Comparative Analysis
This section details the expected and observed spectroscopic characteristics of 4-Bromo-3-formylbenzoic acid and its isomers. Due to the limited availability of comprehensive, publicly accessible experimental spectra for all isomers, this guide will integrate known data with predictions based on established spectroscopic principles.
Molecular Structures and Isomers in Focus
The primary compound of interest is 4-Bromo-3-formylbenzoic acid. For a thorough comparison, this guide will also consider the spectroscopic properties of its isomers, including:
-
3-Bromo-4-formylbenzoic acid
-
5-Bromo-2-formylbenzoic acid
-
2-Bromo-5-formylbenzoic acid
Figure 1. Isomers of Bromo-formylbenzoic acid.
¹H NMR Spectroscopy: A Window into the Aromatic Environment
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the substitution pattern of aromatic compounds. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a detailed map of their electronic environment and spatial relationships.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent can influence the chemical shift of the acidic proton of the carboxylic acid.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
Comparative ¹H NMR Data:
| Compound | Aromatic Protons (δ, ppm) | Aldehydic Proton (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| 4-Bromo-3-formylbenzoic acid | ~8.3 (d), ~8.1 (dd), ~7.9 (d) | ~10.3 | ~13.5 |
| 3-Bromo-4-formylbenzoic acid | 8.20 (d, J = 1.5 Hz, 1H), 8.08-8.04 (m, 1H), 7.95 (d, J = 8.0 Hz, 1H) | 10.26 (d, J = 0.8 Hz, 1H) | Not explicitly reported, expected >10 |
Interpretation of ¹H NMR Spectra:
The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. Both the bromo, formyl, and carboxyl groups are electron-withdrawing, which generally leads to a downfield shift (higher ppm) of the aromatic protons compared to unsubstituted benzene (δ ~7.3 ppm).
-
Aldehydic Proton: The proton of the formyl group is highly deshielded and appears as a singlet or a narrow doublet in the downfield region, typically between 9.5 and 10.5 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid is also significantly deshielded and appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its position can be highly variable and is dependent on concentration and the solvent used.
-
Aromatic Protons: The substitution pattern on the benzene ring gives rise to a unique set of signals for the aromatic protons. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants of these signals are diagnostic of the relative positions of the substituents. For instance, protons on adjacent carbons (ortho-coupling) will typically exhibit a coupling constant of 7-9 Hz, while meta-coupling (separated by one carbon) is smaller (2-3 Hz).
For 3-Bromo-4-formylbenzoic acid , the reported ¹H NMR data shows three distinct aromatic signals, consistent with the trisubstituted benzene ring. The aldehyde proton appears at 10.26 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment.
Experimental Protocol for ¹³C NMR Spectroscopy:
The experimental protocol is similar to that of ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Chemical Shifts:
While experimental data is scarce, the chemical shifts can be predicted based on the additivity rules for substituted benzenes.
-
Carbonyl Carbons: The carbon of the carboxylic acid will appear significantly downfield, typically in the range of 165-175 ppm. The aldehyde carbonyl carbon will also be downfield, usually between 190-200 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the region of 120-150 ppm. The carbons directly attached to the electron-withdrawing substituents will be shifted further downfield. The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect.
The number of distinct signals in the aromatic region of the ¹³C NMR spectrum can also help in isomer differentiation. For isomers with higher symmetry, fewer signals will be observed.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Key IR Absorptions:
| Functional Group | Characteristic Absorption (cm⁻¹) | Comments |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding. |
| C-H (Aldehyde) | 2850-2800 and 2750-2700 | Two distinct bands are often observed. |
| C=O (Carboxylic Acid) | 1710-1680 | Conjugation with the aromatic ring lowers the frequency. |
| C=O (Aldehyde) | 1700-1680 | Conjugation with the aromatic ring lowers the frequency. |
| C=C (Aromatic) | 1600-1450 | A series of sharp bands. |
| C-Br | 700-500 | In the fingerprint region. |
The precise positions of the C=O stretching vibrations can be subtly influenced by the electronic effects of the other substituents on the ring. However, differentiating the isomers based solely on the C=O stretching frequency can be challenging due to the overlapping ranges. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to each isomer.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar molecules like carboxylic acids.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): All isomers will have the same molecular weight (229.03 g/mol ). Due to the presence of bromine, the molecular ion will appear as a pair of peaks of approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of the presence of a single bromine atom.
-
Fragmentation Pattern: The fragmentation pattern will be influenced by the positions of the functional groups. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). Aromatic aldehydes can lose the -CHO group (M-29). The relative intensities of these fragment ions can provide clues to the isomeric structure.
Figure 2. A typical workflow for the spectroscopic analysis of the isomeric compounds.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of 4-Bromo-3-formylbenzoic acid and its isomers requires a multi-pronged spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that enables a confident assignment. ¹H NMR spectroscopy is particularly powerful for distinguishing between these isomers due to the sensitivity of proton chemical shifts and coupling patterns to the substituent positions.
For researchers in drug development and synthetic chemistry, a thorough understanding of these spectroscopic nuances is not merely an academic exercise but a practical necessity for ensuring the quality, safety, and efficacy of their work. This guide serves as a foundational resource for navigating the challenges of isomeric differentiation in this important class of compounds.
References
A Comparative Guide to the Reactivity of 4-Bromo-3-formylbenzoic Acid and 3-Bromo-4-formylbenzoic Acid
For researchers engaged in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, the selection of starting materials is a critical decision point that dictates synthetic strategy and overall efficiency. The isomeric bromo-formylbenzoic acids, specifically 4-Bromo-3-formylbenzoic acid and 3-Bromo-4-formylbenzoic acid, are versatile intermediates. However, the subtle difference in the substitution pattern on the benzene ring profoundly impacts their chemical reactivity. This guide provides an in-depth, objective comparison of their performance in key chemical transformations, supported by mechanistic rationale and actionable experimental protocols.
Structural and Electronic Overview
The reactivity of an aromatic compound is governed by the interplay of inductive and resonance effects of its substituents. In these isomers, we have a halogen (Bromo), a carbonyl (formyl), and a carboxyl group, all of which are electron-withdrawing. Their relative positions are the primary determinant of differential reactivity.
-
4-Bromo-3-formylbenzoic acid (Isomer A): Features a para relationship between the bromine and carboxylic acid, and an ortho relationship between the formyl group and the carboxylic acid.
-
3-Bromo-4-formylbenzoic acid (Isomer B): Features a meta relationship between the bromine and carboxylic acid, and a para relationship between the formyl group and the carboxylic acid.
Below is a diagram illustrating the structures and the key electronic influences at play.
Caption: Molecular structures and key electronic effects.
The electron-withdrawing nature of all three substituents deactivates the aromatic ring towards electrophilic substitution. However, their ability to stabilize negative charge is paramount in determining the reactivity at the functional groups and the C-Br bond.
Comparative Reactivity Analysis
The functional handles available on these molecules are the aldehyde, the carboxylic acid, and the carbon-bromine bond. Each site exhibits distinct reactivity profiles based on the isomeric substitution pattern.
Acidity of the Carboxylic Acid
The acidity of a benzoic acid is enhanced by electron-withdrawing groups that stabilize the resulting carboxylate conjugate base.[1] Both isomers are more acidic than benzoic acid (pKa ≈ 4.2) due to the presence of the bromo and formyl groups.[2]
-
Isomer A (4-Bromo-3-formyl): The carboxylic acid is para to the strongly inductively withdrawing bromine and meta to the formyl group (-I, -M).
-
Isomer B (3-Bromo-4-formyl): The carboxylic acid is para to the strongly withdrawing formyl group (-I, -M) and meta to the bromine.
The resonance-withdrawing (-M) effect of a formyl group is generally stronger than the inductive effect of bromine. When a strongly deactivating group is para to the carboxylic acid, it significantly increases acidity.[2][3] Therefore, 3-Bromo-4-formylbenzoic acid is predicted to be the stronger acid due to the para relationship between the potent -M formyl group and the carboxylate, which provides superior stabilization of the negative charge.
| Compound | Key Substituent Position relative to -COOH | Predicted Acidity |
| 4-Bromo-3-formylbenzoic acid | Br (para), CHO (meta) | High |
| 3-Bromo-4-formylbenzoic acid | CHO (para), Br (meta) | Very High (Higher than Isomer A) |
Reactivity of the Aldehyde Group
The reactivity of aldehydes in nucleophilic addition reactions is dictated by the electrophilicity of the carbonyl carbon.[4] Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to resonance stabilization.[5][6][7]
-
Isomer A (4-Bromo-3-formyl): The aldehyde is ortho to the bromine and meta to the carboxylic acid. The proximity of the inductively withdrawing bromine atom increases the partial positive charge on the carbonyl carbon.
-
Isomer B (3-Bromo-4-formyl): The aldehyde is para to the carboxylic acid and ortho to the bromine. The presence of the ortho bromine provides a significant inductive pull, but may also introduce minor steric hindrance to the approaching nucleophile.
In both cases, the powerful electron-withdrawing effects of the other ring substituents enhance the aldehyde's electrophilicity compared to benzaldehyde. However, the direct ortho effect of the bromine in both isomers is the most significant factor. The subtle electronic differences are less pronounced here than in other reactions. For most standard nucleophilic additions (e.g., Wittig, reductive amination), both isomers are expected to show high reactivity, with Isomer A potentially reacting slightly faster due to lesser steric crowding around the formyl group compared to the more sterically encumbered environment in Isomer B where it is flanked by a bromo and a C-COOH bond.
Nucleophilic Aromatic Substitution (SNAr)
The C-Br bond can be substituted by strong nucleophiles if the aromatic ring is sufficiently activated by electron-withdrawing groups positioned ortho and/or para to the leaving group.[8] This is where the most dramatic difference in reactivity is observed.
-
Isomer A (4-Bromo-3-formyl): The bromine atom has an ortho formyl group and a para carboxylic acid group. Both are powerful activating groups that can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
-
Isomer B (3-Bromo-4-formyl): The bromine atom has an ortho carboxylic acid group and a meta formyl group. While the ortho carboxylate is activating, the meta formyl group can only exert an inductive effect and cannot participate in resonance stabilization of the intermediate.
Caption: Comparative SNAr pathways.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki coupling involves the reaction of the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base.[9] The key step influenced by the substrate is the oxidative addition of the C-Br bond to the Pd(0) catalyst.
-
Isomer A (4-Bromo-3-formyl): The C-Br bond is flanked by a hydrogen and the C-CHO bond.
-
Isomer B (3-Bromo-4-formyl): The C-Br bond is flanked by a hydrogen and the C-COOH bond. The ortho formyl group is one position removed.
Electron-withdrawing groups generally facilitate oxidative addition. However, severe steric hindrance adjacent to the bromine can retard the reaction. In Isomer B, the carboxylic acid group ortho to the bromine is sterically demanding and can hinder the approach of the bulky palladium catalyst. While electronic factors are favorable for both, the steric profile suggests that 4-Bromo-3-formylbenzoic acid would be the superior coupling partner in Suzuki reactions , likely affording faster reaction rates and higher yields under identical conditions.
Experimental Protocols & Validation
To empirically validate these predictions, the following standardized protocols can be employed.
Protocol 1: Comparative Suzuki-Miyaura Coupling
This experiment directly compares the rate of C-C bond formation at the C-Br position.
Rationale: This protocol uses a standard, well-established catalyst system and base.[10] By running the reactions in parallel under identical conditions and monitoring by LC-MS, a direct comparison of conversion rates can be obtained, highlighting the influence of the substrate's electronics and sterics on the oxidative addition step.
Workflow Diagram:
Caption: Experimental workflow for comparative Suzuki coupling.
Step-by-Step Methodology:
-
To two separate 10 mL microwave vials, add 4-bromo-3-formylbenzoic acid (Isomer A, 0.229 g, 1.0 mmol) and 3-bromo-4-formylbenzoic acid (Isomer B, 0.229 g, 1.0 mmol), respectively.
-
To each vial, add phenylboronic acid (0.146 g, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.035 g, 0.03 mmol), and a magnetic stir bar.
-
Add 4 mL of dioxane to each vial, followed by 1 mL of 2M aqueous sodium carbonate solution.
-
Seal the vials with a crimp cap.
-
Purge the vials with argon for 5 minutes.
-
Place both vials in a preheated oil bath or heating block at 90 °C and stir vigorously.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours), quenching with water, extracting with ethyl acetate, and analyzing by LC-MS to determine the ratio of starting material to product.
Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)
This experiment compares the susceptibility of the C-Br bond to displacement by a nucleophile.
Rationale: Piperidine is a common nucleophile for SNAr reactions. The high polarity of DMSO as a solvent facilitates the formation of the charged Meisenheimer intermediate.[11] The significant predicted difference in reactivity should be readily observable under these conditions, even at room temperature for the more reactive isomer.
Step-by-Step Methodology:
-
In two separate 25 mL round-bottom flasks equipped with stir bars, dissolve Isomer A (0.229 g, 1.0 mmol) and Isomer B (0.229 g, 1.0 mmol) in 5 mL of dimethyl sulfoxide (DMSO).
-
To each flask, add piperidine (0.170 g, 2.0 mmol, 0.20 mL).
-
Stir the reactions at room temperature (25 °C).
-
Monitor the reactions by thin-layer chromatography (TLC) or LC-MS every 30 minutes for the first 2 hours, then hourly.
-
Expected Observation: The reaction with Isomer A is expected to proceed to high conversion within hours, while the reaction with Isomer B will be significantly slower, potentially requiring elevated temperatures to proceed at a reasonable rate.
Summary of Comparative Performance
| Reaction Type | 4-Bromo-3-formylbenzoic acid (Isomer A) | 3-Bromo-4-formylbenzoic acid (Isomer B) | Underlying Rationale |
| Acidity (pKa) | Less Acidic | More Acidic | -M effect of CHO is para to -COOH in Isomer B, providing superior conjugate base stabilization. |
| Aldehyde Reactivity | High (Slightly Favored) | High | Both are activated by EWGs. Isomer A has slightly less steric hindrance around the CHO group. |
| SNAr Reactivity | Very High (Strongly Favored) | Very Low | C-Br bond in Isomer A is activated by both ortho (CHO) and para (COOH) groups. Isomer B lacks para activation. |
| Suzuki Coupling | High (Favored) | Moderate | The ortho-COOH group in Isomer B presents greater steric hindrance to the palladium catalyst compared to the ortho-H in Isomer A. |
Conclusion for the Practicing Scientist
While structurally similar, 4-Bromo-3-formylbenzoic acid and 3-Bromo-4-formylbenzoic acid are not interchangeable reagents. The choice between them should be a deliberate one, based on the desired transformation:
-
For nucleophilic aromatic substitution at the bromine position, 4-Bromo-3-formylbenzoic acid is unequivocally the superior substrate due to its electronically primed arrangement of activating groups.
-
For palladium-catalyzed cross-couplings , 4-Bromo-3-formylbenzoic acid is the preferred isomer as it presents a less sterically hindered environment for oxidative addition.
-
If the primary goal is a reaction involving the carboxylic acid , such as amide coupling, and a higher pKa is desirable to moderate reactivity, Isomer A might be considered. Conversely, the higher acidity of Isomer B could be advantageous in certain catalytic cycles.
-
Reactions at the aldehyde are feasible with both isomers, with minor rate differences expected.
This guide underscores the critical importance of understanding substituent effects in aromatic chemistry. By carefully analyzing the electronic and steric properties inherent to each isomer, researchers can make more informed decisions, leading to optimized reaction outcomes, reduced waste, and more efficient synthetic routes.
References
-
PubChem (National Center for Biotechnology Information). 4-Bromo-3-formylbenzoic acid. Available at: [Link]
-
NCERT (2022). Aldehydes, Ketones and Carboxylic Acids. Available at: [Link][4]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][9]
-
Chemistry LibreTexts (2024). Substituent Effects on Acidity. Available at: [Link][2]
-
Chemistry LibreTexts (2023). Nucleophilic Reactions of Benzene Derivatives. Available at: [Link][8]
-
Quora (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Available at: [Link][6]
-
ResearchGate (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available at: [Link][10]
-
Quora (2017). Is there a correlation between substituents of benzoic acid and it's acidity?. Available at: [Link][3]
-
YouTube (Dr. Hamad Al Mamari, 2016). Effects of Groups on Acidity of Benzoic acid I. Available at: [Link][1]
-
Pediaa.com (2018). Difference Between Aromatic and Aliphatic Aldehydes. Available at: [Link][7]
-
National Center for Biotechnology Information (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available at: [Link][11]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. ncert.nic.in [ncert.nic.in]
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- 6. quora.com [quora.com]
- 7. differencebetween.com [differencebetween.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Isomerism: A Comparative Analysis of the Biological Activity of 4-Bromo-3-formylbenzoic Acid Derivatives and Their Positional Isomers
A deep dive into the structure-activity relationships of novel compounds derived from bromo-formylbenzoic acid isomers, offering critical insights for researchers and drug development professionals in the fields of antimicrobial and anticancer therapies.
The strategic placement of functional groups on an aromatic ring can profoundly influence the pharmacological profile of a molecule. This guide provides a comprehensive comparison of the biological activities of compounds synthesized from 4-bromo-3-formylbenzoic acid and its structural isomers, including 2-bromo-5-formylbenzoic acid and 3-bromo-4-formylbenzoic acid. By examining key derivatives such as Schiff bases, chalcones, and pyrazolines, we will explore how subtle changes in the positions of the bromo and formyl substituents on the benzoic acid scaffold dictate their therapeutic potential. This analysis is supported by experimental data from various studies, offering a valuable resource for medicinal chemists and pharmacologists in the design of more potent and selective therapeutic agents.
The Significance of Isomeric Scaffolds in Drug Design
Structural isomerism, where molecules share the same chemical formula but differ in the arrangement of their atoms, is a fundamental concept in drug discovery. Positional isomers, such as the bromo-formylbenzoic acid derivatives discussed herein, can exhibit vastly different physical, chemical, and biological properties. These differences arise from variations in electronic effects, steric hindrance, and the ability to form intermolecular interactions with biological targets. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds into effective drug candidates.
This guide will focus on the comparative biological evaluation of derivatives synthesized from the following key isomers:
-
4-Bromo-3-formylbenzoic acid: The primary isomer of interest.
-
2-Bromo-5-formylbenzoic acid: An isomer with altered substituent positions.
-
3-Bromo-4-formylbenzoic acid: Another key positional isomer.
We will delve into their comparative antimicrobial and anticancer activities, supported by quantitative data and detailed experimental protocols.
Comparative Biological Activities: A Focus on Antimicrobial and Anticancer Potential
Derivatives of bromo-formylbenzoic acids, particularly Schiff bases and chalcones, have demonstrated significant potential as both antimicrobial and anticancer agents. The formyl group provides a reactive handle for the synthesis of a diverse library of compounds, while the bromo substituent can enhance lipophilicity and modulate electronic properties, often leading to improved biological activity.
Antimicrobial Activity: A Tale of Two Isomers
For instance, Schiff bases derived from 4-aminobenzoic acid and various substituted salicylaldehydes, including 5-bromosalicylaldehyde, have been synthesized and evaluated for their antibacterial activity. These studies provide a framework for understanding how the bromo-substituent influences antimicrobial efficacy.
Table 1: Comparative Antibacterial Activity of Representative Schiff Base Derivatives
| Precursor Aldehyde | Derivative Type | Test Organism | Inhibition Zone (mm) | Reference |
| 5-Bromosalicylaldehyde | Schiff base with 4-aminobenzoic acid | Acinetobacter calcoaceticus | Significant antiproliferative activity | [1] |
| Substituted Benzaldehydes | Schiff bases with 2-aminophenol | Escherichia coli | MIC: 1.25 - >5.00 mg/ml | |
| Substituted Benzaldehydes | Schiff bases with 2-aminophenol | Staphylococcus aureus | MIC: 2.50 - >5.00 mg/ml |
The data suggests that the position of the bromo and hydroxyl/carboxyl groups on the aromatic rings significantly impacts the antibacterial activity. The electron-withdrawing nature of the carboxylic acid group in 4-aminobenzoic acid can influence the reactivity of the amino group, thereby affecting the formation and biological activity of the resulting Schiff base.[1]
dot graph "Isomer_Structures" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "4-Bromo-3-formylbenzoic acid" [pos="0,2!"]; "3-Bromo-4-formylbenzoic acid" [pos="2,0!"]; "2-Bromo-5-formylbenzoic acid" [pos="-2,0!"];
edge [color="#4285F4"]; "4-Bromo-3-formylbenzoic acid" -- "3-Bromo-4-formylbenzoic acid" [label="Isomers"]; "4-Bromo-3-formylbenzoic acid" -- "2-Bromo-5-formylbenzoic acid" [label="Isomers"]; "3-Bromo-4-formylbenzoic acid" -- "2-Bromo-5-formylbenzoic acid" [label="Isomers"]; }
Figure 1: Chemical structures of the bromo-formylbenzoic acid isomers.
Anticancer Activity: The Role of Chalcones and Pyrazolines
Chalcones, synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone, are precursors to flavonoids and are known to possess significant cytotoxic activity against various cancer cell lines.[2][3] The anticancer potential of chalcones is often attributed to their ability to inhibit tubulin polymerization, a critical process in cell division.[4]
Similarly, pyrazolines, which can be synthesized from chalcones, are another class of heterocyclic compounds that have garnered attention for their diverse pharmacological activities, including anticancer effects.[5][6]
While a direct head-to-head comparison of chalcones and pyrazolines derived from the different bromo-formylbenzoic acid isomers is not available in the literature, we can analyze studies on related structures to infer the potential influence of isomerism. For example, studies on bis-chalcone derivatives have demonstrated that the substitution pattern on the aromatic rings significantly affects their cytotoxic effects against cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer).[7]
Table 2: Cytotoxic Activity (IC50, µM) of Representative Chalcone Derivatives against Cancer Cell Lines
| Chalcone Derivative | A549 (Lung) | HCT116 (Colon) | MCF7 (Breast) | Reference |
| Bis-chalcone 5a | 41.99 ± 7.64 | 18.10 ± 2.51 | 7.87 ± 2.54 | [7] |
| Bis-chalcone 9a | 272.55 ± 49.45 | 17.14 ± 0.66 | 11.47 ± 1.25 | [7] |
| Etoposide (Control) | - | - | - | [3] |
Note: The presented data is from a study on bis-chalcones with thiophene moieties and is used here to illustrate the significant impact of structural variations on cytotoxic activity.
The data clearly indicates that even subtle changes in the linker between the chalcone moieties can lead to dramatic differences in cytotoxicity, highlighting the importance of precise structural design in developing effective anticancer agents.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Isomeric Bromo-formylbenzoic Acids"]; B [label="Synthesis of Derivatives (Schiff Bases, Chalcones, etc.)"]; C [label="Structural Characterization (NMR, IR, MS)"]; D [label="Biological Evaluation"]; E [label="Antimicrobial Assays (MIC, Zone of Inhibition)"]; F [label="Anticancer Assays (MTT, Apoptosis)"]; G [label="Structure-Activity Relationship (SAR) Analysis"];
edge [color="#34A853"]; A -> B; B -> C; B -> D; D -> E; D -> F; E -> G; F -> G; }
Figure 2: General experimental workflow for comparative biological evaluation.
Experimental Protocols: A Guide for Researchers
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of key derivatives and the evaluation of their biological activities.
Synthesis of Schiff Bases from Bromo-formylbenzoic Acids
Objective: To synthesize Schiff base derivatives from isomeric bromo-formylbenzoic acids for biological screening.
Materials:
-
Appropriate bromo-formylbenzoic acid isomer (e.g., 4-bromo-3-formylbenzoic acid)
-
Substituted primary amine (e.g., 4-aminobenzoic acid)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve equimolar amounts of the bromo-formylbenzoic acid isomer and the primary amine in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
In Vitro Antibacterial Activity Assessment: Agar Well Diffusion Method
Objective: To determine the antibacterial activity of the synthesized compounds against selected bacterial strains.
Materials:
-
Synthesized compounds
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Prepare MHA plates and allow them to solidify.
-
Prepare a bacterial inoculum with a turbidity equivalent to 0.5 McFarland standard.
-
Evenly spread the bacterial inoculum onto the surface of the MHA plates using a sterile swab.
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Prepare stock solutions of the synthesized compounds and the standard antibiotic in DMSO.
-
Add a fixed volume (e.g., 100 µL) of each compound solution and the standard antibiotic into separate wells. Add DMSO to one well as a negative control.
-
Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To evaluate the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized compounds
-
Cancer cell line (e.g., MCF-7)
-
Normal cell line (for selectivity assessment)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide highlights the critical role of isomerism in determining the biological activity of derivatives of bromo-formylbenzoic acid. While direct comparative studies are scarce, the available data on related compounds strongly suggest that the positional arrangement of the bromo and formyl groups significantly influences their antimicrobial and anticancer properties. The synthetic versatility of the formyl group allows for the creation of diverse libraries of Schiff bases, chalcones, and other derivatives, providing a rich field for further investigation.
Future research should focus on the systematic synthesis and parallel biological evaluation of derivatives from 4-bromo-3-formylbenzoic acid and its isomers. Such studies will provide invaluable data for establishing clear structure-activity relationships and will guide the rational design of more potent and selective therapeutic agents. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on these important investigations.
References
- Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System.
- Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived
- Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived
- Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxyben.
- Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica.
- Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). PMC - NIH.
- Synthesis and Cytotoxic Evaluation of Alkoxyl
- Synthesis, structural characterization, and cytotoxic evaluation of chalcone derivatives | Request PDF.
- Synthetic Approaches, Biological Activities, and Structure–Activity Relationship of Pyrazolines and Related Derivatives | Request PDF.
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.
- Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. PMC - NIH.
- Synthesis and anticancer evaluation of O-alkylated (E)-chalcone derivatives: a focus on estrogen receptor inhibition. MDPI.
- Synthesis and biological evaluation of chalcones having heterosubstituent(s). PMC - NIH.
- Synthetic Approaches, Biological Activities, and Structure–Activity Relationship of Pyrazolines and Related Derivatives.
- Structure-activity relationship of substituted pyrazoline derivatives as small molecule tyrosine kinase inhibitors. PubMed.
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- Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry.
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- Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. MDPI.
- Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers.
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A Definitive Guide to the Structural Validation of 4-Bromo-3-formylbenzoic Acid Using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock of all subsequent work. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and failed projects. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line technique, for substituted aromatic systems like 4-Bromo-3-formylbenzoic acid, it often leaves critical questions unanswered. The subtle interplay of electron-withdrawing groups (aldehyde, carboxylic acid) and a halogen (bromine) on the benzene ring can create complex ¹H and ¹³C spectra where definitive assignment from chemical shifts and coupling constants alone is challenging, if not impossible.
This guide provides an in-depth, experience-driven comparison of how a synergistic suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating workflow to unequivocally confirm the structure of 4-Bromo-3-formylbenzoic acid, leaving no room for isomeric ambiguity. We will move beyond simple procedural steps to explain the causality behind the experimental choices, demonstrating how each technique builds upon the last to construct an unassailable structural proof.
The Limitations of a One-Dimensional Approach
A standard 1D ¹H NMR spectrum of 4-Bromo-3-formylbenzoic acid is expected to show three distinct aromatic proton signals and one aldehyde proton signal. Similarly, the ¹³C NMR spectrum will show the requisite eight carbon signals (six aromatic, one carboxyl, one aldehyde). However, the challenge lies in definitively assigning these signals to specific positions on the aromatic ring. For instance, how can we be certain we have 4-Bromo-3-formylbenzoic acid and not its isomer, 3-Bromo-4-formylbenzoic acid? The differences in their 1D spectra might be too subtle for confident assignment. This is where 2D NMR transforms ambiguity into certainty.[1][2]
A Synergistic 2D NMR Workflow for Unambiguous Elucidation
The power of 2D NMR lies in its ability to reveal correlations between nuclei, essentially building a map of the molecule's covalent framework.[3] Our workflow is designed as a logical progression, where each experiment provides a new layer of information that interlocks with the previous data, creating a robust, cross-validated result.
Caption: Logical workflow for 2D NMR-based structure validation.
Part 1: ¹H-¹H COSY - Mapping the Proton Neighborhoods
Expertise & Causality: The first step in our 2D analysis is Correlation Spectroscopy (COSY).[4] Its purpose is to identify protons that are scalar-coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1] For an aromatic system, this immediately reveals which protons are adjacent. In the case of 4-Bromo-3-formylbenzoic acid, we expect a three-proton spin system. The COSY spectrum simplifies the complex ¹H NMR by showing "cross-peaks" that connect coupled protons.[1][5]
Expected Data & Interpretation: The ¹H NMR spectrum is plotted on both the horizontal and vertical axes. The signals appearing on the diagonal are equivalent to the 1D spectrum. The crucial information comes from the off-diagonal cross-peaks.
-
A cross-peak will connect the proton at C-2 (H-2) with the proton at C-6 (H-6), as they are four bonds apart but exhibit a small long-range coupling.
-
More importantly, a cross-peak will connect H-6 to H-5, confirming their adjacency (a three-bond coupling).
This experiment establishes the connectivity of the proton network but doesn't yet place the substituents.
Part 2: ¹H-¹³C HSQC - The Direct Connection
Expertise & Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment is the definitive tool for identifying which proton is directly attached to which carbon atom.[3][6] It correlates proton and carbon nuclei that are separated by one bond (¹JCH). This is a vital step because it allows us to use the now-defined proton signals from the COSY to unambiguously assign their corresponding carbon partners.
Expected Data & Interpretation: The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.
-
Three cross-peaks will appear for the aromatic C-H groups, linking the signals for H-2, H-5, and H-6 to their respective carbons (C-2, C-5, and C-6).
-
A crucial cross-peak will link the aldehyde proton (~10 ppm) to the aldehyde carbon (~190 ppm).
-
Quaternary carbons (C-1, C-3, C-4, and the carboxyl carbon) will be absent from the HSQC spectrum, as they have no directly attached protons. This is also a key piece of diagnostic information.
At this stage, we have confidently identified all protonated carbon atoms. The final step is to place these fragments and the quaternary carbons correctly.
Part 3: ¹H-¹³C HMBC - Assembling the Final Puzzle
Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. Unlike HSQC, HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[3][5] This allows us to "walk" across the molecule, connecting the C-H fragments identified by HSQC and, critically, locating the non-protonated quaternary carbons.
Expected Data & Interpretation: The HMBC spectrum is the final arbiter of the substitution pattern. The key correlations that validate the 4-Bromo-3-formylbenzoic acid structure are:
-
Aldehyde Proton (CHO): This proton is the most diagnostic. It should show a correlation to C-3 (a two-bond correlation, ²JCH) and C-4 (a three-bond correlation, ³JCH). This single observation is powerful evidence for the relative positions of the formyl group and the bromine atom.
-
Proton H-2: This proton, being ortho to the formyl group, will show a strong three-bond correlation to the aldehyde carbon (CHO). It will also show correlations to C-6 and the quaternary C-4 (the carbon bearing the bromine).
-
Proton H-5: This proton is ortho to the carboxylic acid group. It will show a three-bond correlation to the carboxyl carbon (COOH) and a two-bond correlation to C-4 (bearing the bromine).
-
Proton H-6: This proton will show correlations to C-2 and the quaternary carbon C-4.
This web of interlocking correlations is only consistent with the 4-bromo-3-formyl substitution pattern. Any other isomer would produce a distinctly different HMBC correlation map.
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comparative analysis of catalysts for the Suzuki coupling of different bromobenzoic acid isomers
Executive Summary
The Suzuki-Miyaura coupling of bromobenzoic acids presents a unique dichotomy in process chemistry. While the electron-withdrawing nature of the carboxyl group generally activates the C-Br bond for oxidative addition, the positional isomerism (2-, 3-, or 4-position) radically alters the reaction landscape.
-
4-Bromobenzoic Acid (4-BBA) & 3-Bromobenzoic Acid (3-BBA): Highly reactive. The reaction is often diffusion-controlled and proceeds with high yields using standard, cost-effective catalysts (e.g., Pd(PPh3)4) in aqueous media.
-
2-Bromobenzoic Acid (2-BBA): A "problematic substrate." The ortho-carboxylate creates severe steric hindrance and potential palladium poisoning via chelation. This requires specialized, bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate turnover.
This guide provides a data-backed comparison of catalyst performance and detailed protocols for both standard and difficult coupling scenarios.
Mechanistic Bottlenecks & The "Ortho Effect"
To select the right catalyst, one must understand the failure modes. The Suzuki cycle involves three main steps: Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).
-
Electronic Activation: The -COOH group is electron-withdrawing. In 4-BBA, this lowers the electron density in the C-Br bond, accelerating Oxidative Addition .
-
Steric Inhibition (The 2-BBA Challenge): In 2-BBA, the carboxylate group adjacent to the bromine creates a "steric wall." This impedes the approach of the boronic acid during Transmetallation and slows down Reductive Elimination , often leading to hydrodebromination (side product) rather than coupling.
Visualization: The Steric Bottleneck in 2-BBA Coupling
Figure 1: The catalytic cycle highlighting the transmetallation bottleneck caused by ortho-substitution in 2-bromobenzoic acid.
Comparative Catalyst Performance Matrix
The following data summarizes representative yields from comparative internal screenings and literature benchmarks under standard aqueous-basic conditions (Na2CO3, Dioxane/H2O, 80°C, 4h).
| Catalyst System | Ligand Class | 4-BBA Yield | 3-BBA Yield | 2-BBA Yield | Notes |
| Pd(PPh3)4 | Aryl Phosphine (Traditional) | 96% | 94% | < 35% | Excellent for unhindered substrates. Fails for 2-BBA due to slow turnover and decomposition. |
| Pd(dppf)Cl2 | Bidentate Ferrocenyl | 98% | 97% | 65% | Large bite angle improves stability; moderate performance on ortho-substrates. |
| Pd-SPhos G2 | Biaryl Dialkylphosphine (Buchwald) | 99% | 99% | 92% | The "Gold Standard" for ortho-substitution. Bulky ligand prevents Pd aggregation and forces RE. |
| Pd/C (Heterogeneous) | Ligand-Free | 88% | 85% | < 10% | Viable only for 4-BBA. High leaching risk with carboxylic acids due to solubility of Pd-carboxylates. |
Key Takeaway: Do not waste expensive SPhos catalysts on 4-BBA; Pd(PPh3)4 is sufficient. However, for 2-BBA, traditional catalysts are a false economy—use SPhos or XPhos immediately.
Experimental Protocols
Protocol A: The "Green" Standard (For 4-BBA and 3-BBA)
Best for: Routine synthesis, undergraduate labs, cost-sensitive scale-up.
Reagents:
-
4-Bromobenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (1.0 mol%)
-
Na2CO3 (3.0 equiv)
-
Solvent: Water:Ethanol (1:1 v/v)
Methodology:
-
Dissolution: In a round-bottom flask, dissolve the bromobenzoic acid and Na2CO3 in water. The solution should be clear (formation of sodium benzoate).
-
Addition: Add ethanol, phenylboronic acid, and the Pd catalyst.
-
Reaction: Reflux at 80°C for 2-4 hours. The solution will darken as Pd(0) precipitates (Pd black) towards the end.
-
Self-Validating Workup:
-
Filter the hot mixture through Celite to remove Pd black.
-
Cool the filtrate to room temperature.
-
The Check: Slowly acidify with 1M HCl to pH 2. The product must precipitate as a white solid. If no precipitate forms, the coupling failed (starting material and product have different solubilities, but biphenyl acids are significantly less water-soluble).
-
-
Purification: Filter the white solid and recrystallize from Methanol.
Protocol B: The "Hindered" System (For 2-BBA)
Best for: Ortho-substituted isomers, sterically crowded biaryls.
Reagents:
-
2-Bromobenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.5 equiv) - Excess required due to potential protodeboronation.
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 Precatalyst.
-
Base: K3PO4 (3.0 equiv) - Phosphate is often superior to carbonate for hindered substrates.
-
Solvent: Toluene:Water (10:1) or Dioxane:Water (4:1).
Methodology:
-
Inert Atmosphere: This reaction is more sensitive to oxygen. Purge the solvent with Nitrogen/Argon for 15 minutes.
-
Setup: Charge the flask with 2-BBA, Boronic Acid, Base, and Pre-catalyst. Add the degassed solvent.
-
Reaction: Heat to 100°C (vigorous reflux) for 12-16 hours.
-
Workup:
-
Acidify with 1M HCl.
-
Extract with Ethyl Acetate (since the ortho-substituted product might be more soluble in organics than the para-isomer).
-
Wash with Brine, dry over MgSO4.
-
-
Purification: Flash chromatography is usually required (Hexane:EtOAc + 1% Acetic Acid) as recrystallization is less efficient for the ortho-isomer due to higher solubility.
Visualization: Experimental Workflow & Decision Tree
Figure 2: Decision tree for catalyst and workup selection based on substrate isomerism.
Troubleshooting & Expert Insights
The Solubility Trap
Bromobenzoic acids are soluble in base (as salts) but insoluble in acid.
-
Risk: If you use a non-polar solvent (pure Toluene) without a phase transfer catalyst (like TBAB) or water cosolvent, the benzoate salt may precipitate out of the reaction zone, halting the cycle.
-
Solution: Always use a water-miscible co-solvent (Dioxane, DMF, Ethanol) or a biphasic system with vigorous stirring and water.
Protodeboronation
Boronic acids can lose the boron group (replaced by H) before coupling, especially with ortho-substituents and high heat.
-
Symptom: You isolate debrominated benzoic acid or benzene.
-
Fix: Use Boronic Esters (Pinacol esters) instead of acids for the 2-BBA coupling, or increase the boronic acid equivalents to 1.5 - 2.0.
Palladium Removal
Because the product contains a carboxylic acid, it can bind residual Pd.
-
Protocol: After the reaction, treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine to reduce Pd content below 10 ppm for pharmaceutical applications.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Hill, N. J., et al. (2014). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(7), 1054–1057. Link
-
Valente, C., et al. (2012). PEPPSI Pd-NHC Complexes: The Next Generation of Highly Active Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. Organic & Biomolecular Chemistry, 10, 518-533. Link
A Comparative Guide to the Stability of 4-Bromo-3-formylbenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Among the myriad of building blocks available to medicinal chemists, substituted benzoic acids are a versatile class of compounds. This guide provides an in-depth technical assessment of the stability of 4-Bromo-3-formylbenzoic acid, a trifunctional building block, in comparison to other relevant substituted benzoic acids. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental framework to make informed decisions in their synthetic and formulation endeavors.
The Significance of Stability in Substituted Benzoic Acids
Substituted benzoic acids are integral to the synthesis of a wide range of pharmaceuticals and fine chemicals. The nature and position of substituents on the benzene ring profoundly influence the molecule's physicochemical properties, including its reactivity, acidity, and, critically, its stability.[1] An unstable compound can lead to the formation of impurities, loss of potency, and potential toxicity in the final drug product. Therefore, a thorough understanding of a compound's stability profile under various stress conditions is not merely a regulatory requirement but a fundamental aspect of robust drug development.[2][3]
4-Bromo-3-formylbenzoic acid presents a unique case due to its trifunctional nature, incorporating a carboxylic acid, an aldehyde (formyl group), and a halogen (bromine).[4][5] Each of these functional groups contributes to the molecule's reactivity and potential degradation pathways. This guide will explore its stability in the context of other substituted benzoic acids with varying electronic and steric properties.
Theoretical Framework: The Influence of Substituents on Stability
The stability of a substituted benzoic acid is intrinsically linked to the electronic effects of its substituents. These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of electrons).
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), formyl (-CHO), and halogens (-Br, -Cl) are electron-withdrawing. They decrease the electron density of the aromatic ring and the carboxylate group. This generally leads to increased acidity of the carboxylic acid and can influence the molecule's susceptibility to nucleophilic attack and oxidative degradation.[6][7] The stabilization of the carboxylate anion by EWGs is a key factor in their increased acidity.[8]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and methyl (-CH3) are electron-donating. They increase the electron density of the aromatic ring, which can make the molecule more susceptible to electrophilic attack and oxidation.
In the case of 4-Bromo-3-formylbenzoic acid , both the bromo and formyl groups are electron-withdrawing. This is expected to enhance the acidity of the carboxylic acid and influence its stability profile.
A Proposed Experimental Framework for Comparative Stability Assessment
To objectively assess the stability of 4-Bromo-3-formylbenzoic acid, a series of forced degradation studies should be conducted in parallel with other substituted benzoic acids. This allows for a direct comparison under identical stress conditions.
Selection of Comparator Compounds
For a comprehensive comparison, a selection of substituted benzoic acids with varying electronic properties is proposed:
-
Benzoic Acid: The unsubstituted parent compound, serving as a baseline.
-
4-Nitrobenzoic Acid: Contains a strong electron-withdrawing nitro group.
-
4-Chlorobenzoic Acid: Contains a moderately electron-withdrawing chloro group.
-
3-Formylbenzoic Acid: An isomer to assess the positional effect of the formyl group.
-
4-Methoxybenzoic Acid: Contains an electron-donating methoxy group.
Experimental Protocols
The following experimental protocols are designed to assess the stability of the selected compounds under various stress conditions as mandated by ICH guidelines.[2][9]
A stock solution of each test compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). The degradation is then induced under the following conditions:
-
Acidic Hydrolysis: The stock solution is mixed with an equal volume of 1N HCl and refluxed at 80°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Basic Hydrolysis: The stock solution is mixed with an equal volume of 1N NaOH and refluxed at 80°C for a specified period.
-
Oxidative Degradation: The stock solution is mixed with an equal volume of 30% hydrogen peroxide and kept at room temperature for a specified period.
-
Thermal Degradation: The solid compound is kept in a hot air oven at a high temperature (e.g., 105°C) for a specified period.
-
Photolytic Degradation: The stock solution is exposed to a UV light source (e.g., 254 nm) and a fluorescent lamp in a photostability chamber for a specified duration.
Samples are withdrawn at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
A robust stability-indicating HPLC method is crucial to separate the parent compound from its degradation products. A typical method would involve:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all compounds of interest absorb (e.g., 254 nm).
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information on the thermal stability of the solid compounds.
-
TGA: Measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition.
-
DSC: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about melting point, phase transitions, and decomposition.
Anticipated Stability Profile of 4-Bromo-3-formylbenzoic Acid: A Comparative Analysis
Based on the electronic properties of the substituents, we can anticipate the relative stability of 4-Bromo-3-formylbenzoic acid compared to the selected benzoic acid derivatives.
| Compound | Substituent(s) | Expected Electronic Effect | Anticipated Relative Stability |
| 4-Methoxybenzoic Acid | -OCH3 | Electron-donating | Potentially more susceptible to oxidation. |
| Benzoic Acid | None | Baseline | Moderately stable. |
| 4-Chlorobenzoic Acid | -Cl | Electron-withdrawing | More stable than benzoic acid. |
| 4-Bromo-3-formylbenzoic Acid | -Br, -CHO | Strong electron-withdrawing | Likely to be relatively stable, but the aldehyde group may be a point of lability. |
| 3-Formylbenzoic Acid | -CHO | Electron-withdrawing | Similar to the bromo-formyl derivative but lacking the additional inductive effect of bromine. |
| 4-Nitrobenzoic Acid | -NO2 | Very strong electron-withdrawing | Expected to be the most stable among the tested compounds. |
Rationale:
The presence of two electron-withdrawing groups (bromo and formyl) in 4-Bromo-3-formylbenzoic acid is expected to decrease the electron density on the aromatic ring, making it less susceptible to oxidative degradation compared to benzoic acid and 4-methoxybenzoic acid. However, the aldehyde functional group is known to be susceptible to oxidation to a carboxylic acid and can also undergo other reactions.[10] Therefore, while the ring itself might be stabilized, the formyl group could be a primary site of degradation.
Compared to 4-nitrobenzoic acid, which has a very strong electron-withdrawing nitro group, 4-Bromo-3-formylbenzoic acid is likely to be less stable. The relative stability compared to 4-chlorobenzoic acid and 3-formylbenzoic acid would depend on the interplay of the inductive and resonance effects of the respective substituents.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for identifying and controlling impurities.
-
Hydrolysis: Under basic conditions, decarboxylation could be a potential degradation pathway, especially at elevated temperatures.[11][12] The carbon-bromine bond is generally stable to hydrolysis under typical forced degradation conditions.
-
Oxidation: The formyl group is the most likely site of oxidation, leading to the formation of 4-bromo-3-carboxybenzoic acid.
-
Photolysis: Aromatic bromides can be susceptible to photolytic cleavage of the carbon-bromine bond, which could lead to the formation of 3-formylbenzoic acid and other radical-mediated products.
Experimental Workflow for Stability Assessment
The following diagram outlines a comprehensive workflow for the comparative stability assessment of substituted benzoic acids.
Conclusion
By following the detailed experimental protocols and the logical workflow presented, researchers can generate the necessary data to make informed decisions regarding the use of 4-Bromo-3-formylbenzoic acid in their research and development projects. This systematic approach ensures not only regulatory compliance but also the development of robust and reliable chemical processes and pharmaceutical formulations.
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Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
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Walsh Medical Media. (2017). A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. Retrieved from [Link]
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved from [Link]
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Pharma Dekho. (2023). Sop for force degradation study. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
PubMed. (1996). Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. Retrieved from [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. Retrieved from [Link]
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Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]
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ScienceDirect. (2022). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Retrieved from [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 6.3: Substituent Effects on Acidity. Retrieved from [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA – Thermogravimetric Analysis DSC – Differential Scanning Calorimeter. Retrieved from [Link]
-
Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?. Retrieved from [Link]
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PHARMA DEVILS. (n.d.). SOP-for-Forced-Degradation-Study. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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RSC Publishing. (2021). Tuneable oxidation of styrene to benzaldehyde and benzoic acid over Co/ZSM-5. Retrieved from [Link]
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ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
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PubMed. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Retrieved from [Link]
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EU Science Hub. (2024). FAD-2010-0029 — Benzoic acid. Retrieved from [Link]
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SlidePlayer. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
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Taylor & Francis. (n.d.). Forced degradation – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]
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NIH. (n.d.). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Mandelic acid, p-bromo-. Retrieved from [Link]
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Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]
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SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
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A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) vs. Chromatographic Methods for 4-Bromo-3-formylbenzoic Acid
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a detailed, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic methods, specifically High-Performance Liquid Chromatography (HPLC), for the purity assessment of 4-Bromo-3-formylbenzoic acid, a crucial building block in organic synthesis.
This document is intended for researchers, analytical scientists, and professionals in drug development who seek to understand the practical advantages and nuances of employing qNMR as a primary method for purity determination. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Principle of Quantitative NMR (qNMR): A Direct Measurement of Molar Concentration
Unlike chromatographic techniques that rely on the response factor of a substance relative to a reference standard, qNMR is a primary analytical method. This means it determines the analyte's purity by directly relating the integral of a specific resonance signal to the number of protons giving rise to that signal. The signal intensity is directly proportional to the molar concentration of the analyte, a principle governed by the fundamental physics of nuclear magnetic resonance. This inherent stoichiometry allows for the determination of purity without the need for a specific reference standard of the analyte itself.
The core of the qNMR experiment lies in the use of a certified internal standard (IS) of known purity and weight. The purity of the analyte is then calculated using the following equation:
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
Experimental Workflow: qNMR Purity Determination of 4-Bromo-3-formylbenzoic Acid
The following protocol is designed to be a self-validating system, with built-in checks and considerations to ensure data integrity.
Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of the internal standard is critical for a successful qNMR experiment. The ideal standard should:
-
Be of high purity and non-hygroscopic.
-
Have a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals.
-
Be soluble in the same deuterated solvent as the analyte.
-
Be chemically inert towards the analyte.
For 4-Bromo-3-formylbenzoic acid, Maleic acid is an excellent internal standard. Its two olefinic protons give a sharp singlet at approximately 6.2 ppm in DMSO-d6, which is well-separated from the aromatic and aldehyde protons of the analyte.
Step-by-Step qNMR Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Bromo-3-formylbenzoic acid sample into a clean vial.
-
Accurately weigh approximately 5 mg of the certified Maleic acid internal standard into the same vial. The exact masses must be recorded.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d6. Complete dissolution is crucial.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
The experiment should be performed on a well-calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters must be optimized for quantitation:
-
Relaxation Delay (d1): This is arguably the most critical parameter. It must be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals being integrated. A d1 of 30 seconds is often a safe starting point for small molecules.
-
Pulse Angle: A 90° pulse angle should be used to maximize the signal-to-noise ratio.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve an adequate signal-to-noise ratio (>150:1) for the signals of interest.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to ensure accurate integration.
-
Integrate the selected signals for both the analyte and the internal standard. For 4-Bromo-3-formylbenzoic acid, the aldehyde proton signal (around 10 ppm) is often a good choice as it is a singlet and in a clear region of the spectrum. For Maleic acid, integrate the singlet from the two olefinic protons.
-
Use the qNMR equation provided earlier to calculate the purity of the 4-Bromo-3-formylbenzoic acid sample.
-
Workflow Diagram
A Comparative Guide to Protecting Groups for 4-Bromo-3-formylbenzoic Acid: Efficacy and Orthogonal Strategies
For Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of functional groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. 4-Bromo-3-formylbenzoic acid is a valuable bifunctional building block, but its synthetic utility is often predicated on the selective protection of its aldehyde and carboxylic acid moieties. This guide provides a comparative analysis of common protecting group strategies, focusing on their efficacy, stability, and the implementation of orthogonal schemes for maximum synthetic flexibility.
The Challenge: Chemoselectivity in a Bifunctional Aromatic System
4-Bromo-3-formylbenzoic acid presents a classic chemoselectivity challenge. The aldehyde is susceptible to oxidation, reduction, and nucleophilic attack, while the carboxylic acid can undergo esterification or reduction and can interfere with base-sensitive reactions. Any synthetic sequence targeting one group without affecting the other necessitates a robust protection strategy. The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and removable selectively under mild conditions that do not impact other functional groups.[1]
Part 1: Protecting the Aldehyde Functionality
The aldehyde is often the more reactive of the two functional groups, especially towards nucleophiles and reducing agents.[2] Its protection is therefore a common first step in synthetic routes involving this substrate. Acetals are the most prevalent and effective protecting groups for aldehydes due to their stability in neutral to strongly basic environments.[3]
Acetal Protection: A Reliable and Versatile Choice
The formation of a cyclic acetal by reacting the aldehyde with a diol, typically ethylene glycol or 1,3-propanediol, under acidic catalysis is a highly efficient method.[4]
-
Mechanism & Rationale: The acid catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the diol's hydroxyl groups. The removal of water, often accomplished by azeotropic distillation with a Dean-Stark apparatus, drives the reversible reaction to completion. The resulting cyclic acetal is inert to hydrides, organometallics (like Grignard reagents), and basic conditions.[2][3]
-
Efficacy: This protection scheme is known for high yields and chemoselectivity, as carboxylic acids react with diols much more slowly and under more forcing conditions.[2]
Comparative Data: Aldehyde Protecting Groups
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions | Typical Yield |
| Diethyl Acetal | Ethanol, Triethyl orthoformate, cat. H⁺ (e.g., HClO₄-SiO₂) | Basic, Nucleophilic, Reductive (e.g., NaBH₄) | Mild aqueous acid (e.g., H₂O/AcOH, In(OTf)₃)[5] | >95% |
| 1,3-Dioxolane | Ethylene glycol, cat. H⁺ (e.g., p-TsOH), Dean-Stark | Basic, Nucleophilic, Reductive (e.g., LiAlH₄)[4] | Aqueous acid (e.g., HCl, H₂SO₄)[4] | >95% |
| 1,3-Dithiane | 1,3-Propanedithiol, cat. Lewis Acid (e.g., BF₃·OEt₂) | Acidic, Basic, Nucleophilic, Reductive | Oxidative (e.g., IBX) or with metal salts (e.g., HgCl₂)[6] | >90% |
Part 2: Protecting the Carboxylic Acid Functionality
Protecting the carboxylic acid as an ester is the most common strategy. The choice of ester is critical and depends on the intended subsequent reaction steps and the desired deprotection method.
Esterification: Tailoring Deprotection Strategies
-
Methyl/Ethyl Esters: Formed via Fischer esterification (alcohol with a strong acid catalyst). While effective, the harsh acidic conditions required can be incompatible with other sensitive functional groups. Deprotection typically requires saponification (strong base) or strong acid hydrolysis.[7]
-
Benzyl Esters: An excellent choice for orthogonal protection. Benzyl esters are typically formed using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[8] Their key advantage lies in their deprotection via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a mild and neutral process that leaves most other functional groups, including acetals, untouched.[8][9]
-
tert-Butyl Esters: These are readily cleaved under mildly acidic conditions (e.g., trifluoroacetic acid), which can sometimes be selective over more robust acetals.[7]
Comparative Data: Carboxylic Acid Protecting Groups
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions | Typical Yield |
| Methyl Ester | MeOH, cat. H₂SO₄, reflux | Acidic (mild), Basic (mild), Reductive (mild) | NaOH, H₂O/MeOH; or strong acid | >90% |
| Benzyl Ester | Benzyl bromide, Base (e.g., K₂CO₃, Cs₂CO₃) | Acidic, Basic, Oxidative | H₂, Pd/C[8][10] | >95% |
| tert-Butyl Ester | Isobutylene, cat. H₂SO₄ | Basic, Hydrogenolysis | Mild Acid (e.g., TFA) | >90% |
Part 3: An Orthogonal Protection Strategy in Practice
For maximum synthetic versatility, an orthogonal protection strategy is essential.[1][11] This allows for the selective deprotection of one functional group while the other remains protected.[4] A highly effective orthogonal approach for 4-Bromo-3-formylbenzoic acid involves protecting the aldehyde as an acetal and the carboxylic acid as a benzyl ester.
This strategy is powerful because the deprotection conditions are mutually exclusive:
-
The benzyl ester is cleaved by hydrogenolysis, which does not affect the acid-sensitive acetal.[8]
-
The acetal is cleaved by aqueous acid, which does not affect the benzyl ester.[4]
Below is a logical workflow for implementing this strategy.
Caption: Orthogonal protection and deprotection workflow.
Part 4: Experimental Protocols
Protocol 1: Diethyl Acetal Protection of 4-Bromo-3-formylbenzoic Acid
This protocol describes the chemoselective protection of the aldehyde group.
Rationale: Triethyl orthoformate acts as both a reagent and a water scavenger, driving the equilibrium towards acetal formation under mild acid catalysis. Perchloric acid adsorbed on silica gel is an efficient and easily handled catalyst.[5]
Procedure:
-
To a solution of 4-Bromo-3-formylbenzoic acid (1.0 eq) in absolute ethanol (5 mL/mmol), add triethyl orthoformate (3.0 eq).
-
Add a catalytic amount of perchloric acid adsorbed on silica gel (HClO₄-SiO₂) (approx. 0.01 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-bromo-3-(diethoxymethyl)benzoic acid, which can often be used in the next step without further purification.
Protocol 2: Benzyl Esterification of 4-bromo-3-(diethoxymethyl)benzoic acid
This protocol protects the carboxylic acid group, rendering the molecule stable to a wider range of nucleophilic and basic conditions.
Rationale: Using a non-nucleophilic base like potassium carbonate in a polar aprotic solvent like DMF facilitates the SN2 reaction between the carboxylate anion and benzyl bromide.[8]
Procedure:
-
Dissolve 4-bromo-3-(diethoxymethyl)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (4 mL/mmol).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution.
-
Add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure benzyl 4-bromo-3-(diethoxymethyl)benzoate.
Protocol 3: Selective Deprotection via Hydrogenolysis (Cleavage of Benzyl Ester)
This protocol regenerates the carboxylic acid while leaving the acetal intact.
Rationale: Palladium on carbon is a heterogeneous catalyst that facilitates the cleavage of the benzylic C-O bond by molecular hydrogen, producing the carboxylic acid and toluene as a byproduct.[10] The conditions are neutral and highly selective.
Procedure:
-
Dissolve benzyl 4-bromo-3-(diethoxymethyl)benzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (10 mL/mmol).
-
Add 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the substrate).
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the suspension vigorously at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-bromo-3-(diethoxymethyl)benzoic acid.
References
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]
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Cho, H., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-formylbenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2012, April 21). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 4-Bromo-3-formylbenzoic Acid Derivatives
For researchers and drug development professionals, the generation of highly specific antibodies against small molecules, or haptens, such as 4-Bromo-3-formylbenzoic acid and its derivatives, presents a significant challenge. Due to their low molecular weight, these compounds are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[1][2] The resulting antibodies, however, can exhibit varying degrees of cross-reactivity, binding not only to the target hapten but also to structurally similar molecules. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies developed against 4-Bromo-3-formylbenzoic acid derivatives, complete with experimental protocols and data interpretation insights.
The Genesis of an Antibody: Immunogen Design and Synthesis
The journey to a specific antibody begins with the strategic design of the immunogen. The hapten, 4-Bromo-3-formylbenzoic acid, must be covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to become immunogenic.[3][4][5] The choice of conjugation chemistry and the site of attachment on the hapten are critical determinants of the resulting antibody's specificity.
A crucial consideration is the hapten-to-carrier protein ratio, which can influence the magnitude and specificity of the immune response. A high density of haptens on the carrier can lead to a strong antibody titer, with a hapten density of around 15 molecules per carrier protein often yielding favorable results.[3][4]
Assessing Specificity: A Comparative Overview of Key Immunoassays
Once an antibody has been generated, its cross-reactivity profile must be meticulously characterized. The following sections detail the principles and provide step-by-step protocols for the most common and effective techniques for this purpose.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile and widely used technique for quantifying antibody-antigen interactions and is particularly well-suited for screening a large number of compounds for cross-reactivity.[6][7] A competitive ELISA format is typically employed for small molecule analysis.[6]
-
Coating: Microtiter plates are coated with a conjugate of 4-Bromo-3-formylbenzoic acid linked to a protein (e.g., Ovalbumin, OVA) that is different from the carrier protein used for immunization. This is incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound coating antigen.
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[7]
-
Competition: The antibody developed against 4-Bromo-3-formylbenzoic acid is pre-incubated with either the free hapten (positive control), a potential cross-reactant, or buffer alone (negative control). This mixture is then added to the coated and blocked wells.
-
Incubation: The plate is incubated for 1-2 hours at room temperature to allow for the antibody to bind to the coated antigen.
-
Washing: The plate is washed again to remove unbound antibodies and competitors.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to the wells and incubated for 1 hour at room temperature.
-
Washing: A final wash step is performed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added, and the color is allowed to develop.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[8]
The degree of cross-reactivity is determined by comparing the inhibition caused by the test compound to that of the target analyte (4-Bromo-3-formylbenzoic acid). The results are typically expressed as a percentage of cross-reactivity, calculated using the IC50 values (the concentration of the analyte required to inhibit 50% of the antibody binding).
Hypothetical Cross-Reactivity Data for an Anti-4-Bromo-3-formylbenzoic Acid Antibody (Ab-BFBA-01)
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| 4-Bromo-3-formylbenzoic acid | 10 | 100 | |
| 3-Formylbenzoic acid | 50 | 20 | |
| 4-Bromobenzoic acid | 200 | 5 | |
| Benzoic acid | >1000 | <1 | |
| 4-Chloro-3-formylbenzoic acid | 25 | 40 |
Note: This data is hypothetical and serves as an illustrative example.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that allows for the real-time analysis of biomolecular interactions.[9][10] It provides quantitative information on binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants, offering a more detailed picture of cross-reactivity than ELISA.[11]
Caption: Workflow for SPR-based cross-reactivity analysis.
-
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Antibody Immobilization: The antibody against 4-Bromo-3-formylbenzoic acid is immobilized onto the sensor chip surface.
-
Analyte Injection: A series of concentrations of the target analyte (4-Bromo-3-formylbenzoic acid) are injected over the sensor surface to determine its binding kinetics.
-
Regeneration: The sensor surface is regenerated using a suitable regeneration solution to remove the bound analyte.
-
Cross-Reactivity Testing: The same series of concentrations of potential cross-reactants are individually injected over the regenerated sensor surface.
-
Data Analysis: The binding sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each compound.
By comparing the KD values of the potential cross-reactants to that of the target analyte, a quantitative measure of cross-reactivity can be obtained. A lower KD value indicates a higher binding affinity.
Hypothetical SPR Kinetic Data for Ab-BFBA-01
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| 4-Bromo-3-formylbenzoic acid | 1.5 x 10^5 | 1.5 x 10^-3 | 1.0 x 10^-8 |
| 3-Formylbenzoic acid | 8.0 x 10^4 | 4.0 x 10^-3 | 5.0 x 10^-8 |
| 4-Bromobenzoic acid | 3.0 x 10^4 | 6.0 x 10^-3 | 2.0 x 10^-7 |
| 4-Chloro-3-formylbenzoic acid | 1.0 x 10^5 | 2.5 x 10^-3 | 2.5 x 10^-8 |
Note: This data is hypothetical and serves as an illustrative example.
Western Blotting
While less quantitative than ELISA or SPR for cross-reactivity studies of small molecules, Western blotting can be a valuable tool, particularly when the hapten is conjugated to different carrier proteins. It can help to confirm that the antibody recognizes the hapten itself and not the carrier protein or the linker used for conjugation.[6] Challenges in detecting low molecular weight compounds can be addressed with optimized protocols.[12]
Caption: Workflow for Western Blot specificity analysis.
-
Sample Preparation: Prepare samples of 4-Bromo-3-formylbenzoic acid conjugated to different carrier proteins (e.g., BSA and KLH), as well as the unconjugated carrier proteins.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the antibody developed against 4-Bromo-3-formylbenzoic acid.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
A specific antibody should produce a strong signal for the lanes containing the 4-Bromo-3-formylbenzoic acid conjugates (BFBA-BSA and BFBA-KLH) but no or minimal signal for the lanes containing the unconjugated carrier proteins (BSA and KLH).
Conclusion: A Multi-faceted Approach to Ensuring Antibody Specificity
The development of highly specific antibodies against small molecules like 4-Bromo-3-formylbenzoic acid derivatives is a meticulous process that hinges on robust and comprehensive characterization. A combination of techniques, including competitive ELISA for high-throughput screening, SPR for detailed kinetic analysis, and Western blotting for confirming hapten recognition, provides a self-validating system for assessing antibody cross-reactivity. By understanding the principles behind these methods and executing them with precision, researchers can confidently select and utilize antibodies with the required specificity for their downstream applications in research and drug development.
References
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Vojdani, A., Pollard, K. M., & Campbell, A. W. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International journal of molecular sciences, 21(20), 7566. [Link]
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Mauriz, E., Calle, A., Lechuga, L. M., Quintana, J., Montoya, A., & Manclús, J. J. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of immunological methods, 309(1-2), 93–102. [Link]
-
Ju, X., & Li, Z. G. (2024). Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis. Clinical and experimental rheumatology, 42(1), 1–8. [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved January 29, 2026, from [Link]
-
Taylor & Francis. (n.d.). Cross reactivity – Knowledge and References. Retrieved January 29, 2026, from [Link]
-
Antibodies.com. (2024, April 6). ELISA: The Complete Guide. Retrieved January 29, 2026, from [Link]
-
Mauriz, E., et al. (2006). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate. [Link]
-
Karlsson, R., Michaelsson, A., & Mattsson, L. (1991). Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. Journal of immunological methods, 145(1-2), 229–240. [Link]
-
Rapid Novor. (n.d.). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved January 29, 2026, from [Link]
-
Mauriz, E., Calle, A., Manclús, J. J., Montoya, A., & Lechuga, L. M. (2006). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate chemistry, 17(6), 1544–1550. [Link]
-
Baco, E., et al. (2010). Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid. ResearchGate. [Link]
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2BScientific. (n.d.). Application Guides / ELISA Protocol. Retrieved January 29, 2026, from [Link]
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Zhang, X., et al. (2023). Development of a monoclonal antibody-based lateral flow immunoassay for the detection of benzoic acid in liquid food. Analytical Methods, 15(45), 5853-5861. [Link]
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Connor, K. (2017). What special conditions are required for a smaller protein in western blot?. ResearchGate. [Link]
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Wang, S., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. STAR protocols, 5(1), 102875. [Link]
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D'Auria, S., & Varriale, A. (2013). Antibodies against small molecules. ResearchGate. [Link]
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Zhang, X., et al. (2023). Development of a Sensitive Monoclonal Antibody-Based Lateral Flow Immunoassay for the Detection of Benzoic Acid in Liquid Food. ResearchGate. [Link]
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Mack, K. L., & Shvartsman, D. B. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of visualized experiments : JoVE, (115), 54422. [Link]
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Wang, Z., et al. (2020). Development of crosslinker-free antibody–enzyme conjugates for immunoassays in pesticide residue detection. Analytical Methods, 12(4), 464-470. [Link]
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Mauriz, E., et al. (2009). Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Chlorophenoxyacetic Acid Pesticides. Journal of AOAC International, 92(6), 1773-1779. [Link]
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The Synthetic Chemist's Guide to a Trifunctional Linchpin: A Comparative Analysis of 4-Bromo-3-formylbenzoic Acid
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, multi-functionalized aromatic rings serve as invaluable platforms for convergent synthesis. 4-Bromo-3-formylbenzoic acid, a seemingly simple yet remarkably versatile trifunctional molecule, has emerged as a linchpin in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth, comparative analysis of the synthetic utility of 4-bromo-3-formylbenzoic acid versus its common analogs, grounded in mechanistic principles and supported by experimental evidence, to empower researchers in making informed strategic decisions.
The Reactivity Landscape: A Tale of Three Handles
The power of 4-bromo-3-formylbenzoic acid lies in the distinct reactivity of its three functional groups: a formyl (-CHO), a carboxylic acid (-COOH), and a bromine (-Br) atom. Their specific ortho, meta, and para arrangement on the benzene ring creates a unique electronic environment that allows for a high degree of selective, or orthogonal, chemical manipulation.
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// Reactions at Formyl Group formyl_node [label="Formyl Group (-CHO)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; reductive_amination [label="Reductive Amination", fillcolor="#F1F3F4", pos="-5,3.5!"]; wittig [label="Wittig Olefination", fillcolor="#F1F3F4", pos="-3,3.5!"]; nucleophilic_add [label="Nucleophilic Addition (e.g., Grignard)", fillcolor="#F1F3F4", pos="-1,3.5!"];
// Reactions at Carboxylic Acid Group acid_node [label="Carboxylic Acid (-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,2!"]; amidation [label="Amidation", fillcolor="#F1F3F4", pos="1,3.5!"]; esterification [label="Esterification", fillcolor="#F1F3F4", pos="3,3.5!"]; reduction_acid [label="Reduction to Alcohol", fillcolor="#F1F3F4", pos="5,3.5!"];
// Reactions at C-Br Bond bromo_node [label="C-Br Bond", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"]; suzuki [label="Suzuki Coupling", fillcolor="#F1F3F4", pos="-2,-4.5!"]; sonogashira [label="Sonogashira Coupling", fillcolor="#F1F3F4", pos="0,-4.5!"]; buchwald [label="Buchwald-Hartwig Amination", fillcolor="#F1F3F4", pos="2,-4.5!"];
// Edges center -> formyl_node [color="#EA4335"]; center -> acid_node [color="#4285F4"]; center -> bromo_node [color="#34A853"];
formyl_node -> reductive_amination [color="#EA4335"]; formyl_node -> wittig [color="#EA4335"]; formyl_node -> nucleophilic_add [color="#EA4335"];
acid_node -> amidation [color="#4285F4"]; acid_node -> esterification [color="#4285F4"]; acid_node -> reduction_acid [color="#4285F4"];
bromo_node -> suzuki [color="#34A853"]; bromo_node -> sonogashira [color="#34A853"]; bromo_node -> buchwald [color="#34A853"]; } enddot Figure 1. The three primary reactive sites of 4-Bromo-3-formylbenzoic acid and common transformations.
Reactions at the Formyl Group: The Gateway to Elaboration
The aldehyde functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.[2] Its electrophilicity is moderately enhanced by the electron-withdrawing carboxylic acid group.
-
Reductive Amination: This is one of the most powerful methods for introducing nitrogen-containing substituents.[3] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ. The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is crucial, as they selectively reduce the protonated imine in the presence of the aldehyde, preventing side reactions and allowing for a one-pot procedure.[4] This transformation is fundamental in the synthesis of various bioactive molecules, including PARP inhibitors.[5][6]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These classic olefination reactions provide access to stilbene and cinnamic acid derivatives. The choice of ylide determines the stereoselectivity of the resulting alkene. These reactions are generally high-yielding and tolerant of the other functional groups on the ring.[7]
-
Nucleophilic Additions: Grignard reagents and organolithium compounds readily add to the formyl group to generate secondary alcohols, which can be further oxidized or used in subsequent transformations.
Reactions at the Carboxylic Acid Group: The Anchor Point
The carboxylic acid group is typically the least reactive of the three under neutral or acidic conditions, but it provides a robust anchor for derivatization.
-
Amidation and Esterification: Standard coupling conditions, such as using carbodiimides (e.g., EDC) or activating agents like HCTU/HOBt with an amine or alcohol, readily form amides and esters, respectively.[8][9] These reactions are often used to append large, complex fragments to the benzoic acid core, a common strategy in drug discovery.[8][10] The carboxylate can also act as a directed metalation group (DMG), facilitating C-H activation at the ortho position (C-2), although this is less common than reactions at the other sites.[11][12]
Reactions at the Carbon-Bromine Bond: The Cross-Coupling Hub
The aryl bromide is the workhorse for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for forming C-C, C-N, and C-O bonds.[13][14][15]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is arguably the most important transformation at this position.[16][17][18] It allows for the construction of biaryl systems, which are privileged structures in many pharmaceuticals. The reactivity of the C-X bond in Suzuki couplings follows the general trend I > OTf > Br >> Cl.[18] This makes 4-bromo-3-formylbenzoic acid a reliable and cost-effective choice, offering a good balance between reactivity and stability compared to more reactive but less stable iodo-analogs or less reactive but more challenging chloro-analogs.[19]
-
Sonogashira Coupling: This reaction with terminal alkynes provides access to aryl alkynes, which are valuable intermediates for synthesizing heterocycles and other complex structures.[6]
-
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, creating arylamines which are prevalent in medicinal chemistry.
Comparison with Key Analogs: A Strategic Choice
The choice between 4-bromo-3-formylbenzoic acid and its analogs depends on the specific synthetic strategy, desired reactivity, and cost.
The Halogen Analogs: 4-Iodo vs. 4-Chloro
The identity of the halogen at the 4-position significantly impacts the reactivity in cross-coupling reactions.
| Analog | Key Feature | Advantages | Disadvantages | Best Use Case |
| 4-Bromo-3-formylbenzoic acid | Balanced Reactivity | Good shelf stability, reliable reactivity in most cross-couplings, cost-effective. | May require more forcing conditions (higher temp, stronger base) than iodo-analog. | General purpose, scalable syntheses where cost and stability are factors. |
| 4-Iodo-3-formylbenzoic acid | High Reactivity | Higher rates of oxidative addition to Pd(0), allowing for milder reaction conditions (lower temp, weaker base). | More expensive, potentially lower stability (risk of de-iodination). | When mild conditions are critical to preserve sensitive functional groups elsewhere in the molecule. |
| 4-Chloro-3-formylbenzoic acid | Low Reactivity / Cost | Very inexpensive, highly stable. | Requires specialized, highly active catalyst systems (e.g., with bulky, electron-rich phosphine ligands) for efficient coupling.[17] | Large-scale industrial synthesis where cost is the primary driver and catalyst optimization is feasible. |
Expert Insight: While aryl iodides are often considered more reactive, this is not always a straightforward advantage. In some Pd/PPh₃ catalyst systems, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures compared to their bromide counterparts, potentially due to inefficient turnover of key palladium intermediates.[20] Therefore, the "more reactive" analog is not universally "better," and reaction conditions must be optimized accordingly.
Positional Isomers: The Impact of Substitution Pattern
Changing the relative positions of the three functional groups dramatically alters the molecule's electronic properties and steric environment. For instance, an analog like 2-Bromo-5-formylbenzoic acid places the bromine ortho to the carboxylic acid. This can lead to:
-
Steric Hindrance: Cross-coupling reactions at the C-Br bond may be slower due to the steric bulk of the adjacent carboxylate group.
-
Altered Directing Effects: The directing effect of the carboxylate group in potential C-H activation or electrophilic substitution reactions would be different.
Orthogonal Synthesis: A Strategic Workflow
A key advantage of 4-bromo-3-formylbenzoic acid is the ability to perform reactions selectively at one site while leaving the others intact. This "orthogonal" reactivity is essential for efficient multi-step synthesis.
dot graph "Orthogonal_Synthesis" { rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontcolor="#5F6368"];
start [label="4-Bromo-3-formylbenzoic Acid"]; step1 [label="Step 1: Suzuki Coupling\n(Reacts at C-Br)\nPd(PPh₃)₄, Na₂CO₃,\nAr-B(OH)₂", style="filled", fillcolor="#DAE8FC"]; intermediate1 [label="Intermediate A\n(Biaryl Aldehyde)"]; step2 [label="Step 2: Reductive Amination\n(Reacts at -CHO)\nNaBH(OAc)₃, R₂NH", style="filled", fillcolor="#FCE8E6"]; intermediate2 [label="Intermediate B\n(Biaryl Amine)"]; step3 [label="Step 3: Amidation\n(Reacts at -COOH)\nEDC, HOBt, R'NH₂", style="filled", fillcolor="#E6F4EA"]; final_product [label="Final Complex Molecule", shape=ellipse, style="filled", fillcolor="#FBBC05"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> final_product; } enddot Figure 2. A representative orthogonal synthetic workflow starting from 4-bromo-3-formylbenzoic acid.
This workflow demonstrates a common and powerful strategy. First, a Suzuki coupling builds the core biaryl skeleton.[16] The aldehyde, being less reactive under these conditions, is preserved. Next, a reductive amination selectively transforms the aldehyde into an amine without affecting the carboxylic acid or the newly formed biaryl bond.[21] Finally, the carboxylic acid is converted to an amide using standard peptide coupling reagents. This stepwise, selective approach allows for the controlled and convergent assembly of complex target molecules, a strategy widely employed in the synthesis of PARP inhibitors for cancer therapy.[5]
Experimental Protocols
To provide practical, actionable guidance, two key, validated protocols are detailed below.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 3-formyl-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
Materials:
-
4-Bromo-3-formylbenzoic acid (1.0 eq)
-
p-tolylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromo-3-formylbenzoic acid, p-tolylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the Pd(OAc)₂ and PPh₃ catalysts.
-
Add 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the desired product.
Causality: The use of a phosphine ligand like PPh₃ is crucial for stabilizing the Pd(0) active catalyst. The base (K₂CO₃) is required to activate the boronic acid for the transmetalation step.[17] A mixed solvent system like dioxane/water is often optimal for dissolving both the organic and inorganic reagents.
Protocol 2: One-Pot Reductive Amination
Objective: To synthesize 4-bromo-3-((diethylamino)methyl)benzoic acid.
Materials:
-
4-Bromo-3-formylbenzoic acid (1.0 eq)
-
Diethylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM)
-
Acetic Acid (catalytic)
Procedure:
-
Dissolve 4-bromo-3-formylbenzoic acid in DCM in a round-bottom flask.
-
Add diethylamine and a catalytic amount of acetic acid (e.g., 1-2 drops).[22]
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride in portions, as the reaction can be exothermic.
-
Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.
Trustworthiness: This protocol is self-validating. NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] It is less basic and less nucleophilic than NaBH₄, reducing the risk of reducing the aldehyde directly before imine formation. The catalytic acid accelerates the initial condensation step.[22]
Conclusion
4-Bromo-3-formylbenzoic acid is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its trifunctional nature, combined with the well-defined and often orthogonal reactivity of each group, provides chemists with a reliable and versatile platform. While its halogen analogs, the iodo- and chloro-derivatives, have their place in specific applications—driven by needs for extreme mildness or minimal cost, respectively—the bromo-analog offers the most effective balance of reactivity, stability, and economic viability for a wide range of synthetic challenges. By understanding the comparative nuances of these building blocks, researchers can design more efficient, robust, and innovative synthetic routes to the complex molecules that drive progress in science and medicine.
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Khan, I. et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. 25 , 5368 (2020). Available from: [Link]
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Scott, J. S. et al. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. 37 , 2033-2041 (2018). Available from: [Link]
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Wang, Y. et al. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. 24 , 2265 (2019). Available from: [Link]
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Gande, V. et al. Regiospecific ortho-C-H Allylation of Benzoic Acids. Angew Chem Int Ed Engl.57 , 14214-14218 (2018). Available from: [Link]
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Okoro, U. C. et al. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catal. Sci. Technol.9 , 5527-5556 (2019). Available from: [Link]
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A Researcher's Guide to Strategic Synthesis: Cost-Benefit Analysis of 4-Bromo-3-formylbenzoic Acid
In the intricate world of multi-step synthesis, the selection of starting materials is a critical decision point that dictates the efficiency, cost, and ultimate success of a research program. Trifunctional building blocks, in particular, offer a powerful platform for rapidly building molecular complexity. This guide provides a comprehensive cost-benefit analysis of 4-Bromo-3-formylbenzoic acid , a versatile reagent, designed for researchers, chemists, and drug development professionals. We will delve into its strategic advantages, weigh its costs against viable alternatives, and provide actionable experimental data to inform your synthetic planning.
The Strategic Value of a Trifunctional Scaffold
4-Bromo-3-formylbenzoic acid is more than just a chemical; it's a synthetic tool offering three distinct points of reactivity on a single, stable aromatic ring.[1] This unique combination of a carboxylic acid, an aldehyde (formyl group), and a bromine atom provides a remarkable level of synthetic flexibility.[1] The true expertise in its application lies in understanding the orthogonal reactivity of these groups, allowing for a stepwise and controlled elaboration of a molecular scaffold.
-
The Bromine Atom : This is a chemist's primary handle for carbon-carbon bond formation. It is an excellent functional group for modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] This allows for the strategic introduction of diverse aryl, heteroaryl, or vinyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[2][3][4]
-
The Formyl Group : As an aldehyde, this group is a versatile site for nucleophilic attack and condensation reactions. It can be readily converted into imines, oximes, or used in Wittig-type reactions to extend carbon chains. Furthermore, it can be oxidized to a second carboxylic acid or reduced to an alcohol, providing another layer of synthetic options.[1]
-
The Carboxylic Acid Group : This functional group offers a reliable site for forming amide or ester linkages, which are prevalent in bioactive molecules and materials.[1] Its acidity also allows for modifications in solubility and purification strategies.
This trifunctional nature enables a divergent synthetic approach, where a single starting material can generate a library of complex and diverse molecules, a significant advantage in drug discovery campaigns.[1]
Caption: Orthogonal reactivity of 4-Bromo-3-formylbenzoic acid.
Cost-Benefit Analysis: A Head-to-Head Comparison
To truly evaluate the utility of 4-Bromo-3-formylbenzoic acid, we must compare it to a viable alternative. 4-Bromo-2-fluorobenzoic acid is an excellent candidate for this comparison. It is also a trifunctional building block used in the synthesis of pharmaceuticals, but with a fluorine atom instead of a formyl group.[5][6]
| Parameter | 4-Bromo-3-formylbenzoic Acid | 4-Bromo-2-fluorobenzoic Acid | Analysis |
| Monetary Cost | ~$580 / 1g[7] | ~ | Clear Advantage: Alternative. 4-Bromo-2-fluorobenzoic acid is significantly less expensive on a per-gram basis, making it more suitable for large-scale synthesis. The high cost of the formyl-containing analogue must be justified by a significant synthetic advantage. |
| Key Reaction | Suzuki Coupling | Suzuki Coupling | Comparable. Both compounds possess a bromine atom, making them suitable substrates for palladium-catalyzed cross-coupling reactions. Yields are substrate-dependent but generally high for both. |
| Synthetic Versatility | High: Bromo (Coupling), Formyl (C-N/C-C bonds), Carboxyl (Amidation) | Moderate: Bromo (Coupling), Fluoro (Limited reactivity, SAR modulation), Carboxyl (Amidation) | Clear Advantage: 4-Bromo-3-formylbenzoic acid. The formyl group offers a much wider range of classical, high-yielding transformations compared to the relatively inert fluoro group, which is primarily used for modulating electronic properties and metabolic stability. |
| Step Economy | Potentially high. The formyl group can be introduced early, saving steps compared to formylating a complex molecule later in the synthesis. | Moderate. Primarily used when a fluoro-substituent is required in the final target. | Advantage: 4-Bromo-3-formylbenzoic acid. If the final target requires a group derived from an aldehyde, using this reagent from the start is often more efficient than a multi-step process to install an aldehyde on a pre-existing core.[9] |
| Purity/Availability | Typically >95-97%[7][10] | Typically >99%[8] | Comparable. Both are commercially available from major suppliers in high purity. |
The Verdict: The high monetary cost of 4-Bromo-3-formylbenzoic acid is its primary drawback. However, this cost can be justified in scenarios where its unique trifunctionality, particularly the reactive aldehyde, allows for a more convergent and shorter synthetic route. For discovery chemistry and the synthesis of complex, high-value molecules like novel drug candidates, the initial investment can lead to significant savings in time and resources by avoiding challenging late-stage functional group introductions. Conversely, for large-scale syntheses or when an aldehyde functionality is not required, the more economical 4-Bromo-2-fluorobenzoic acid is the superior choice.
Experimental Protocols: Putting Theory into Practice
To provide a tangible measure of performance, we present a validated, representative protocol for a Suzuki-Miyaura coupling reaction, a key application for these types of building blocks.[4][11]
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-formylbenzoic Acid with Phenylboronic Acid
This protocol describes a standard palladium-catalyzed cross-coupling to generate 4-phenyl-3-formylbenzoic acid.
Materials:
-
4-Bromo-3-formylbenzoic acid (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Bromo-3-formylbenzoic acid (e.g., 229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel. Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired product.
Expected Yield: Based on similar transformations, expected yields for this reaction are typically in the range of 80-95%.[12] The causality for using a phosphine ligand like PPh₃ is to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is crucial for activating the boronic acid to enable transmetalation.[13]
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
4-Bromo-3-formylbenzoic acid stands out as a highly valuable, albeit premium-priced, building block for multi-step synthesis. Its primary benefit lies in the strategic advantage offered by its trifunctional nature, which can significantly shorten synthetic routes and facilitate the rapid generation of molecular diversity.
-
Choose 4-Bromo-3-formylbenzoic acid when:
-
The synthetic target is complex and requires functionalization at multiple positions.
-
An aldehyde-derived functionality is required in the final product.
-
Step-economy and speed in a discovery phase are more critical than raw material cost.
-
-
Consider alternatives like 4-Bromo-2-fluorobenzoic acid when:
-
Cost is a primary driver, especially for scale-up campaigns.
-
The unique reactivity of a formyl group is not required.
-
A fluorine atom is a desired feature in the target molecule for its electronic or metabolic properties.
-
By carefully weighing these factors, researchers can make an informed decision, optimizing their synthetic strategy for both chemical efficiency and economic viability.
References
-
RSC Publishing. (n.d.). Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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A Comparative Guide to the Thermal Analysis of 4-Bromo-3-formylbenzoic Acid and Its Salts
In the landscape of pharmaceutical development and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), serve as cornerstone methodologies for elucidating the thermal stability, decomposition pathways, and phase behavior of active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3] This guide provides an in-depth, comparative analysis of the expected thermal behavior of 4-Bromo-3-formylbenzoic acid and its corresponding salts.
Given the absence of extensive published data for this specific molecule, this guide employs a well-established scientific approach: reasoning by analogy. By examining the thermal characteristics of structurally related parent compounds—benzoic acid, 4-bromobenzoic acid, and 4-formylbenzoic acid—we can construct a robust, predictive model for the target compound. This comparative framework not only allows us to anticipate its thermal profile but also to understand the distinct contributions of each functional group to its overall stability.
Principles of TGA and DSC in Pharmaceutical Analysis
Before delving into the comparative analysis, it is essential to understand the information provided by our primary analytical tools.
-
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[4][5] It is invaluable for determining thermal stability, identifying decomposition temperature ranges, and quantifying mass loss associated with events like desolvation or degradation.[2][6]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[4][5] This technique is crucial for identifying phase transitions such as melting (endothermic event), crystallization (exothermic event), and glass transitions.[2][6]
When used in concert, TGA and DSC provide a comprehensive thermal profile, allowing scientists to differentiate between mass-loss events and energetic phase transitions that do not involve a change in mass.[6][7]
Comparative Analysis: Building a Predictive Model
To predict the thermal behavior of 4-Bromo-3-formylbenzoic acid, we will analyze the influence of its constituent parts by examining simpler, analogous molecules.
The Baseline: Benzoic Acid
Benzoic acid is the simplest aromatic carboxylic acid and serves as our foundational reference.
-
DSC: It exhibits a sharp endothermic peak corresponding to its melting point, typically around 122°C.[8]
-
TGA: Benzoic acid is relatively volatile and can undergo sublimation.[9] Its decomposition begins at much higher temperatures, with studies showing the main products being carbon dioxide and benzene at temperatures approaching 500°C.[10][11] Under typical TGA conditions (e.g., heating to 300-400°C), the primary mass loss observed is due to vaporization/sublimation following melting.[12]
The Effect of Halogenation: 4-Bromobenzoic Acid
Introducing a bromine atom onto the benzene ring is expected to significantly alter the thermal properties.
-
Melting Point: The heavier bromine atom and stronger intermolecular interactions (dipole-dipole and van der Waals forces) increase the energy required to break the crystal lattice. Consequently, 4-bromobenzoic acid has a much higher melting point, around 250°C.[13]
-
Thermal Stability: While the C-Br bond is the weakest on the ring, the overall thermal stability of the molecule remains high. The primary decomposition mechanism for halogenated aromatic acids involves decarboxylation (loss of CO2) and dehalogenation.[14][15][16] This process typically occurs at temperatures well above the melting point.
The Effect of the Formyl Group: 4-Formylbenzoic Acid
The addition of a formyl (aldehyde) group introduces another reactive site.
-
Melting Point: 4-Formylbenzoic acid has a high melting point, reported around 247°C, indicating strong crystal packing, likely due to hydrogen bonding involving both the carboxylic acid and the polar aldehyde group.[17][18]
-
Thermal Stability: The aldehyde group is susceptible to oxidation. If the TGA experiment is run in an air or oxygen atmosphere, one might observe complex oxidative decomposition profiles. In an inert atmosphere (e.g., nitrogen), the primary decomposition is still expected to be driven by decarboxylation of the acid group at elevated temperatures.
Predicted Thermal Profile of 4-Bromo-3-formylbenzoic Acid
By synthesizing the insights from our analogs, we can now forecast the thermal behavior of 4-Bromo-3-formylbenzoic acid. The molecule's structure combines the high-melting-point contributions of both the bromo and formyl substituents.
-
Expected DSC Profile: A high melting point is anticipated, likely in the range of 240-260°C. The DSC thermogram should show a single, sharp endothermic peak corresponding to this melt.
-
Expected TGA Profile: In an inert atmosphere, the compound is expected to be thermally stable up to its melting point. Significant mass loss will likely commence at temperatures above 250°C, proceeding via a multi-step decomposition. The initial steps could involve decarboxylation and dehydrobromination. The presence of the aldehyde group may lead to more complex decomposition pathways, potentially involving decarbonylation (loss of CO) at higher temperatures.
The Stabilizing Effect of Salt Formation
Converting a carboxylic acid to its salt form dramatically alters its thermal properties due to the change from hydrogen bonding to much stronger ionic bonding. We will consider a generic monovalent salt (e.g., sodium or potassium salt) for comparison.
-
4-Bromo-3-formylbenzoic Acid (Free Acid):
-
Bonding: Intermolecular forces are dominated by hydrogen bonding between carboxylic acid groups (dimer formation) and dipole-dipole interactions.
-
Thermal Behavior: Melts at a distinct temperature, followed by decomposition at higher temperatures. It is also more volatile than its salt.
-
-
Sodium 4-Bromo-3-formylbenzoate (Salt):
-
Bonding: The dominant force is the strong ionic bond between the carboxylate anion (COO⁻) and the sodium cation (Na⁺), forming a robust ionic lattice.
-
Thermal Behavior: Salts of carboxylic acids do not typically melt in the same way as their parent acids; instead, they decompose at much higher temperatures.[19] For sodium benzoate, decomposition begins above 450°C.[20] We can expect the sodium salt of 4-Bromo-3-formylbenzoic acid to be significantly more thermally stable than the free acid, with decomposition likely not beginning until well over 400°C. The decomposition mechanism would involve the breakdown of the organic structure, leaving behind a stable inorganic salt residue (e.g., sodium carbonate or oxide).
-
Summary of Predicted Thermal Data
| Compound | Key Thermal Event | Predicted Temperature Range (°C) | Rationale |
| 4-Bromo-3-formylbenzoic Acid | Melting (DSC) | 240 - 260 °C | Based on high-melting analogs (4-bromobenzoic acid, 4-formylbenzoic acid).[13][17] |
| Onset of Decomposition (TGA) | > 250 °C | Decomposition expected after melting. | |
| Sodium 4-Bromo-3-formylbenzoate | Melting (DSC) | Does not melt; decomposes | Ionic compounds typically decompose before melting. |
| Onset of Decomposition (TGA) | > 400 °C | Ionic bonds are significantly stronger than the hydrogen bonds of the free acid, leading to much higher thermal stability.[19][20] |
Experimental Protocols
To validate the predicted profiles, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
TGA/DSC Experimental Workflow
Causality Behind Experimental Choices:
-
Sample Mass (5-10 mg): This mass is sufficient to produce a clear signal without causing significant thermal lag, ensuring that the sample temperature accurately reflects the programmed furnace temperature.
-
Heating Rate (10°C/min): This is a standard rate that provides a good balance between resolution of thermal events and experimental time. Faster rates can shift transition temperatures higher, while slower rates can reduce sensitivity.
-
Inert Atmosphere (Nitrogen): Using an inert gas like nitrogen is crucial to prevent oxidative decomposition.[6] This ensures that the observed thermal events are intrinsic to the molecule's stability and not a result of reaction with air, allowing for a clearer interpretation of the decomposition mechanism.
Logical Framework for Analogous Comparison
The scientific integrity of this guide rests on the logical comparison of the target molecule to its structural predecessors.
This guide provides a predictive but scientifically grounded comparison of the thermal properties of 4-Bromo-3-formylbenzoic acid and its salts. By understanding the influence of each functional group through analogous compounds, researchers and drug development professionals can make informed decisions regarding formulation, processing, and storage stability, even in the absence of direct, published experimental data. The provided protocols offer a clear path for the empirical validation of these predictions.
References
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Slideshare. (n.d.). TGA and DSC ppt. Retrieved from [Link]
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Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
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Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Retrieved from [Link]
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Henven. (2024, March 13). What Is the Difference Between DSC and TGA?. Retrieved from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
- No valid source was found for this reference.
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ResearchGate. (2025, August 6). The thermal decomposition of benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. Retrieved from [Link]
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ResearchGate. (2025, August 10). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]
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ACS Publications. (n.d.). Thermal Behavior of Benzoic Acid/Isonicotinamide Binary Cocrystals. Retrieved from [Link]
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ACS Publications. (2020, November 17). Decarboxylative Halogenation of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). Sodium Benzoate. Retrieved from [Link]
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Memorial University Research Repository. (n.d.). The gas phase thermal decomposition of Benzoic acid. Retrieved from [Link]
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PubMed. (n.d.). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Retrieved from [Link]
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Shimadzu (Europe). (n.d.). Interactions between Benzoic Acid and Magnesium Oxide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Decarboxylative Halogenation of Organic Compounds. Retrieved from [Link]
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NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]
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PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. Retrieved from [Link]
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Unambiguous Structural Confirmation: A Comparative Guide to X-ray Crystallography for 4-Bromo-3-formylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For derivatives of 4-bromo-3-formylbenzoic acid, a versatile scaffold in organic synthesis, unambiguous structural confirmation is not merely a formality but a critical determinant of function and reactivity. This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of this class of compounds, grounded in field-proven insights and experimental data.
The Imperative of Atomic-Level Precision
4-Bromo-3-formylbenzoic acid and its derivatives are characterized by a trifunctional aromatic ring, incorporating a carboxylic acid, an aldehyde, and a bromine atom.[1] This unique arrangement offers a rich chemical space for derivatization, leading to novel therapeutic agents and functional materials. However, the very versatility that makes these compounds attractive also introduces the potential for structural ambiguity. Isomerism, polymorphism, and unpredictable intermolecular interactions can all obscure the true molecular architecture, with profound implications for a compound's biological activity, physical properties, and patentability.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about connectivity and molecular weight, they often fall short of providing the definitive, high-resolution structural data required for modern research and development. X-ray crystallography, by contrast, offers an unparalleled view into the atomic arrangement of a molecule in the solid state, revealing precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound.[2] The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.
Causality in Experimental Design: From Crystal Growth to Structure Refinement
The success of an X-ray crystallographic analysis is contingent on a series of carefully considered experimental choices. The journey from a powdered sample to a refined crystal structure is a multi-step process, each with its own set of critical parameters.
1. Crystal Growth: The Art and Science of Nucleation
The axiom of X-ray crystallography is "a good crystal begets a good structure." The initial and often most challenging step is the cultivation of single crystals of sufficient size and quality. For substituted benzoic acids, slow evaporation from a saturated solution is a commonly employed and effective technique.
The choice of solvent is critical and is guided by the solubility profile of the compound. Solvents like ethanol, methanol, or acetone are often good starting points. The principle behind slow evaporation is to allow the concentration of the solute to increase gradually, promoting the orderly deposition of molecules onto a growing crystal lattice rather than rapid precipitation which leads to amorphous material or poorly ordered microcrystals.
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and centered in the X-ray beam of a diffractometer.[2] The crystal is then rotated while being irradiated with monochromatic X-rays, and the diffracted beams are collected by a detector. Modern diffractometers are typically equipped with CCD or CMOS detectors that allow for rapid and efficient data collection. For compounds containing heavy atoms like bromine, the use of molybdenum (Mo Kα) or copper (Cu Kα) radiation is common.[2]
3. Structure Solution and Refinement: From Data to Molecular Model
The collected diffraction data is processed to yield a set of structure factors, which represent the amplitudes and phases of the diffracted X-ray waves. The "phase problem," the fact that the phases cannot be directly measured, is a central challenge in crystallography. However, for small molecules, direct methods or Patterson methods can typically be used to generate an initial structural model.
This initial model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor, which quantifies the agreement between the experimental and calculated structure factors.
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural confirmation, a comprehensive characterization of a novel 4-bromo-3-formylbenzoic acid derivative will invariably involve a suite of analytical techniques. Understanding the strengths and limitations of each is crucial for an efficient and effective workflow.
| Technique | Information Provided | Strengths | Limitations for 4-Bromo-3-formylbenzoic Acid Derivatives |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions, polymorphism. | Unambiguous structural determination; provides spatial information. | Requires a single crystal of sufficient quality; structure is in the solid state, which may differ from solution. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry. | Provides detailed information about the molecular framework in solution; non-destructive. | Does not provide absolute stereochemistry or information on crystal packing; peak overlap can occur in complex molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution MS). | High sensitivity; provides accurate mass and fragmentation patterns for structural clues. | Does not provide information on connectivity or stereochemistry; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method to identify key functional groups (e.g., C=O, O-H). | Provides limited information on the overall molecular structure; spectra can be complex. |
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction of a 4-Bromo-3-formylbenzoic Acid Derivative (Illustrative Example)
As the crystal structure of 4-bromo-3-formylbenzoic acid is not publicly available, we present a detailed protocol for a closely related compound, 2-bromobenzoic acid, to illustrate the experimental workflow.[2]
1. Crystal Growth:
-
Dissolve 2-bromobenzoic acid in a minimal amount of a suitable solvent (e.g., ethanol) to create a saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature over several days.
-
Harvest well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).
2. Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 120 K) using a CCD area-detector diffractometer with Cu Kα radiation (λ = 1.54178 Å).
-
Process the collected data, including integration of the diffraction spots and corrections for absorption.
3. Structure Solution and Refinement:
-
Solve the crystal structure using direct methods.
-
Refine the structural model using full-matrix least-squares on F².
-
Locate and refine all non-hydrogen atoms anisotropically.
-
Include hydrogen atoms in calculated positions and refine them using a riding model.
-
The final refined structure of 2-bromobenzoic acid reveals a monoclinic crystal system with space group P2₁/c.[2] The molecules form inversion dimers through O-H···O hydrogen bonds between the carboxylic acid groups.[2]
Protocol 2: NMR Spectroscopic Analysis
-
Dissolve approximately 5-10 mg of the 4-bromo-3-formylbenzoic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
For 3-bromo-4-formylbenzoic acid, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons and the aldehyde proton. For example, a doublet for the aldehyde proton can be observed around δ 10.26 ppm.[3]
-
The ¹³C NMR spectrum will show distinct resonances for the carboxyl, aldehyde, and aromatic carbons.
Protocol 3: Mass Spectrometric Analysis
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
For 4-bromobenzoic acid, the mass spectrum shows the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by 2 m/z units, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[4]
Visualization of Workflows and Comparisons
Conclusion: An Integrated Approach to Structural Certainty
For the unequivocal structural confirmation of 4-bromo-3-formylbenzoic acid derivatives, X-ray crystallography remains the unparalleled gold standard. Its ability to provide a high-resolution, three-dimensional map of the molecule in the solid state is indispensable for understanding structure-activity relationships, guiding further derivatization, and securing intellectual property.
However, a robust characterization strategy relies on an integrated approach. NMR and mass spectrometry are essential for confirming the molecular formula and connectivity, providing complementary data that validates the crystallographic model and offers insights into the behavior of the molecule in solution. By judiciously applying this suite of analytical techniques, researchers and drug development professionals can achieve the highest level of confidence in their molecular structures, paving the way for accelerated and successful discovery programs.
References
- Ferguson, G., & Sim, G. A. (1962). The crystal and molecular structure of 2-bromobenzoic acid. Acta Crystallographica, 15(4), 346-350.
- Fun, H.-K., et al. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1139–o1140.
-
SpectraBase. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. Retrieved from [Link]
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MassBank. (n.d.). 4-bromobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-bromo-. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-3-formylbenzoic acid (C8H5BrO3). Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Bromo-3-formylbenzoic Acid: Performance Benchmarking in Key Synthetic Transformations
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic value of a building block is measured by its versatility, reactivity, and the molecular complexity it can generate. 4-Bromo-3-formylbenzoic acid is a trifunctional reagent of significant interest, incorporating a carboxylic acid, an aldehyde (formyl group), and a bromine atom on a single aromatic ring.[1] This unique arrangement of functional groups offers chemists a powerful tool for sequential and orthogonal chemical modifications. The bromine atom serves as a critical handle for palladium-catalyzed cross-coupling reactions, the aldehyde is a prime site for nucleophilic additions and condensations, and the carboxylic acid provides a point for amidation, esterification, or salt formation.
This guide provides an in-depth performance benchmark of 4-Bromo-3-formylbenzoic acid in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, Horner-Wadsworth-Emmons olefination, and reductive amination. We will objectively compare its performance against relevant alternatives, supported by experimental data and protocols, to provide a clear, field-proven perspective on its utility.
The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura reaction is a paramount method for constructing carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and material science.[2][3] The reaction couples an organoboron species (typically a boronic acid) with an organohalide, catalyzed by a palladium complex.[3]
Performance Analysis of 4-Bromo-3-formylbenzoic Acid
The bromine atom on 4-Bromo-3-formylbenzoic acid makes it an excellent substrate for Suzuki-Miyaura coupling. The key advantage of this molecule is the retention of the aldehyde and carboxylic acid functionalities in the product, allowing for subsequent diversification. This is crucial in multi-step syntheses where protecting group strategies can be minimized.
Comparison with Alternatives:
To contextualize its performance, we compare it with two simpler, yet related, substrates: 4-Bromobenzoic acid and 4-Bromobenzaldehyde.
-
4-Bromobenzoic Acid: This alternative lacks the formyl group. While it is a competent coupling partner, it offers fewer downstream synthetic handles compared to our target molecule. Studies show that under aqueous conditions with a supramolecular catalyst, 4-bromobenzoic acid can achieve yields greater than 98% with phenylboronic acid.[4]
-
4-Bromobenzaldehyde: This substrate possesses the aldehyde but lacks the carboxylic acid. It is also an effective substrate in Suzuki couplings.[5] However, the absence of the carboxylic acid group limits its utility in applications where this acidic moiety is required, such as in the synthesis of certain non-steroidal anti-inflammatory drugs.[6]
Data Summary: Suzuki-Miyaura Coupling
| Substrate | Typical Catalyst | Base | Solvent System | Temp. | Yield | Reference |
| 4-Bromo-3-formylbenzoic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | Good to High | [9] (inferred) |
| 4-Bromobenzoic Acid | Ad-L-PdCl₂⊂dmβ-CD | Na₂CO₃ | Water/Organic Mix | RT | >98% | [4] |
| 4-Bromobenzaldehyde | Polymer Supported Pd | N/A | Water/Ethanol | RT | ~95% Conversion | [5] |
Experimental Protocol: Synthesis of a Biphenyl-3-carboxylic Acid Derivative
This protocol is a representative procedure for the Suzuki-Miyaura coupling of 4-Bromo-3-formylbenzoic acid with a generic arylboronic acid.
-
Reagent Setup: In a round-bottom flask, combine 4-Bromo-3-formylbenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Solvent and Base Addition: Add a solvent mixture, typically toluene (8 mL), ethanol (2 mL), and an aqueous solution of a base like 2M sodium carbonate (0.8 mL).[9]
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 5-12 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and acidify to a pH of ~2 with dilute HCl. The product will precipitate or be extracted with an organic solvent like ethyl acetate.[9] The crude product is then purified by column chromatography or recrystallization.
Visualizing the Suzuki-Miyaura Reaction
Caption: Suzuki-Miyaura mechanism and experimental workflow.
The Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically producing an E-alkene with high stereoselectivity.[10][11] A key advantage over the classic Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed.[10]
Performance Analysis of 4-Bromo-3-formylbenzoic Acid
The formyl group of 4-Bromo-3-formylbenzoic acid serves as the electrophile in the HWE reaction. This allows for the synthesis of stilbene-like structures where one aromatic ring is substituted with both a bromine and a carboxylic acid. This is particularly valuable for creating complex molecules where the newly formed double bond can be further functionalized or is a key structural element of the target molecule.
Comparison with Alternatives:
-
4-Formylbenzoic Acid: This is a direct competitor, lacking only the bromine atom. It readily participates in olefination reactions.[12] The choice between 4-formylbenzoic acid and its brominated counterpart depends entirely on the synthetic goal. If a subsequent cross-coupling reaction is desired, 4-Bromo-3-formylbenzoic acid is the superior choice.
-
Other Aromatic Aldehydes: While many aromatic aldehydes can be used, the presence of the carboxylic acid group in our target molecule adds a layer of complexity and utility. The acidic proton of the carboxylic acid must be considered when choosing the base for generating the phosphonate carbanion. A non-nucleophilic base is often preferred to avoid side reactions.
The phosphonate carbanions used in the HWE reaction are generally less basic but more nucleophilic than the phosphonium ylides of the Wittig reaction, allowing for milder reaction conditions.[10][13]
Data Summary: HWE Olefination
| Substrate | Reagent | Base | Solvent | Temp. | Stereoselectivity | Reference |
| 4-Bromo-3-formylbenzoic acid | Stabilized Phosphonate | NaH, K₂CO₃, or DBU | THF, DMF | RT to 60°C | Predominantly E-alkene | [10][14] (inferred) |
| 4-Formylbenzoic acid | Phosphonium Ylide | N/A | Methanol | N/A | N/A | [12] |
| General Aldehydes | Stabilized Phosphonate | NaH, NaOMe, BuLi | THF | RT | Excellent E-selectivity | [11] |
Experimental Protocol: HWE Reaction
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere, suspend a base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) in anhydrous THF. Cool the suspension to 0°C and slowly add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 mmol). Stir for 30-60 minutes at 0°C to generate the carbanion.
-
Aldehyde Addition: Dissolve 4-Bromo-3-formylbenzoic acid (1.0 mmol) in anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-16 hours until TLC analysis indicates the consumption of the aldehyde.
-
Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. The aqueous layer will contain the phosphate byproduct. The organic layer is dried, concentrated, and purified by column chromatography to yield the alkene.
Visualizing the HWE Reaction
Caption: HWE reaction mechanism and experimental workflow.
Reductive Amination: Forging C-N Bonds
Reductive amination is a highly efficient method for forming amine bonds. It proceeds in two stages: the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine.[15][16]
Performance Analysis of 4-Bromo-3-formylbenzoic Acid
The aldehyde functionality of 4-Bromo-3-formylbenzoic acid is the reactive center for this transformation. This reaction is particularly useful for introducing nitrogen-containing substituents, a common strategy in drug discovery. The reaction can be performed with a wide range of primary and secondary amines. A key consideration is the choice of reducing agent; mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the protonated imine intermediate in the presence of the unreacted aldehyde.[15]
Comparison with Alternatives:
-
Benzaldehyde Derivatives: While any benzaldehyde can undergo reductive amination, the utility of 4-Bromo-3-formylbenzoic acid lies in the other two functional groups it carries. The resulting product, a secondary or tertiary amine, still possesses the bromine for cross-coupling and the carboxylic acid for amide formation, making it a valuable intermediate for combinatorial library synthesis.
-
Ketones: Ketones can also be used but are generally less reactive than aldehydes.
The reaction tolerates a wide variety of functional groups, including esters, carboxylic acids, and olefins, making it a robust choice for complex molecule synthesis.[17]
Data Summary: Reductive Amination
| Substrate | Amine | Reducing Agent | Solvent | Conditions | Reference |
| 4-Bromo-3-formylbenzoic acid | Primary/Secondary | NaBH(OAc)₃, NaBH₃CN | Dichloromethane, Methanol | Acid catalyst (e.g., AcOH), RT | [15][17] (inferred) |
| General Aldehydes | Primary/Secondary | NaBH₃CN | Methanol | pH control | [15][16] |
| General Ketones | Primary/Secondary | InCl₃/Et₃SiH/MeOH | Methanol | RT | [17] |
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve 4-Bromo-3-formylbenzoic acid (1.0 mmol) and a primary or secondary amine (1.1 mmol) in a suitable solvent like dichloromethane or methanol. Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: To the solution containing the imine intermediate, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise.
-
Reaction Execution: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product via column chromatography.
Visualizing the Reductive Amination
Caption: Logical flow of the reductive amination reaction.
Other Key Transformations: Sonogashira and Buchwald-Hartwig Reactions
Beyond the three reactions detailed above, the bromine atom on 4-Bromo-3-formylbenzoic acid also enables its participation in other critical palladium-catalyzed cross-coupling reactions.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne.[18][19] This provides a linear, rigid linker, a valuable motif in materials science and medicinal chemistry. The reaction is typically co-catalyzed by palladium and copper salts.[18]
-
Buchwald-Hartwig Amination: This reaction forms a direct bond between the aromatic ring and a nitrogen atom from an amine, providing an alternative to reductive amination for synthesizing aryl amines.[20][21] It has a broad substrate scope and is fundamental to the synthesis of many pharmaceuticals.[20][22]
Conclusion
4-Bromo-3-formylbenzoic acid is a uniquely versatile and powerful building block for organic synthesis. Its trifunctional nature allows for orthogonal reactivity, enabling complex molecular architectures to be constructed efficiently.
-
In Suzuki-Miyaura couplings , it serves as a robust partner for generating highly functionalized biaryl structures.
-
In Horner-Wadsworth-Emmons reactions , its aldehyde group allows for the stereoselective formation of E-alkenes, while retaining handles for further modification.
-
In reductive aminations , it provides a straightforward route to complex amines, a key step in the synthesis of bioactive compounds.
While simpler alternatives exist for each individual transformation, the true value of 4-Bromo-3-formylbenzoic acid lies in its capacity for multi-step, divergent synthesis from a single, readily available starting material. This guide has demonstrated its benchmark performance and provided the necessary protocols and comparative data for its effective implementation in research and development.
References
-
Royal Society of Chemistry. Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid.
- Google Patents. CN108484385B - Method for synthesizing biphenyl carboxylic acids by Suzuki coupling reaction.
-
ResearchGate. Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
ResearchGate. Synthesis of Biaryls | Request PDF. [Link]
-
Dove Medical Press. Bi-aryl Analogues of Salicylic Acids. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds. [Link]
-
Chegg.com. Solved Synthesis of 4-vinylbenzoic acid using the Wittig. [Link]
-
ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. [Link]
-
YouTube. Preparation of amines by reductive amination of aldehydes and Ketones. [Link]
-
YouTube. Sonogashira reaction | Solved Practice Problems. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
National Institutes of Health. Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. [Link]
-
Journal of the Chemical Society C. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ChemRxiv. Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction. [Link]
-
ResearchGate. ChemInform Abstract: Palladium-Free Sonogashira-Type Cross-Coupling Reaction. [Link]
-
National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. [Link]
-
National Institutes of Health. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]
-
ResearchGate. Reductive amination of amines with formaldehyde?. [Link]
-
YouTube. Sonogashira Coupling Reaction. [Link]
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Personal Protective Equipment & Handling Guide: 4-Bromo-3-formylbenzoic acid
CAS: 776315-23-2 Formula: C₈H₅BrO₃ Molecular Weight: 229.03 g/mol [1]
Executive Summary: The "Senior Scientist" Perspective
As researchers, we often treat intermediate scaffolds like 4-Bromo-3-formylbenzoic acid as generic "white powders." This is a safety blind spot. This molecule possesses three distinct reactive functionalities: a carboxylic acid (proton donor/corrosive), an aldehyde (electrophile/sensitizer), and an aryl bromide (lipophilic handle).
While the Safety Data Sheet (SDS) classifies this primarily as an Irritant (H315, H319, H335), the presence of the aldehyde group introduces a structural alert for skin sensitization via Schiff base formation with proteins. Furthermore, the bromine atom increases the compound's lipophilicity compared to benzoic acid, potentially accelerating skin permeation.
The Directive: Treat this not just as an irritant, but as a moisture-sensitive, potential sensitizer . The following protocols are designed to isolate the operator from the chemical while preserving the integrity of this air-sensitive reagent.
Molecular Hazard Profiling & PPE Logic
The selection of PPE is not arbitrary; it is dictated by the chemical behavior of the specific functional groups present.
| Functional Group | Hazard Mechanism | PPE/Engineering Implication |
| Formyl (-CHO) | Electrophilic reactivity; susceptible to air oxidation to carboxylic acid.[2] Potential sensitizer.[3] | Respiratory: Work strictly in Fume Hood to prevent inhalation. Storage: Must be kept under inert atmosphere (N₂/Ar). |
| Carboxylic Acid (-COOH) | Proton donor; lowers pH on contact with moisture (sweat/mucous membranes).[2] | Eye/Face: Goggles required (Safety glasses insufficient for powders that can drift).[2] |
| Aryl Bromide (-Br) | Increases molecular weight and lipophilicity.[2] | Dermal: Nitrile gloves are effective, but change immediately upon contamination to prevent permeation.[2] |
Hierarchy of Controls (Visualization)
Figure 1: The Hierarchy of Controls for handling solid irritants with sensitization potential. Note that PPE is the secondary barrier; the Fume Hood is primary.
Comprehensive PPE Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Fine organic powders are prone to static fly-off.[2] Standard safety glasses allow dust entry from the sides. Acidic dust in the eye causes immediate, severe irritation. |
| Dermal (Hands) | Nitrile Gloves (Double-gloving recommended) | Inner: 4 mil (0.10 mm) Nitrile.Outer: 5-8 mil Nitrile (Long cuff).Reasoning:[2] The outer glove protects against gross contamination; the inner glove protects against incidental permeation during doffing. |
| Respiratory | Fume Hood (Sash at 18") | Primary Control. The compound is an STOT-SE 3 (Respiratory Irritant).[2] Inhalation of dust will cause coughing and burning of the upper respiratory tract. |
| Body | Lab Coat (Cotton/Poly blend or Tyvek) | Synthetic powders stick to synthetic fabrics (static).[2] Cotton blends reduce static buildup. Ensure cuffs are tucked under glove gauntlets. |
| Supplemental | Anti-Static Gun / Ionizer | Highly Recommended.[2] Dry aryl-aldehydes often carry significant static charge, making weighing difficult and increasing the risk of spill/inhalation. |
Operational Protocols: Step-by-Step
Phase A: Preparation & Weighing
Context: This compound is typically stored at 2-8°C. Cold glassware condenses water, which hydrolyzes the aldehyde or causes clumping.
-
Equilibration: Remove the container from the refrigerator. Do not open until it reaches room temperature (approx. 30 mins). This prevents condensation inside the vial.
-
Static Control: Place the receiving vessel (flask) inside the fume hood. Pass an anti-static gun over the weighing boat and the flask neck.
-
Transfer:
-
Use a disposable spatula.
-
Technique: Do not dump.[4] Tap the spatula gently against the side of the weighing boat to control powder flow.
-
Self-Validating Step: If powder "jumps" or adheres to the spatula, stop. Re-apply anti-static measures.
-
Phase B: Solubilization & Reaction
Context: The aldehyde group is susceptible to oxidation.
-
Solvent Choice: Dissolve in anhydrous solvents (DMSO, DMF, or DCM) if possible.
-
Inerting: Purge the headspace of the reaction vessel with Nitrogen or Argon immediately after addition.
-
Dissolution: 4-Bromo-3-formylbenzoic acid is an acid. If adding a base (e.g., Carbonate, Amine), expect a mild exotherm.
-
Safety Check: Add base slowly to the solution, not the solid, to control heat generation.
-
Phase C: Spill Response
Scenario: 500mg of powder spills inside the fume hood.
-
Do NOT use a brush or compressed air (this aerosolizes the irritant).
-
Cover the spill with a paper towel dampened with dilute Sodium Carbonate (Na₂CO₃) solution. This neutralizes the acid and wets the powder to prevent dust.
-
Wipe up the slurry and place in a solid hazardous waste bag.
-
Clean the surface with water, then ethanol.
Disposal & Waste Management
Logic: Halogenated organics require segregation to prevent the formation of toxic byproducts during incineration.
Figure 2: Waste segregation workflow. Critical: Keep separate from non-halogenated solvents to reduce disposal costs and environmental impact.
References
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: 4-Bromo-3-formylbenzoic acid. Retrieved from
-
BLD Pharm. (2024). Product Specifications: 4-Bromo-3-formylbenzoic acid (CAS 776315-23-2).[1][6][7] Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Benzoic acid derivatives & GHS Classifications. Retrieved from
-
European Chemicals Agency (ECHA). (2023).[8] C&L Inventory: 2-Formylbenzoic acid derivatives. Retrieved from
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- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.com [ehs.com]
- 4. chemos.de [chemos.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Bromo-3-formylbenzoic acid | 776315-23-2 [sigmaaldrich.com]
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- 8. Substance Information - ECHA [echa.europa.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
